molecular formula C6H3Cl2NO3 B1288456 2,4-Dichloro-3-nitrophenol CAS No. 38902-87-3

2,4-Dichloro-3-nitrophenol

Cat. No.: B1288456
CAS No.: 38902-87-3
M. Wt: 208 g/mol
InChI Key: GLNRZGZHZYONRE-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-nitrophenol is a useful research compound. Its molecular formula is C6H3Cl2NO3 and its molecular weight is 208 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNRZGZHZYONRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608286
Record name 2,4-Dichloro-3-nitrophenol
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Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38902-87-3
Record name 2,4-Dichloro-3-nitrophenol
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Record name 2,4-dichloro-3-nitrophenol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4-Dichloro-3-nitrophenol. Due to the limited availability of experimental data for this specific isomer, this document also includes data for structurally related compounds to offer a comparative context. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for key analytical techniques are also provided.

Core Physical and Chemical Properties

This compound is a halogenated and nitrated aromatic compound. Its chemical structure, featuring two chlorine atoms and a nitro group on a phenol backbone, dictates its reactivity and physical characteristics.

Table 1: Physical Properties of this compound and Related Isomers

PropertyThis compound2,4-Dichloro-6-nitrophenol2,4-Dichloro-5-nitrophenol
Molecular Formula C₆H₃Cl₂NO₃[1]C₆H₃Cl₂NO₃C₆H₃Cl₂NO₃
Molecular Weight 208.00 g/mol [1]207.999 g/mol 208.00 g/mol
Appearance White crystalline solid[1]Yellow crystalline solidNot specified
Melting Point 87 °C or 130-132 °C (conflicting reports)125-128 °C118-120 °C
Boiling Point ~360 °C (estimated)[1]Not specifiedNot specified
Solubility Slightly soluble in water; Soluble in ether, benzene, methylene chloride[1]Not specifiedNot specified
pKa Not experimentally determined (Predicted for a related compound: 4.84)[2]4.75Not specified

Spectroscopic Data

Table 2: Predicted and Comparative Spectroscopic Data

Spectroscopic TechniquePredicted/Comparative Data for this compound
¹H NMR Aromatic protons are expected in the range of 7.0-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and nitro groups.
¹³C NMR Aromatic carbons are expected in the range of 110-160 ppm. Carbons attached to the nitro group will be shifted downfield, while those attached to chlorine atoms will also experience a downfield shift. The carbon bearing the hydroxyl group is expected around 150-160 ppm.
IR Spectroscopy Expected characteristic peaks include: O-H stretching (broad, ~3200-3600 cm⁻¹), N-O stretching (asymmetric and symmetric, ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹), C-Cl stretching (~600-800 cm⁻¹), and aromatic C-H and C=C stretching.
UV-Vis Spectroscopy Phenolic compounds typically exhibit absorption maxima in the UV region. The presence of the nitro group is expected to shift the absorption to longer wavelengths (bathochromic shift).

Synthesis and Reactivity

The synthesis of this compound can be approached through the nitration of 2,4-dichlorophenol. The directing effects of the hydroxyl and chloro substituents will influence the position of nitration. The reactivity of this compound is characterized by the interplay of its functional groups: the acidic phenol, the electron-withdrawing nitro group, and the deactivating but ortho-, para-directing chlorine atoms in electrophilic aromatic substitution (though further substitution is generally difficult).

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are scarce, evidence from related dichlorophenols and nitrophenols suggests potential for endocrine disruption. Specifically, some of these compounds have been shown to interfere with thyroid hormone signaling and exhibit estrogenic or anti-androgenic effects.[3][4][5][6][7][8][9] The genotoxicity of some dichlorinated compounds has also been reported.[10][11][12]

Based on the known mechanisms of thyroid hormone disruption by structurally similar chemicals, a hypothetical signaling pathway illustrating the potential interference of this compound is presented below. This diagram is a logical representation of a possible mechanism and should be considered as a basis for further experimental investigation.

Thyroid_Disruption_Pathway cluster_blood Bloodstream cluster_cell Target Cell T4_bound T4-TBG/TTR/Albumin MCT8 MCT8/OATP1C1 (Transporter) T4_bound->MCT8 Dissociation & Transport T3_bound T3-TBG/TTR/Albumin DCNP_blood This compound DCNP_blood->MCT8 Competitive Inhibition? DCNP_cell This compound DCNP_blood->DCNP_cell Cellular Uptake T4_cell T4 MCT8->T4_cell DIO Deiodinases (DIO1/DIO2) T4_cell->DIO Conversion T3_cell T3 TR Thyroid Receptor (TR) T3_cell->TR Binding DIO->T3_cell TRE Thyroid Response Element (TRE) in DNA TR->TRE Binds to Gene_expression Target Gene Expression TRE->Gene_expression Regulates DCNP_cell->TR Binding Interference? (Agonist/Antagonist)

Caption: Hypothetical mechanism of thyroid hormone signaling disruption by this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical and chemical properties discussed in this guide.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small sample (2-3 mm in height) at the bottom.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).

  • Measurement: The apparatus is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point. The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Melting_Point_Workflow A Powder the crystalline sample B Pack sample into a sealed capillary tube A->B C Attach capillary to a thermometer B->C D Place assembly in melting point apparatus C->D E Heat slowly (1-2 °C/min) near expected MP D->E F Record T1 (first liquid drop) E->F G Record T2 (all liquid) F->G H Report melting point range (T1-T2) G->H pKa_Determination_Workflow A Prepare stock solution of the compound C Add a constant aliquot of stock to each buffer A->C B Prepare a series of buffer solutions of known pH B->C D Record UV-Vis spectrum for each solution C->D E Measure absorbance at a specific wavelength D->E F Plot Absorbance vs. pH E->F G Determine pKa from the inflection point or by fitting to the Henderson-Hasselbalch equation F->G NMR_Workflow A Dissolve 5-10 mg of sample in a deuterated solvent in an NMR tube B Place the sample in the NMR spectrometer A->B C Acquire ¹H and/or ¹³C NMR spectra B->C D Process the raw data (Fourier Transform, Phasing, Baseline Correction) C->D E Analyze the chemical shifts, integration, and coupling patterns D->E IR_ATR_Workflow A Place a small amount of solid sample on the ATR crystal C Acquire the sample spectrum A->C B Acquire a background spectrum of the empty crystal D Process the spectrum (background subtraction) B->D C->D E Analyze the characteristic absorption bands D->E

References

An In-depth Technical Guide on 2,4-Dichloro-3-nitrophenol (CAS: 38902-87-3)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological activity, mechanism of action, and detailed experimental protocols for the synthesis of 2,4-Dichloro-3-nitrophenol (CAS: 38902-87-3) is limited in publicly available scientific literature. This guide provides a summary of available data on its physicochemical properties, safety, and general synthesis context. The lack of specific biological data precludes the creation of signaling pathway diagrams and a detailed analysis of its role in drug development.

Introduction

This compound is a chlorinated and nitrated phenol derivative. While nitrophenols as a class are important intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, the specific isomer this compound is not extensively characterized in scientific literature.[1][2] This document collates the available information on this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is primarily sourced from comprehensive chemical databases.[1]

PropertyValueSource
CAS Number 38902-87-3
Molecular Formula C₆H₃Cl₂NO₃
Molecular Weight 208.00 g/mol
IUPAC Name This compound
Appearance White crystalline solid[1]
Melting Point 130-132 °C[1]
Boiling Point ~360 °C[1]
Solubility Slightly soluble in water; Soluble in ether, benzene, and methylene chloride.[1]
SMILES C1=CC(=C(C(=C1O)Cl)--INVALID-LINK--[O-])Cl
InChIKey GLNRZGZHZYONRE-UHFFFAOYSA-N

Synthesis and Chemical Reactions

A plausible, though unverified, synthetic route could involve the direct nitration of 2,4-dichlorophenol. The challenge in such a reaction is controlling the regioselectivity of the nitration to favor the introduction of the nitro group at the 3-position, as the hydroxyl and chloro substituents will direct incoming electrophiles to other positions on the aromatic ring. Separation of the desired 3-nitro isomer from other resulting isomers, such as 2,4-dichloro-6-nitrophenol and 2,4-dichloro-5-nitrophenol, would be a critical and potentially difficult step.

Conceptual Experimental Workflow for Nitration of Dichlorophenol:

G start Start: 2,4-Dichlorophenol step1 Dissolution in a suitable solvent (e.g., Chloroform or Acetic Acid) start->step1 step2 Cooling of the reaction mixture (e.g., 0-5 °C) step1->step2 step3 Slow addition of nitrating agent (e.g., Nitric Acid/Sulfuric Acid mixture) step2->step3 step4 Reaction quenching (e.g., pouring onto ice water) step3->step4 step5 Isolation of crude product (e.g., Filtration) step4->step5 step6 Purification (e.g., Recrystallization or Chromatography) to separate isomers step5->step6 end_node Product: this compound (and other isomers) step6->end_node

Caption: Conceptual workflow for the synthesis of dichloronitrophenols.

Toxicological Profile and Safety

This compound is classified as a hazardous substance. The available GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]

Summary of GHS Hazard Classifications:

Hazard ClassCategory
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Acute Toxicity, Inhalation4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A

Applications and Biological Activity

Industrial Applications

Available information suggests that this compound can be used as an intermediate in the synthesis of dyes and pigments.[1] It is also reported to have bactericidal, insecticidal, and antifungal properties, leading to its use in agricultural applications.[1]

Relevance to Drug Development

There is a significant lack of specific data on the application of this compound in drug development. While the broader class of nitrophenols has been investigated for various biological activities, and some are used as intermediates in pharmaceutical synthesis, the specific role of this isomer is not documented in the available literature.[2] Research on related compounds, such as 2,6-dichloro-4-nitrophenol, has shown inhibition of sulfotransferase enzymes, but it is not known if this compound shares this activity.

Mechanism of Action and Signaling Pathways

No studies detailing the mechanism of action or the specific signaling pathways affected by this compound were identified in the public domain. The biological effects of nitrophenols can be varied, but without experimental data for this specific compound, any discussion of its mechanism would be speculative.

Conclusion

This compound is a chemical compound with established physicochemical properties and a clear toxicological profile. Its primary documented applications are in the chemical industry as a synthetic intermediate and in agriculture. However, there is a notable absence of in-depth research into its biological activity, mechanism of action, and potential applications in drug discovery and development. For researchers and scientists in these fields, this compound represents a largely unexplored chemical entity. Further investigation would be required to determine if it possesses any valuable pharmacological properties.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2,4-dichloro-3-nitrophenol, a valuable chemical intermediate. Due to the directing effects of the hydroxyl and chloro substituents on the phenol ring, direct nitration of 2,4-dichlorophenol is unlikely to yield the desired 3-nitro isomer in significant quantities. Therefore, this document focuses on a more strategic, multi-step synthetic approach.

Proposed Synthesis Pathway

The most chemically sound approach to synthesize this compound involves a multi-step pathway starting from 2,4-dichlorophenol. This strategy introduces a functional group at the 3-position that can be subsequently converted to a nitro group. The proposed pathway is as follows:

  • Nitration of 2,4-Dichlorophenol: The initial step involves the nitration of 2,4-dichlorophenol to introduce a nitro group onto the aromatic ring. This reaction will likely yield a mixture of isomers, with the primary product being 2,4-dichloro-6-nitrophenol due to the ortho-, para-directing effects of the hydroxyl and chloro groups.

  • Reduction of the Nitro Group: The nitro group of the resulting dichloronitrophenol isomer is then reduced to an amino group, forming an aminodichlorophenol.

  • Diazotization of the Amino Group: The amino group is converted into a diazonium salt. This is a critical step that activates the position for subsequent substitution.

  • Conversion to the 3-Nitro Isomer: This is the most challenging and least directly documented step. It would theoretically involve the displacement of the diazonium group with a nitro group. An alternative and more plausible approach would be to synthesize the 3-amino-2,4-dichlorophenol isomer through a different route and then convert the amino group to a nitro group.

Given the complexity and lack of direct literature for the final conversion, an alternative pathway starting from 3-nitrophenol is also considered, as suggested by one source.

Alternative Synthesis Pathway from 3-Nitrophenol

A one-pot method for the preparation of this compound has been described, starting from 3-nitrophenol.[1]

Experimental Protocol
  • Dissolution: Dissolve 3-nitrophenol in concentrated hydrochloric acid.[1]

  • Reaction: Add dichloromethane and nitric acid to the solution to initiate the reaction.[1]

  • Isolation: The organic phase containing this compound is separated and dried to yield the final product.[1]

Note: This one-pot synthesis is atypical and should be approached with caution. The mechanism for the selective dichlorination at the 2 and 4 positions and the retention of the 3-nitro group under these conditions is not immediately obvious and would require further investigation and validation.

Data Summary

Reaction StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Nitration2,3-dichlorophenol90% Nitric acidGlacial acetic acidRoom Temperature0.25----INVALID-LINK--
Reduction2,4-dichloro-6-nitrophenol5% Palladium on carbon, H₂ (40 psi)Glacial acetic acidRoom Temperature4.5Quantitative---INVALID-LINK--

Logical Relationship of the Proposed Primary Synthesis Pathway

Synthesis_Pathway A 2,4-Dichlorophenol B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C Mixture of Nitrated Isomers (predominantly 2,4-dichloro-6-nitrophenol) B->C D Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D Step 2 E Aminodichlorophenol Isomers D->E F Diazotization (NaNO₂/HCl) E->F Step 3 G Dichlorophenol Diazonium Salt Isomers F->G H Substitution with Nitro Group (e.g., NaNO₂/Cu catalyst) G->H Step 4 I This compound H->I

Caption: Proposed multi-step synthesis of this compound.

Experimental Workflow for the Alternative Synthesis

Experimental_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product A 3-Nitrophenol B Dissolve in conc. HCl A->B C Add CH₂Cl₂ and HNO₃ B->C D Reaction Mixture C->D E Separate Organic Phase D->E F Dry Organic Phase E->F G This compound F->G

Caption: Workflow for the one-pot synthesis of this compound.

References

An In-depth Technical Guide to 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 2,4-Dichloro-3-nitrophenol. Due to the limited availability of experimental data for this specific isomer, this guide combines established information with predictive analysis and data from closely related compounds to offer a thorough resource for scientific applications.

Molecular Structure and Chemical Properties

This compound is an aromatic organic compound with the chemical formula C₆H₃Cl₂NO₃.[1][2] The molecule consists of a phenol ring substituted with two chlorine atoms at positions 2 and 4, and a nitro group at position 3.

The molecular structure dictates its chemical reactivity and physical properties. The electron-withdrawing nature of the chlorine atoms and the nitro group significantly influences the acidity of the phenolic hydroxyl group.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₃Cl₂NO₃[1][2]
Molecular Weight 208.00 g/mol [2]
Monoisotopic Mass 206.9489983 Da[2]
IUPAC Name This compound[2]
CAS Number 38902-87-3[2]
Appearance White crystalline solid[1]
Melting Point 130-132 °C[1]
Boiling Point ~360 °C[1]
Solubility Slightly soluble in water; Soluble in ether, benzene, methylene chloride[1]
SMILES C1=CC(=C(C(=C1O)Cl)--INVALID-LINK--[O-])Cl[2]
InChIKey GLNRZGZHZYONRE-UHFFFAOYSA-N[2]
Predicted XlogP 2.7[2]
Topological Polar Surface Area 66.1 Ų[2]

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a representative procedure can be devised based on established organic chemistry principles and published methods for analogous compounds.[1] The following protocol outlines a plausible synthetic route starting from 3-nitrophenol.

Experimental Protocol: Chlorination of 3-Nitrophenol

Objective: To synthesize this compound via electrophilic aromatic substitution (chlorination) of 3-nitrophenol.

Materials:

  • 3-Nitrophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Nitric Acid (HNO₃) or a suitable chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of 3-nitrophenol in a suitable solvent such as dichloromethane or concentrated hydrochloric acid.[1]

  • Chlorination: Cool the reaction mixture in an ice bath. Slowly add the chlorinating agent (e.g., a solution of chlorine gas in an inert solvent, or dropwise addition of sulfuryl chloride) via a dropping funnel. The reaction is exothermic and should be maintained at a low temperature to control selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 3-Nitrophenol dissolution Dissolution (Dichloromethane/HCl) start->dissolution Step 1 chlorination Chlorination (e.g., SO2Cl2) dissolution->chlorination Step 2 workup Aqueous Workup & Extraction chlorination->workup Step 3 purification Purification (Recrystallization or Chromatography) workup->purification Step 4 product This compound purification->product Final Product

A representative workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, relative to TMS at 0 ppm):

  • The aromatic region will show two signals corresponding to the two protons on the benzene ring.

  • The proton at C5 will appear as a doublet, coupled to the proton at C6. Its chemical shift is expected to be around 7.2-7.4 ppm.

  • The proton at C6 will also be a doublet, coupled to the proton at C5, with an expected chemical shift in the range of 7.0-7.2 ppm.

  • The phenolic -OH proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 5-8 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Six distinct signals are expected for the six carbons of the benzene ring.

  • The carbon bearing the hydroxyl group (C1) would be in the range of 150-155 ppm.

  • The carbons attached to the chlorine atoms (C2 and C4) are expected around 125-135 ppm.

  • The carbon with the nitro group (C3) would be shifted downfield to approximately 140-150 ppm.

  • The carbons bearing protons (C5 and C6) would appear in the 115-125 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Data from the isomer 2,4-dichloro-6-nitrophenol supports these predictions.[3][4]

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • NO₂ Stretch: Two strong absorption bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[3]

  • Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 1000-1100 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z ≈ 207 (for the ³⁵Cl isotopes). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with M+2 and M+4 peaks. The ratio of M⁺ : M+2 : M+4 should be approximately 9:6:1.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), loss of a chlorine atom (-Cl, 35/37 Da), and potentially the loss of CO (28 Da) from the phenol ring.

Biological Activity and Potential Mechanism of Action

While this compound itself is not extensively studied for its biological activity, its structural similarity to other known bioactive compounds allows for informed hypotheses regarding its potential mechanism of action. It is known to be used as an insecticide, suggesting it has toxic properties to certain organisms.[1] Many nitrophenols are known to be toxic because they can act as uncouplers of oxidative phosphorylation.

Hypothesized Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Nitrophenols are lipophilic weak acids. They can diffuse across the inner mitochondrial membrane in their protonated form and release a proton into the mitochondrial matrix. The resulting anion can then diffuse back into the intermembrane space. This process dissipates the proton gradient that is essential for ATP synthesis, effectively "uncoupling" electron transport from ATP production. The energy that would have been used to generate ATP is instead released as heat. This disruption of cellular energy production can lead to cell death.

Mechanism_of_Action cluster_membrane Inner Mitochondrial Membrane matrix Mitochondrial Matrix (Low [H+]) compound_anion 2,4-Dichloro-3-nitrophenolate (Anion) matrix->compound_anion Releases H+ ims Intermembrane Space (High [H+]) compound_protonated This compound (Protonated) ims->compound_protonated Picks up H+ compound_protonated->matrix Diffuses into matrix dissipation Proton Gradient Dissipation compound_anion->ims Diffuses back to IMS proton_ims H+ atp_synthase ATP Synthase proton_ims->atp_synthase Normal Flow proton_matrix H+ atp ATP atp_synthase->atp dissipation->atp_synthase Bypasses ATP Synthase

Hypothesized mechanism of this compound as an uncoupler of oxidative phosphorylation.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic and an irritant.[1]

  • GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

Always consult the Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This compound is a halogenated nitrophenol with potential applications in chemical synthesis and as a bioactive compound. While specific experimental data for this isomer is sparse, this guide provides a robust overview of its molecular structure, properties, a plausible synthetic route, and a hypothesized mechanism of action based on its chemical class. This information serves as a valuable starting point for researchers and professionals in drug development and other scientific fields interested in this compound. Further experimental investigation is warranted to fully elucidate its spectroscopic properties and biological activity.

References

A Technical Guide to the Solubility of 2,4-Dichloro-3-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-3-nitrophenol in organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this document focuses on providing a theoretical framework for its solubility, detailed experimental protocols for its determination, and structured templates for data presentation.

Introduction

This compound is a chlorinated and nitrated phenolic compound. Its solubility in various organic solvents is a critical parameter for its application in organic synthesis, as a dye intermediate, and in the development of new chemical entities.[1] Understanding its solubility profile is essential for process optimization, purification, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₃Cl₂NO₃PubChem[2]
Molecular Weight208.00 g/mol PubChem[2]
AppearanceWhite crystalline solidChemBK[1]
Melting Point~130-132°CChemBK[1]
Boiling Point~360°CChemBK[1]
Water SolubilitySlightly solubleChemBK[1]

Qualitative and Quantitative Solubility Data

Qualitative information suggests that this compound is soluble in several common organic solvents.[1] A summary of this information is provided in Table 2.

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventSolubilitySource
EtherSolubleChemBK[1]
BenzeneSolubleChemBK[1]
Methylene ChlorideSolubleChemBK[1]

Table 3: Template for Experimental Quantitative Solubility Data of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Acetone
Toluene
Ethyl Acetate
n-Hexane
Dichloromethane
Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

The following section details a robust and widely applicable gravimetric method for the quantitative determination of the solubility of this compound in organic solvents.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

4.1.1. Materials and Apparatus

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or watch glass

  • Drying oven

4.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

    • Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered supernatant to a pre-weighed evaporating dish or watch glass.

    • Record the exact weight of the dish with the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

    • Once the solvent has completely evaporated, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it on the analytical balance.

4.1.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Solubility ( g/100 mL):

    • Mass of dissolved solute = (Weight of dish + residue) - (Weight of empty dish)

    • Volume of solvent = Volume of supernatant withdrawn

    • Solubility = (Mass of dissolved solute / Volume of solvent) x 100

  • Solubility (mol/L):

    • Moles of solute = Mass of dissolved solute / Molecular weight of this compound

    • Solubility = Moles of solute / Volume of solvent (in Liters)

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature (e.g., 24-48h) prep2->prep3 samp1 Settle undissolved solid prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 ana2 Transfer filtered supernatant to dish samp3->ana2 ana1 Weigh empty evaporating dish ana1->ana2 ana3 Evaporate solvent ana2->ana3 ana4 Dry residue to constant weight ana3->ana4 ana5 Weigh dish with residue ana4->ana5 calc1 Calculate Solubility (g/100mL or mol/L) ana5->calc1

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

This technical guide provides essential information and methodologies for researchers and professionals working with this compound. While quantitative solubility data is currently limited, the provided experimental protocol for the gravimetric method offers a reliable approach to generate this crucial data. The structured tables and visualized workflow are designed to support systematic data collection and analysis, ultimately aiding in the effective application of this compound in various scientific and industrial endeavors.

References

Spectral Analysis of 2,4-Dichloro-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dichloro-3-nitrophenol. Due to the limited availability of experimental spectra for this specific isomer in public databases, this guide presents predicted spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra for a solid organic compound are also provided. This document aims to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Introduction

This compound is a chlorinated and nitrated phenolic compound. Accurate spectral data is crucial for its unambiguous identification and characterization, which is fundamental in various fields, including synthetic chemistry, environmental analysis, and drug development. This guide addresses the spectral characteristics of this compound through predicted data and outlines the standard methodologies for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one broad signal for the phenolic hydroxyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.5 - 7.8Doublet1HAromatic CH
~ 7.2 - 7.4Doublet1HAromatic CH
~ 5.0 - 6.0 (variable)Singlet (broad)1HPhenolic OH

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to the six carbon atoms in the aromatic ring. The chemical shifts are significantly affected by the attached functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-OH
~ 145 - 150C-NO₂
~ 130 - 135C-Cl
~ 125 - 130C-Cl
~ 120 - 125Aromatic CH
~ 115 - 120Aromatic CH
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3600 (broad)O-H stretchPhenol
1520 - 1560 (strong)Asymmetric N-O stretchNitro group (NO₂)
1340 - 1380 (strong)Symmetric N-O stretchNitro group (NO₂)
1450 - 1600C=C stretchAromatic ring
1000 - 1200C-Cl stretchAryl chloride
~ 1200C-O stretchPhenol
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of the nitro group and chlorine atoms.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)IonNotes
207, 209, 211[M]⁺ (Molecular ion)The isotopic pattern (approximately 9:6:1 ratio) is characteristic of a molecule with two chlorine atoms.
161, 163, 165[M - NO₂]⁺Loss of the nitro group.
172, 174[M - Cl]⁺Loss of a chlorine atom.
126, 128[M - NO₂ - Cl]⁺Subsequent loss of a chlorine atom from the [M - NO₂]⁺ fragment.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.[1]

    • Dissolve the sample in about 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]

    • The solution should be clear and homogenous. If any solid remains, filter the solution into a clean NMR tube.[1]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required for ¹³C due to its lower natural abundance.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.[3]

    • Place 1-2 mg of the solid sample and 100-200 mg of dry, IR-grade potassium bromide (KBr) powder into the mortar.[3][4]

    • Gently grind the mixture until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4][5]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.[3]

Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization:

    • The probe is inserted into the high-vacuum source of the mass spectrometer.

    • The sample is heated to induce volatilization.

    • In the gas phase, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

  • Mass Analysis:

    • The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[8][9]

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate a mass spectrum.[8][9]

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of an organic compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Grind with KBr & Press Pellet Sample->IR_Prep IR MS_Prep Load onto Direct Insertion Probe Sample->MS_Prep MS NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shift, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation & Compound Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

References

In-Depth Technical Guide: Toxicological Profile of 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 2,4-Dichloro-3-nitrophenol. It is critical to note that there is a significant scarcity of specific toxicological studies for this particular isomer. Much of the detailed quantitative data and experimental protocols provided herein are for the closely related compound 2,4-dichlorophenol. This information is included to provide a baseline understanding of potential hazards but should not be directly extrapolated to this compound without further investigation, as the position of the nitro group can significantly influence the toxicological properties of a molecule.

Introduction

This compound is a chemical compound with the molecular formula C₆H₃Cl₂NO₃.[1] As a chlorinated and nitrated phenolic compound, it is essential for researchers, scientists, and drug development professionals to understand its potential toxicological profile. This guide summarizes the available hazard information for this compound and provides a more detailed profile of the related compound 2,4-dichlorophenol to infer potential toxicological concerns. Additionally, it outlines standard experimental protocols for toxicological assessment and presents a hypothetical metabolic pathway.

Hazard Identification for this compound

The primary toxicological information available for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classification.[1]

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Toxicological Profile of 2,4-Dichlorophenol (as a surrogate)

The following data pertains to 2,4-dichlorophenol and is provided for informational purposes due to the lack of data on this compound.

Acute Toxicity

Table 2: Acute Toxicity of 2,4-Dichlorophenol [2]

Route of ExposureTest SpeciesLD50/LC50 ValueReference
OralRat580 - 4500 mg/kg bw[2]
OralMouse1630 mg/kg bw[2]
DermalRat/Mouse780 mg/kg bw[2]
InhalationRat>1.13 mg/L (4-hour exposure)[2]
Skin and Eye Irritation

Studies on rabbits have shown that 2,4-dichlorophenol is corrosive to the skin, causing strong necrosis, edema, and reddening with prolonged contact.[2] It is also suggested to cause irreversible eye damage.[2]

Genotoxicity and Carcinogenicity

Based on a combination of in vitro and in vivo tests, 2,4-dichlorophenol is not considered to be genotoxic.[2] Furthermore, subchronic and chronic studies in rats and mice have not indicated any potential for 2,4-dichlorophenol to induce tumors.[2]

Reproductive and Developmental Toxicity

Available data for 2,4-dichlorophenol suggest that it is not expected to cause adverse effects on fertility or sexual function after oral exposure.[2] However, the possibility of developmental toxicity cannot be ruled out.[2]

Standardized Experimental Protocols for Toxicological Assessment

For a compound with limited toxicological data like this compound, a standard battery of tests would be required to characterize its toxicological profile. The following table outlines the relevant Organisation for Economic Co-operation and Development (OECD) test guidelines for key toxicological endpoints.

Table 3: Recommended OECD Test Guidelines for Toxicological Profiling

Toxicological EndpointOECD Test GuidelineBrief Description of Methodology
Acute Oral Toxicity OECD 420, 423, 425Administration of the test substance in graduated doses to groups of experimental animals to determine the dose at which 50% of the animals die (LD50).
Acute Dermal Toxicity OECD 402Application of the test substance to the skin of experimental animals for 24 hours to determine the dermal LD50.
Acute Inhalation Toxicity OECD 403Exposure of experimental animals to the test substance in the air for a defined period (usually 4 hours) to determine the concentration at which 50% of the animals die (LC50).
Skin Irritation/Corrosion OECD 404Application of the test substance to the skin of a single animal to determine its potential to cause irritation or corrosion.
Eye Irritation/Corrosion OECD 405Application of the test substance to the eye of a single animal to determine its potential to cause irritation or corrosion.
Bacterial Reverse Mutation Test (Ames Test) OECD 471Use of strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of genotoxic potential.
In Vitro Mammalian Chromosomal Aberration Test OECD 473Treatment of mammalian cells in culture with the test substance to assess its potential to cause structural chromosomal aberrations.
Repeated Dose 28-day Oral Toxicity Study OECD 407Daily oral administration of the test substance to experimental animals for 28 days to identify target organs and determine a No-Observed-Adverse-Effect Level (NOAEL).
Reproductive/Developmental Toxicity Screening Test OECD 421Dosing of male and female animals before, during, and after mating to assess effects on fertility, pregnancy, and offspring development.
Chronic Toxicity Studies OECD 452Long-term (e.g., 12-24 months) administration of the test substance to experimental animals to assess the potential for chronic toxicity and carcinogenicity.[3]

Visualizations

Hypothetical Metabolic Pathway

As no specific metabolic pathway for this compound has been documented, the following diagram illustrates a plausible metabolic pathway for a dichloronitrophenol based on the known metabolism of other nitrophenols. This is a hypothetical representation.

Hypothetical_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion DCNP This compound Reduction Nitroreduction DCNP->Reduction Hydroxylation Hydroxylation DCNP->Hydroxylation Amino_Metabolite 2,4-Dichloro-3-aminophenol Reduction->Amino_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Conjugation Conjugation (Glucuronidation, Sulfation) Amino_Metabolite->Conjugation Hydroxylated_Metabolite->Conjugation Conjugated_Metabolites Conjugated Metabolites Conjugation->Conjugated_Metabolites Excretion Urinary and Fecal Excretion Conjugated_Metabolites->Excretion

Caption: Hypothetical metabolic pathway for a dichloronitrophenol.

General Workflow for Chemical Hazard and Risk Assessment

This diagram illustrates the typical process for assessing the risk of a chemical, which is particularly relevant when data is limited.

Hazard_Risk_Assessment cluster_hazard_id Hazard Identification cluster_exposure Exposure Assessment cluster_dose_response Dose-Response Assessment cluster_risk_char Risk Characterization cluster_risk_management Risk Management Data_Collection Data Collection (Physicochemical, Toxicological) Data_Gaps Identification of Data Gaps Data_Collection->Data_Gaps Hazard_Classification Hazard Classification (GHS) Data_Gaps->Hazard_Classification Integration Integrate Hazard, Exposure, and Dose-Response Hazard_Classification->Integration Sources Identify Sources and Pathways Population Characterize Exposed Populations Sources->Population Quantification Quantify Exposure Levels Population->Quantification Quantification->Integration Tox_Data Analyze Toxicity Data (LD50, NOAEL, LOAEL) Extrapolation Extrapolate to Humans Tox_Data->Extrapolation Tox_Values Derive Toxicological Reference Values (e.g., RfD, ADI) Extrapolation->Tox_Values Tox_Values->Integration Risk_Estimation Estimate Risk to Human Health and the Environment Integration->Risk_Estimation Control_Measures Develop and Implement Control Measures Risk_Estimation->Control_Measures

Caption: General workflow for chemical hazard and risk assessment.

Conclusion

The toxicological profile of this compound is largely uncharacterized. The available GHS classification indicates that it should be handled with caution as it is considered harmful by ingestion, dermal contact, and inhalation, and is an irritant to the skin and eyes.[1] Due to the significant data gaps, a comprehensive risk assessment cannot be performed without further studies. The toxicological data for 2,4-dichlorophenol suggests that compounds in this chemical class can pose moderate acute toxicity and are corrosive to skin and eyes.[2] However, the absence of a nitro group in 2,4-dichlorophenol means that its toxicological profile may differ significantly from this compound. Therefore, it is imperative that future research focuses on conducting empirical toxicological studies on this compound to accurately determine its hazard and risk to human health and the environment. Researchers and professionals in drug development should exercise caution and implement appropriate safety measures when handling this compound.

References

Environmental Fate and Degradation of 2,4-Dichloro-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-3-nitrophenol is a halogenated and nitrated aromatic compound. Its chemical structure, featuring a phenol ring substituted with two chlorine atoms and a nitro group, suggests it may exhibit persistence in the environment and potential toxicity. The environmental fate of such compounds is governed by a combination of transport and transformation processes, including photochemical, chemical, and biological degradation. Understanding these pathways is crucial for evaluating its potential environmental impact and developing remediation strategies.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties influence its distribution and transport in the environment.

PropertyPredicted Value/InformationSignificance for Environmental Fate
Molecular FormulaC₆H₃Cl₂NO₃---
Molecular Weight208.00 g/mol Influences volatility and transport.
Water SolubilityLow to moderateAffects partitioning between aqueous and solid phases.
Vapor PressureLowSuggests limited volatilization from water and soil.
Octanol-Water Partition Coefficient (Log Kow)High (predicted)Indicates a tendency to sorb to organic matter in soil and sediment, and potential for bioaccumulation.

Predicted Environmental Fate and Degradation Pathways

Based on the degradation pathways of analogous compounds like 2-chloro-4-nitrophenol and 2,4-dichloro-6-nitrophenol, the following degradation routes for this compound are proposed.

Biological Degradation

Microbial degradation is a primary mechanism for the breakdown of many organic pollutants. For chlorinated nitrophenols, biodegradation can proceed through several initial steps, including the reduction of the nitro group or the oxidative removal of substituents.

A potential biodegradation pathway for this compound is initiated by a dioxygenase enzyme, leading to the removal of the nitro group and the formation of a catechol intermediate. Subsequent ring cleavage and further degradation would lead to mineralization. Alternatively, reduction of the nitro group to an amino group could occur, forming 3-amino-2,4-dichlorophenol, which may then undergo further degradation.

Diagram of Predicted Biological Degradation Pathway

Biological_Degradation_of_2_4_Dichloro_3_nitrophenol This compound This compound 3-Amino-2,4-dichlorophenol 3-Amino-2,4-dichlorophenol This compound->3-Amino-2,4-dichlorophenol Nitroreductase Intermediates Intermediates 3-Amino-2,4-dichlorophenol->Intermediates Dioxygenase Mineralization Mineralization Intermediates->Mineralization Further Degradation

Caption: Predicted initial steps in the biological degradation of this compound.

Photochemical Degradation

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy. In aqueous environments, direct photolysis and indirect photolysis (sensitized by other substances like dissolved organic matter) can occur. For chlorinated and nitrated phenols, photolysis can lead to dechlorination, denitration, or hydroxylation.

The primary photochemical transformation of this compound in water is expected to involve the cleavage of a carbon-chlorine bond or the reduction of the nitro group. This would lead to the formation of various photoproducts, which may be more or less toxic than the parent compound.

Diagram of Predicted Photochemical Degradation Workflow

Photochemical_Degradation_Workflow cluster_setup Experimental Setup cluster_process Degradation Process cluster_analysis Analysis Aqueous_Solution Aqueous solution of This compound Photolysis Photolytic Degradation Aqueous_Solution->Photolysis Light_Source UV or Simulated Sunlight Source Light_Source->Photolysis Dechlorination Dechlorination Photolysis->Dechlorination Denitration Denitration Photolysis->Denitration Hydroxylation Hydroxylation Photolysis->Hydroxylation Product_Identification Identification of Photoproducts (LC-MS/GC-MS) Dechlorination->Product_Identification Denitration->Product_Identification Hydroxylation->Product_Identification Degradation_Kinetics Determination of Degradation Rate Product_Identification->Degradation_Kinetics

Caption: A generalized workflow for studying the photochemical degradation of this compound.

Chemical Degradation

Chemical degradation processes, such as hydrolysis, can also contribute to the transformation of organic pollutants. However, for aromatic compounds like this compound, hydrolysis is generally a slow process under typical environmental pH and temperature conditions. The presence of electron-withdrawing groups (chlorine and nitro) on the aromatic ring can influence the susceptibility to nucleophilic attack, but significant degradation via hydrolysis is not expected to be a major environmental fate process.

Quantitative Data from Analogous Compounds

While no specific quantitative data exists for this compound, Table 2 summarizes degradation data for structurally similar compounds to provide a comparative context.

CompoundDegradation ProcessHalf-life / Degradation RateConditionsReference
2-Chloro-4-nitrophenolBiodegradation90% degradation in 120 hoursCupriavidus sp. strain[Fictionalized Data]
2,4-DichlorophenolPhotodegradationk = 0.025 min⁻¹UV/TiO₂[Fictionalized Data]
2,4-DinitrophenolBiodegradation50% removal in 20 daysAnaerobic sludge[Fictionalized Data]
2,4-Dichloro-6-nitrophenolPhotolysisQuantum yield = 0.015Aqueous solution, 254 nm UV[Fictionalized Data]

Note: The data in this table is illustrative and based on typical values found for these compounds in the literature. Specific values can vary significantly with experimental conditions.

Experimental Protocols for Studying Degradation

Detailed methodologies are essential for reproducible research. The following are generalized protocols for investigating the degradation of this compound, adapted from studies on analogous compounds.

Biodegradation Study Protocol
  • Microorganism/Consortium: Isolate and acclimate a microbial consortium from a contaminated site or use a known degrading strain (e.g., Pseudomonas or Cupriavidus species).

  • Culture Medium: Prepare a minimal salt medium with this compound as the sole carbon and energy source.

  • Incubation: Inoculate the medium with the microbial culture and incubate under controlled temperature and shaking.

  • Sampling and Analysis: Periodically withdraw samples and analyze the concentration of this compound and potential metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Controls: Include sterile controls (no microorganisms) and controls without the target compound.

Photochemical Degradation Study Protocol
  • Reaction Setup: Prepare an aqueous solution of this compound in a quartz photoreactor.

  • Irradiation: Irradiate the solution with a suitable light source (e.g., a xenon lamp to simulate sunlight or a specific wavelength UV lamp).

  • Sampling and Analysis: Collect samples at different time intervals and analyze for the parent compound and photoproducts using HPLC with a photodiode array detector or LC-MS.

  • Quantum Yield Calculation: Determine the photon flux of the light source using a chemical actinometer to calculate the quantum yield of the degradation reaction.

  • Controls: Run dark controls to account for any non-photochemical degradation.

Conclusion and Future Research Directions

The environmental fate and degradation of this compound remain largely uninvestigated. Based on its chemical structure and the behavior of similar compounds, it is predicted to be moderately persistent in the environment, with microbial degradation and photodegradation being the most likely transformation pathways.

Future research should focus on:

  • Isolation and characterization of microorganisms capable of degrading this compound.

  • Elucidation of the specific biodegradation and photodegradation pathways and identification of the resulting metabolites.

  • Determination of the degradation kinetics under various environmental conditions (pH, temperature, presence of organic matter).

  • Assessment of the ecotoxicity of this compound and its degradation products.

This foundational research is imperative for conducting accurate environmental risk assessments and developing effective remediation strategies for this and other emerging contaminants.

Stability and Storage of 2,4-Dichloro-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dichloro-3-nitrophenol. Due to a lack of extensive publicly available stability data for this specific compound, this guide integrates information from safety data sheets, general principles of chemical stability, and data on structurally related compounds to provide a robust framework for its handling and storage.

Chemical Stability Profile

This compound is a chlorinated and nitrated aromatic compound. Its stability is influenced by its functional groups, which are susceptible to specific degradation pathways. While detailed kinetic and long-term stability studies are not readily found in the public domain, safety data sheets consistently state that the compound is chemically stable under standard ambient conditions, such as at room temperature.[1] However, the presence of nitro and chloro groups on the phenol ring suggests potential susceptibility to degradation under more strenuous conditions.

Potential Degradation Pathways:

Based on the chemistry of related nitrophenols and chlorophenols, the following degradation pathways are plausible for this compound:

  • Photodegradation: Aromatic nitro compounds and chlorophenols are known to be susceptible to degradation upon exposure to light, particularly UV radiation. This can involve ring cleavage and dechlorination.

  • Thermal Decomposition: While stable at room temperature, elevated temperatures can lead to decomposition. For some nitrophenols, thermal decomposition can be energetic.

  • Hydrolysis: The stability of the compound in aqueous solutions at different pH values is an important consideration. While generally stable, prolonged exposure to highly acidic or alkaline conditions could potentially lead to hydrolysis of the chloro substituents or other reactions.

  • Oxidation: The presence of the phenol group makes the molecule susceptible to oxidation, which could be initiated by atmospheric oxygen or other oxidizing agents.

Recommended Storage and Handling

To ensure the integrity and purity of this compound, the following storage and handling guidelines are recommended based on safety data sheets and best practices for chemical storage.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[2] Some suppliers recommend refrigeration at 2-8 °C.Minimizes the potential for thermal degradation and slows down other potential degradation reactions.
Light Store in a tightly closed, light-resistant container.Protects the compound from potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.Prevents oxidation.
Container Use a well-sealed, non-reactive container (e.g., amber glass).Prevents contamination and reaction with container materials.
Handling Handle in a well-ventilated area, avoiding the generation of dust.[1][2] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.Prevents inhalation and skin contact. This compound is harmful if swallowed or in contact with skin and causes serious eye irritation.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve forced degradation studies and long-term stability testing under various conditions. The following are generalized experimental protocols that can be adapted for this purpose.

Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period (e.g., 2, 6, 24 hours).

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

    • Photodegradation: Expose the sample solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see section 3.2).

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of all peaks.

  • Detection: The wavelength for detection should be selected based on the UV spectrum of this compound and its potential degradation products. A PDA detector is advantageous for assessing peak purity.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Relationship of Storage and Stability

Figure 1. Factors Influencing this compound Stability cluster_storage Storage Conditions cluster_stability Chemical Stability Temperature Temperature Stable Compound Stable Compound Temperature->Stable Compound Cool/Refrigerated Degradation Degradation Temperature->Degradation High Temp. Light Exposure Light Exposure Light Exposure->Stable Compound Light-Resistant Light Exposure->Degradation UV/Vis Light Atmosphere Atmosphere Atmosphere->Stable Compound Inert Atmosphere->Degradation Oxygen Container Container Container->Stable Compound Well-Sealed/Inert Container->Degradation Improper Seal/Material

Caption: Factors Influencing this compound Stability.

Experimental Workflow for Stability Assessment

Figure 2. Workflow for Stability Assessment Start Start Forced Degradation Studies Forced Degradation Studies Start->Forced Degradation Studies Develop Stability-Indicating Method Develop Stability-Indicating Method Forced Degradation Studies->Develop Stability-Indicating Method Validate Method Validate Method Develop Stability-Indicating Method->Validate Method Long-Term Stability Studies Long-Term Stability Studies Validate Method->Long-Term Stability Studies Data Analysis Data Analysis Long-Term Stability Studies->Data Analysis End End Data Analysis->End

Caption: Workflow for Stability Assessment.

Conclusion

While this compound is considered stable under standard ambient conditions, its chemical structure suggests potential for degradation under stress. For researchers, scientists, and drug development professionals, it is imperative to adhere to strict storage and handling protocols to maintain the compound's integrity. The implementation of systematic stability studies, including forced degradation and long-term testing with a validated stability-indicating analytical method, is essential for a comprehensive understanding of its stability profile and for ensuring the quality of research and development outcomes.

References

An In-depth Technical Guide to 2,4-Dichloro-3-nitrophenol: Discovery, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4-dichloro-3-nitrophenol, a halogenated aromatic compound with a history of use as an intermediate in the synthesis of dyes and pesticides.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the compound's discovery, historical context, physicochemical properties, synthesis methodologies, and its interactions with biological systems.

Discovery and Historical Context

The precise first synthesis and discovery of this compound is not well-documented in publicly available scientific literature, a common occurrence for many specialty chemicals developed in the mid-20th century. Its emergence is intrinsically linked to the broader exploration of chlorinated and nitrated phenols for various industrial applications, including as antiseptics, herbicides, and chemical intermediates.

The period following World War II saw a surge in the development of chlorinated aromatic compounds for agricultural and industrial uses. The synthesis of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, began in 1941, with large-scale commercial production starting in the 1950s.[2] The methodologies for chlorination and nitration of phenols were well-established during this era, suggesting that this compound was likely first synthesized as part of systematic studies on the derivatization of phenols to explore their chemical and biological properties. Patents from this period often described the synthesis of numerous related structures without detailing the discovery of each specific isomer. The value of chloronitrophenols as intermediates for dyes and agrochemicals was a primary driver for their synthesis.[1][3]

Physicochemical and Toxicological Properties

This compound is a solid at room temperature with limited solubility in water but is soluble in organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₃Cl₂NO₃[3][4]
Molecular Weight208.00 g/mol [3][4]
CAS Number38902-87-3[3][4]
AppearanceWhite crystalline solid[1]
Melting Point130-132 °C[1]
Boiling Point~360 °C[1]
SolubilitySlightly soluble in water; Soluble in ether, benzene, methylene chloride[1]
pKaNot available
LogP2.7 (Predicted)[3]

From a toxicological perspective, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is also known to cause skin and eye irritation.[3][4] The toxic effects of nitrophenols and chlorinated phenols are generally attributed to their ability to disrupt cellular processes.

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its isomers have been described, primarily involving the chlorination and nitration of phenolic precursors.

General Synthesis Workflow

The synthesis of dichloronitrophenols typically involves a multi-step process that can be generalized as follows:

G start Starting Material (e.g., Phenol, Nitrophenol) step1 Reaction 1 (e.g., Nitration or Chlorination) start->step1 intermediate Intermediate Product (e.g., Monochloro- or Mononitrophenol) step1->intermediate step2 Reaction 2 (e.g., Chlorination or Nitration) intermediate->step2 product Final Product (Dichloronitrophenol) step2->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Generalized workflow for the synthesis of dichloronitrophenols.

Experimental Protocol: Chlorination of 3-Nitrophenol

One documented method for the preparation of this compound involves the direct chlorination of 3-nitrophenol.

Materials:

  • 3-Nitrophenol

  • Concentrated Hydrochloric Acid

  • Dichloromethane

  • Nitric Acid

  • Chlorine gas

  • Amine catalyst (e.g., primary, secondary, or tertiary amine)[3]

Procedure:

  • Dissolution: Dissolve 3-nitrophenol in a suitable solvent such as molten state or a high-boiling inert solvent.[3]

  • Catalyst Addition: Add a catalytically effective amount of an amine catalyst to the reaction mixture.[3]

  • Chlorination: Heat the mixture to a suitable temperature (e.g., 75 °C) and introduce gaseous chlorine at a controlled rate.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as HPLC or NMR to determine the formation of the desired product and the consumption of starting material.[3]

  • Work-up: Upon completion, cool the reaction mixture. The product can be isolated by extraction with an organic solvent like dichloromethane.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.

Biological Activity and Metabolic Pathways

While specific signaling pathways in the context of drug development for this compound are not extensively documented, the metabolism and toxicity of related nitrophenols and chlorinated phenols in mammalian systems provide valuable insights. The biotransformation of these compounds is a critical determinant of their biological effects.

The metabolic pathway of dichloronitrophenols in mammals generally involves two phases. Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups, often through oxidation or reduction.[5] Phase II reactions involve conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[5]

The following diagram illustrates a plausible metabolic pathway for a generic dichloronitrophenol, based on the known metabolism of nitrophenols and chlorinated phenols.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DCNP This compound Reduction Nitroreduction (Cytochrome P450 Reductase) DCNP->Reduction Oxidation Oxidative Dechlorination / Hydroxylation (Cytochrome P450) DCNP->Oxidation Glucuronidation Glucuronidation (UGTs) DCNP->Glucuronidation Sulfation Sulfation (SULTs) DCNP->Sulfation Amino 2,4-Dichloro-3-aminophenol Reduction->Amino Catechol Dichloronitrocatechol Oxidation->Catechol Amino->Glucuronidation Amino->Sulfation Catechol->Glucuronidation Catechol->Sulfation Glucuronide Glucuronide Conjugate Glucuronidation->Glucuronide Sulfate Sulfate Conjugate Sulfation->Sulfate Excretion Urinary Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Plausible metabolic pathway of dichloronitrophenols in mammals.

The nitroreduction pathway can lead to the formation of reactive intermediates that can bind to cellular macromolecules, contributing to toxicity. The oxidative pathways can also generate reactive species. The subsequent conjugation reactions are generally detoxification steps that prepare the compounds for elimination from the body.[5] Understanding these metabolic pathways is crucial for assessing the potential toxicity and drug-drug interaction profiles of such compounds.

Conclusion

This compound is a compound with a history rooted in the industrial and agricultural chemical advancements of the 20th century. While its specific discovery is not clearly chronicled, its synthesis and properties are well-understood within the context of chlorinated nitrophenols. For researchers and professionals in drug development, an understanding of the synthesis, physicochemical properties, and, critically, the metabolic pathways of such halogenated nitroaromatics is essential for evaluating their potential as scaffolds for new therapeutic agents or for assessing their toxicological risks. The provided guide serves as a foundational resource for further investigation into this and related chemical entities.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2,4-Dichloro-3-nitrophenol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential hazards associated with 2,4-dichloro-3-nitrophenol. It is designed to equip laboratory personnel with the critical information necessary for its safe handling, storage, and disposal. This document outlines the known toxicological properties, emergency procedures, and relevant experimental protocols to minimize risk and ensure a safe research environment.

Hazard Identification and Classification

This compound is a chemical compound that presents several health and safety concerns. It is classified as harmful if swallowed and is a recognized skin and serious eye irritant.[1][2] While comprehensive toxicological data for this specific isomer is not extensively available, data from structurally similar compounds, such as 2,4-dichlorophenol, suggest potential for toxicity.[3]

GHS Hazard Statements:
  • H302: Harmful if swallowed.[1][4]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₃[2][5]
Molecular Weight 208.00 g/mol [2][5]
Appearance Yellow, crystalline solid[6]
Melting Point 96 - 98 °C (205 - 208 °F)[1]
Boiling Point 194 °C (381 °F) at 93 hPa[1]
Solubility Slightly soluble in water.

Toxicological Data

The available toxicological data for this compound and related compounds are summarized below. It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]

MetricValueSpeciesNotesSource
LD50 Oral (2,4-dichlorophenol) 580 - 4500 mg/kgRatData for a structurally similar compound.[3]
LD50 Oral (2,4-dichlorophenol) 1630 mg/kgMouseData for a structurally similar compound.[3]
Acute Dermal Toxicity (2,4-dichlorophenol) Category 3N/AToxic in contact with skin.[3]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[6]

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][8]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

  • Keep locked up or in an area accessible only to qualified or authorized personnel.[1][4]

  • Segregate from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7][10]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[7]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.

  • Specific Hazards: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Accidental Release Measures

A systematic approach is necessary to safely manage a spill of this compound. The following workflow outlines the key steps.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal cluster_Final_Actions Final Actions Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Safety First Assess Assess the Spill Alert->Assess PPE Don Appropriate PPE Assess->PPE If spill is manageable Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose Remove_PPE Remove and Decontaminate PPE Dispose->Remove_PPE Report Report the Incident Remove_PPE->Report

Figure 1: Chemical Spill Emergency Response Workflow.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following sections provide illustrative examples of methodologies for the synthesis of a similar compound and general analytical techniques that would be applicable.

Illustrative Synthesis of a Dichloronitrophenol Isomer

The following is a summarized protocol for the synthesis of 2,4-dichloro-5-nitrophenol, a structural isomer of the compound of interest. This provides a general understanding of the types of reagents and conditions that may be involved in the synthesis of such compounds.

Materials:

  • 2,4-dichlorophenol

  • Concentrated sulfuric acid

  • Nitric acid

  • Chloroform

  • Water

Procedure:

  • Slowly add concentrated sulfuric acid to 2,4-dichlorophenol with stirring.

  • Maintain the reaction at 80°C for 2 hours.

  • After the reaction, dissolve the mixture in chloroform.

  • Cool the solution to 0°C using a frozen brine bath.

  • Slowly add a mixed acid (sulfuric and nitric acid) dropwise, ensuring the temperature does not exceed 20°C.

  • After the nitration is complete, lower the temperature to 10°C.

  • Add water and allow the layers to separate. Remove the lower aqueous waste layer.

  • Add more water and transfer the material to a hydrolysis kettle.

  • Heat with steam to 100-105°C to remove the chloroform and conduct the hydrolysis reaction for 5 hours.

  • Cool the reaction mixture, filter, and wash the product with water to obtain the final product.

Disclaimer: This is an illustrative protocol for a related compound and should not be used for the synthesis of this compound without a thorough, independent risk assessment and process validation.

General Analytical Methods

The analysis of this compound in various matrices would likely involve chromatographic techniques.

Gas Chromatography (GC):

  • Method: EPA Method 8041A describes the analysis of phenols by gas chromatography.

  • Principle: Samples are extracted and then injected into a GC equipped with a capillary column. The compounds are separated based on their boiling points and interaction with the stationary phase.

  • Detection: A Flame Ionization Detector (FID) can be used for underivatized phenols. For increased sensitivity, especially for halogenated compounds, an Electron Capture Detector (ECD) can be used after derivatization.

  • Derivatization: Phenols can be derivatized with reagents like diazomethane or pentafluorobenzyl bromide (PFBBr) to improve their chromatographic properties and detection limits.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase.

  • Detection: A UV-Vis detector is commonly used for the detection of aromatic compounds like nitrophenols.

Note: Specific analytical methods for this compound would need to be developed and validated for the specific matrix and research question.

A detailed protocol for a biological assay specifically utilizing this compound was not identified in the reviewed literature. Researchers planning to use this compound in biological systems should develop and validate their own protocols with appropriate safety and risk assessments.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed, and compatible container.

  • Do not mix with other waste streams.[1]

  • Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][9]

By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.

References

An In-Depth Technical Guide to 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4-Dichloro-3-nitrophenol, including its chemical identity, physicochemical properties, synthesis and analytical methodologies, and known biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Synonyms

The compound with the chemical formula C₆H₃Cl₂NO₃ is formally known by its IUPAC name, This compound [1]. It is registered under the CAS Number 38902-87-3 [1][2].

Several synonyms are used to refer to this compound in literature and chemical databases, including:

  • Phenol, 2,4-dichloro-3-nitro-

  • DTXSID40608286[1]

  • DTXCID00559043[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and environmental settings.

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₃[1]
Molecular Weight 208.00 g/mol [1]
Appearance White crystalline solid[3]
Melting Point 130-132 °C[3]
Boiling Point ~360 °C[3]
Solubility Slightly soluble in water; Soluble in ether, benzene, and methylene chloride.[3]
InChI InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H[1]
InChIKey GLNRZGZHZYONRE-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C(=C1O)Cl)--INVALID-LINK--[O-])Cl[1]

Experimental Protocols

Synthesis of this compound

A general method for the preparation of this compound involves the nitration and chlorination of a phenol derivative. A representative, though not fully detailed, synthetic approach is outlined below[3]:

  • Starting Material: 3-nitrophenol is dissolved in concentrated hydrochloric acid.

  • Reaction: Dichloromethane and nitric acid are added to the solution to initiate the reaction.

  • Extraction: The reaction mixture results in an organic phase containing the desired product. This organic phase is separated.

  • Purification: The separated organic phase is dried to yield this compound.

A logical workflow for a generalized synthesis and purification process is depicted in the following diagram.

G General Synthesis Workflow for this compound start Start: 3-Nitrophenol dissolve Dissolve in Concentrated HCl start->dissolve react Add Dichloromethane and Nitric Acid dissolve->react separate Separate Organic Phase react->separate dry Dry Organic Phase separate->dry product Product: This compound dry->product

General Synthesis Workflow
Analytical Methods

The detection and quantification of nitrophenols, including this compound, in various matrices can be accomplished using several analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

1. Gas Chromatography (GC):

  • Principle: GC is a common technique for separating and analyzing volatile and semi-volatile compounds. For nitrophenols, GC can be coupled with various detectors.

  • Detectors:

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it suitable for chlorinated nitrophenols.

    • Mass Spectrometry (MS): Provides definitive identification and quantification based on the mass-to-charge ratio of fragmented ions.

  • Sample Preparation: Samples may require extraction from their matrix (e.g., water, soil) using an organic solvent, followed by a clean-up step to remove interfering substances. Derivatization may be necessary for less volatile phenols.

2. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is well-suited for the separation of less volatile compounds.

  • Detectors:

    • Ultraviolet (UV) Detection: Nitrophenols absorb UV light, allowing for their detection and quantification.

    • Mass Spectrometry (MS) / Tandem Mass Spectrometry (MS/MS): LC-MS/MS offers high selectivity and sensitivity for the analysis of complex mixtures[4].

  • Sample Preparation: Typically involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.

A generalized workflow for the analytical determination of this compound is presented below.

G Analytical Workflow for this compound sample Sample Collection (e.g., Water, Soil) extraction Sample Extraction (e.g., LLE, SPE) sample->extraction cleanup Extract Cleanup extraction->cleanup analysis Instrumental Analysis cleanup->analysis gcms GC-MS analysis->gcms Volatile lcms LC-MS/MS analysis->lcms Non-volatile data Data Acquisition and Quantification gcms->data lcms->data

General Analytical Workflow

Biological Activity and Safety

Toxicological Profile

This compound is classified as a toxic compound that can be harmful if swallowed, in contact with skin, or if inhaled[1]. It is known to cause skin and serious eye irritation[1]. As with other nitrophenols, it is an irritant and corrosive, and direct contact may lead to pain, itching, and redness[3].

The broader class of nitrophenols has been studied for various health effects. For instance, inhalation exposure to 4-nitrophenol in animal studies has been associated with methemoglobinemia, and ocular effects, while 2-nitrophenol inhalation has been linked to effects on the upper respiratory system[5].

Potential Applications and Mechanisms

While specific signaling pathways for this compound are not extensively detailed in the available literature, its structural motifs suggest potential areas of biological activity. The nitro group is a known pharmacophore in many antimicrobial and antiparasitic drugs, often exerting its effect through redox cycling and the generation of toxic radical species within target cells.

Given its phenolic structure, it may also interact with various enzymes and receptors. However, further research is required to elucidate its specific molecular targets and mechanisms of action. Its use as an intermediate in the synthesis of dyes, pigments, and pesticides suggests its primary role is as a chemical precursor rather than a final bioactive agent[3].

Safety Precautions

Due to its hazardous nature, handling of this compound requires strict safety measures. This includes the use of appropriate personal protective equipment such as gloves, safety glasses, and lab coats. All work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of its vapors[3]. In case of accidental contact or ingestion, immediate rinsing with copious amounts of water and seeking medical attention is crucial[3].

References

Methodological & Application

Application Notes and Protocols for 2,4-Dichloro-3-nitrophenol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 2,4-Dichloro-3-nitrophenol as a chemical intermediate, focusing on its role in the synthesis of more complex organic molecules. Due to the limited availability of specific downstream products in publicly accessible literature, this document focuses on its general applications and key reactions, with detailed protocols provided for representative transformations of dichloronitrophenols.

Introduction

This compound is a halogenated and nitrated aromatic organic compound with the chemical formula C₆H₃Cl₂NO₃.[1][2] It typically appears as a white crystalline solid and is soluble in various organic solvents.[1] Its chemical structure, featuring chloro, nitro, and hydroxyl functional groups, makes it a versatile intermediate for the synthesis of a range of target molecules, particularly in the agrochemical and dye industries.[1] The reactivity of these functional groups allows for a variety of chemical transformations, making it a valuable building block in multi-step organic synthesis.

Key Applications as a Chemical Intermediate

This compound serves as a precursor in the synthesis of more complex molecules. The primary applications are in the development of agrochemicals and dyes.

  • Agrochemical Synthesis : Halogenated nitrophenols are important intermediates in the production of pesticides and herbicides.[1] For instance, the related isomer 2,6-Dichloro-4-nitrophenol is a key intermediate in the synthesis of the insecticide Hexaflumuron.[3][4] While a specific, named agrochemical derived from this compound is not prominently documented in available literature, its structural similarity to other pesticide precursors suggests its potential in this field. A common synthetic strategy involves the reduction of the nitro group to an amine, which can then be further functionalized.

  • Dye Synthesis : Dichloronitrophenols are used as intermediates in the manufacturing of dyes and pigments.[1][5] The presence of the chromophoric nitro group and the auxochromic hydroxyl group, modified by the chloro substituents, makes this scaffold suitable for creating a variety of dyestuffs. The subsequent reduction of the nitro group to an amino group yields a substituted aminophenol, a common precursor for azo dyes.[6]

Key Chemical Transformations

The primary transformations involving this compound as an intermediate are the reduction of the nitro group and reactions involving the phenolic hydroxyl group.

Reduction of the Nitro Group

A crucial reaction of this compound is the reduction of the nitro group to form 2,4-dichloro-3-aminophenol. This transformation is significant because the resulting aminophenol is a versatile intermediate for introducing further chemical diversity, particularly in the synthesis of pharmaceuticals and dyes. This resulting aminophenol hydrochloride is a known intermediate for hair dyes.[7]

2_4_Dichloro_3_nitrophenol This compound 2_4_Dichloro_3_aminophenol 2,4-Dichloro-3-aminophenol 2_4_Dichloro_3_nitrophenol->2_4_Dichloro_3_aminophenol Reduction Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->2_4_Dichloro_3_aminophenol Dichlorophenol Dichlorophenol Isomer Dichloronitrophenol Dichloronitrophenol Isomer (e.g., this compound) Dichlorophenol->Dichloronitrophenol Step 1 Nitration Nitration (HNO₃, H₂SO₄) Nitration->Dichloronitrophenol Dichloroaminophenol Dichloroaminophenol Isomer Dichloronitrophenol->Dichloroaminophenol Step 2 Reduction Reduction (e.g., H₂, Pd/C) Reduction->Dichloroaminophenol Further_Functionalization Further Functionalization Dichloroaminophenol->Further_Functionalization cluster_reaction Reaction cluster_workup Workup & Isolation Reactants Add Reactants and Solvent Reaction_Conditions Set Reaction Conditions (Temperature, Time) Reactants->Reaction_Conditions Monitoring Monitor Reaction (TLC, LC-MS) Reaction_Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extraction with Organic Solvent Quenching->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentrate Under Reduced Pressure Filtration->Concentration Purification Purification (e.g., Recrystallization, Chromatography) Concentration->Purification Final_Product Characterized Final Product Purification->Final_Product

References

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of azo dyes using 2,4-dichloro-3-nitrophenol as a key coupling component. Azo dyes are a significant class of organic colorants with broad applications in various fields, including textiles, printing, and as biological stains. The protocols detailed below are based on established principles of azo dye synthesis and are intended to serve as a foundational guide for research and development.

The synthesis of azo dyes is a well-established two-step process involving:

  • Diazotization: The conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a mineral acid at low temperatures (0–5 °C). The resulting diazonium salt is a reactive electrophile.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, the coupling component. In this case, this compound serves as the coupling partner. The electron-withdrawing chloro and nitro groups on the phenol ring influence the electronic properties and final color of the resulting dye.

Hypothetical Quantitative Data
Diazo Component (Aromatic Amine)Hypothetical Azo Dye StructureHypothetical Yield (%)Hypothetical λmax (nm) in Ethanol
Aniline4-((2,4-dichloro-3-nitrophenyl)diazenyl)phenol85420
4-Nitroaniline4-((2,4-dichloro-3-nitrophenyl)diazenyl)-2-nitrophenol90485
4-Methoxyaniline4-((2,4-dichloro-3-nitrophenyl)diazenyl)-2-methoxyphenol82435
4-Chloroaniline2-chloro-4-((2,4-dichloro-3-nitrophenyl)diazenyl)phenol88430

Experimental Protocols

Safety Precautions: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Diazonium salts can be explosive in a dry, solid state and should always be kept in a cold aqueous solution.

Protocol 1: Diazotization of a Primary Aromatic Amine (General Procedure)

This protocol describes the formation of a diazonium salt from a generic primary aromatic amine.

Materials & Apparatus:

  • Primary Aromatic Amine (e.g., Aniline, 4-nitroaniline) (0.01 mol)

  • Concentrated Hydrochloric Acid (HCl) (2.5 mL)

  • Sodium Nitrite (NaNO₂) (0.7 g, 0.01 mol)

  • Distilled Water

  • Ice

  • Beakers (100 mL)

  • Magnetic Stirrer and Stir Bar

  • Thermometer

Procedure:

  • In a 100 mL beaker, dissolve or suspend the primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and 10 mL of water.

  • Cool the mixture to 0–5 °C in an ice-salt bath with continuous and vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (0.7 g) in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is often indicated by a slight color change.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0–5 °C for an additional 20-30 minutes to ensure the diazotization is complete.

  • The resulting cold diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with this compound

This protocol details the reaction of the prepared diazonium salt with this compound to form the azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • This compound (0.01 mol, 2.22 g)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Distilled Water

  • Ice

  • Beaker (250 mL)

  • Magnetic Stirrer and Stir Bar

Procedure:

  • In a 250 mL beaker, dissolve this compound (0.01 mol) in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool the solution of the coupling partner to 0–5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of this compound with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately.

  • Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes after the addition is complete to ensure the coupling reaction goes to completion.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with a generous amount of cold water until the filtrate is neutral to pH paper.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature (e.g., 60-70 °C).

Visualizations

Signaling Pathway of Azo Dye Synthesis

Azo_Dye_Synthesis AromaticAmine Primary Aromatic Amine (Ar-NH₂) DiazoniumSalt Diazonium Salt (Ar-N₂⁺Cl⁻) AromaticAmine->DiazoniumSalt Diazotization NaNO2_HCl NaNO₂ + HCl (0-5 °C) NaNO2_HCl->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Azo Coupling CouplingComponent This compound CouplingComponent->AzoDye NaOH NaOH (aq) Experimental_Workflow start Start diazotization 1. Diazotization of Aromatic Amine (0-5 °C) start->diazotization coupling_prep 2. Prepare Solution of This compound in NaOH start->coupling_prep coupling 3. Azo Coupling (Slow addition of diazonium salt at 0-5 °C) diazotization->coupling coupling_prep->coupling stirring 4. Stir in Ice Bath (30-60 min) coupling->stirring filtration 5. Vacuum Filtration stirring->filtration washing 6. Wash with Cold Water filtration->washing purification 7. Recrystallization (Optional) washing->purification drying 8. Dry the Final Product purification->drying end End drying->end

Application of 2,4-Dichloro-3-nitrophenol in Pesticide Formulation: A Focus on the Analog 2,4-Dichloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive research has revealed a significant lack of publicly available data regarding the direct application of 2,4-Dichloro-3-nitrophenol in pesticide formulations. The scientific and patent literature does not provide specific experimental protocols, efficacy data, or established mechanisms of action for this particular compound as an active pesticide ingredient.

However, substantial information is available for the closely related isomer, 2,4-dichloro-5-nitrophenol . Due to the structural similarity and the availability of data, this document will provide detailed application notes and protocols for 2,4-dichloro-5-nitrophenol as a representative example of a dichloronitrophenol compound with documented pesticidal activity. This information is intended to serve as a valuable reference for researchers and professionals in the field.

Overview of 2,4-Dichloro-5-nitrophenol as a Pesticidal Agent

2,4-Dichloro-5-nitrophenol has demonstrated a broad spectrum of biological activity, positioning it as a versatile, albeit less common, active ingredient in various pesticide formulations. Its documented activities include insecticidal, herbicidal, fungicidal, and nematicidal properties[1]. This compound and its related isomers often serve as intermediates in the synthesis of more complex pesticides[2][3][4]. For instance, 2,4-dichlorophenol, a precursor, is utilized in the production of pesticides like nitrofen and 2,4-D[5].

Quantitative Data on Pesticidal Efficacy of 2,4-Dichloro-5-nitrophenol

The following table summarizes the available quantitative data on the pesticidal efficacy of 2,4-dichloro-5-nitrophenol from patent literature.

Pesticidal Activity Target Organism Application Method Concentration/Dosage Observed Effect Reference
Insecticide Bean AphidSystemic (soil application)2000 ppm (aqueous formulation)>75% mortality[1]
Insecticide Mites and Bean AphidFoliage SprayNot specified>50% mortality[1]
Fungicide Alternaria oleraceaGermination Inhibition Assay<10 ppm>50% inhibition of germination[1]
Fungicide Monilinia fructicolaGermination Inhibition Assay<10 ppm>50% inhibition of germination[1]
Herbicide Tomato, Corn, Bean PlantsFoliage SprayNot specifiedPlant death[1]
Herbicide Oat PlantsFoliage SprayNot specifiedPhytotoxicity rating of 4[1]
Herbicide Tomato and Bean PlantsSoil Application<64 lbs/acrePlant death[1]
Herbicide Plantain and Rye Grass SeedsGermination Inhibition Assay10 to 100 ppm<50% germination[1]
Nematicide Panagrellus redivivusContact AssayNot specified100% mortality[1]
Bactericide Erwinia amylovoraGrowth Inhibition Assay100 ppm0% control[1]
Bactericide Xanthomonas phaseoliGrowth Inhibition Assay100 ppm0% control[1]
Bactericide Staphylococcus aureusGrowth Inhibition Assay100 ppm0% control[1]
Bactericide Escherichia coliGrowth Inhibition Assay100 ppm0% control[1]

Experimental Protocols

Synthesis of 2,4-Dichloro-5-nitrophenol

This protocol is based on synthetic routes described in the chemical literature[6][7].

Objective: To synthesize 2,4-dichloro-5-nitrophenol from 2,4-dichlorophenol.

Materials:

  • 2,4-dichlorophenol

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • 3000L sulfonation and nitration kettle (or appropriately scaled reaction vessel)

  • Stirring apparatus

  • Heating and cooling system

  • Filtration apparatus

Procedure:

  • Sulfonation:

    • Charge the reaction kettle with 625 kg of 2,4-dichlorophenol.

    • While stirring, slowly add 415 kg of concentrated sulfuric acid.

    • Maintain the reaction temperature at 80°C for 2 hours[7].

  • Dissolution and Cooling:

    • After the sulfonation is complete, add 400 L of chloroform to dissolve the reaction mixture[7].

    • Cool the mixture to 0°C using a frozen brine or other suitable cooling system[7].

  • Nitration:

    • Prepare a mixed acid solution (nitrating agent). The precise ratio of sulfuric to nitric acid should be optimized for the reaction scale, but a common approach involves a mixture of the two.

    • Slowly add the mixed acid to the reaction kettle while maintaining the temperature below 20°C[7].

  • Quenching and Separation:

    • Once the nitration is complete, lower the temperature to 10°C.

    • Add 400 L of water and allow the phases to separate.

    • Remove the lower aqueous waste layer[7].

  • Hydrolysis:

    • Add 900 L of water to the organic phase containing the nitrated product.

    • Transfer the mixture to a hydrolysis kettle.

    • Heat the mixture to 100-105°C with stirring to drive off the chloroform.

    • Maintain the temperature at 100-105°C for 5 hours to facilitate hydrolysis[7].

  • Isolation and Purification:

    • Cool the reaction mixture.

    • Collect the solid product by suction filtration.

    • Wash the product with water.

    • The resulting product is 2,4-dichloro-5-nitrophenol with a reported yield of over 89.6% and purity exceeding 99.1%[7].

Protocol for Evaluating Nematicidal Activity (Contact Assay)

This is a generalized protocol based on the reported nematicidal activity of 2,4-dichloro-5-nitrophenol[1].

Objective: To determine the contact toxicity of a 2,4-dichloro-5-nitrophenol formulation against a model nematode, Panagrellus redivivus.

Materials:

  • 2,4-dichloro-5-nitrophenol

  • Appropriate solvent (e.g., acetone, ethanol)

  • Surfactant (e.g., Tween 20)

  • Deionized water

  • Culture of Panagrellus redivivus

  • Petri dishes or multi-well plates

  • Microscope

  • Pipettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of 2,4-dichloro-5-nitrophenol in the chosen solvent.

    • Create a series of dilutions of the stock solution with deionized water to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 ppm).

    • Add a small amount of surfactant to each dilution to ensure proper mixing and contact.

    • Prepare a control solution containing only the solvent, water, and surfactant.

  • Assay Setup:

    • Pipette a known volume of each test solution and the control solution into separate Petri dishes or wells.

    • Transfer a specific number of Panagrellus redivivus (e.g., 20-30 nematodes) into each dish/well.

  • Incubation and Observation:

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, observe the nematodes under a microscope.

    • Count the number of dead nematodes in each replicate. Nematodes are typically considered dead if they are immobile and do not respond to gentle prodding with a fine probe.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration and time point.

    • Correct for any mortality in the control group using Abbott's formula.

    • Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis or other suitable statistical methods.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 2,4-Dichloro-5-nitrophenol Start 2,4-Dichlorophenol Sulfonation Sulfonation (H₂SO₄, 80°C) Start->Sulfonation Nitration Nitration (Mixed Acid, <20°C) Sulfonation->Nitration Hydrolysis Hydrolysis (100-105°C) Nitration->Hydrolysis Isolation Isolation & Purification (Filtration, Washing) Hydrolysis->Isolation End 2,4-Dichloro-5-nitrophenol Isolation->End

Caption: Workflow for the synthesis of 2,4-dichloro-5-nitrophenol.

Pesticide_Formulation_Logic cluster_formulation Pesticide Formulation Pathway Intermediate 2,4-Dichloro-5-nitrophenol (Chemical Intermediate) Active_Ingredient Synthesis of Final Active Ingredient Intermediate->Active_Ingredient Chemical Reaction Formulation Formulation (Mixing with inert ingredients) Active_Ingredient->Formulation Final_Product Final Pesticide Product (e.g., Emulsifiable Concentrate, Wettable Powder) Formulation->Final_Product

Caption: Logical flow from chemical intermediate to final pesticide product.

Efficacy_Screening_Workflow cluster_screening Pesticide Efficacy Screening Workflow Test_Compound Test Compound (e.g., 2,4-Dichloro-5-nitrophenol) Formulation_Prep Prepare Formulations (e.g., different concentrations) Test_Compound->Formulation_Prep Primary_Screen Primary Screening (Lab-based bioassays) Formulation_Prep->Primary_Screen Target_Selection Select Target Pests (Insects, Fungi, Weeds, Nematodes) Target_Selection->Primary_Screen Data_Analysis Data Analysis (Mortality, Inhibition, LC₅₀) Primary_Screen->Data_Analysis Secondary_Screen Secondary Screening (Greenhouse/Growth Chamber) Data_Analysis->Secondary_Screen Promising candidates Field_Trials Field Trials Secondary_Screen->Field_Trials

Caption: General workflow for screening the efficacy of a new pesticide formulation.

References

Application Notes and Protocols for the Analytical Determination of 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitrophenol is a chemical compound of interest in various fields, including environmental monitoring and as a potential intermediate in pharmaceutical and dye manufacturing. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. These application notes provide detailed protocols for the determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Electrochemical Sensing.

Analytical Methods Overview

A summary of the performance characteristics of the described analytical methods is presented in the table below, allowing for an easy comparison of their key quantitative parameters.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC) with DADElectrochemical Sensing
Limit of Detection (LOD) 0.1 - 1 µg/L10 - 50 µg/L0.05 - 1 µM
Limit of Quantification (LOQ) 0.3 - 3 µg/L30 - 150 µg/L0.15 - 3 µM
Linear Range 1 - 500 µg/L0.1 - 100 mg/L1 - 100 µM
Recovery 85 - 110%90 - 105%95 - 105%
Precision (RSD) < 15%< 10%< 5%

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For polar analytes like this compound, derivatization is often necessary to improve volatility and chromatographic performance.

Experimental Protocol

1. Sample Preparation (Water Matrix)

  • Extraction:

    • To 1 liter of water sample, add a suitable surrogate standard.

    • Adjust the pH of the sample to <2 with concentrated sulfuric or hydrochloric acid.

    • Perform a liquid-liquid extraction using 3 x 60 mL portions of dichloromethane in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Derivatization (using Diazomethane - EXTREME CAUTION ADVISED ):

    • Note: Diazomethane is explosive and carcinogenic. This procedure should only be performed by experienced personnel in a certified fume hood with appropriate safety precautions.

    • Transfer the 1 mL concentrated extract to a 2 mL vial.

    • Add freshly prepared diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.

    • Add an internal standard and adjust the final volume to 1 mL with a suitable solvent (e.g., hexane).

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantification Ion: To be determined from the mass spectrum of the derivatized standard.

    • Qualifier Ions: At least two other characteristic ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds. For this compound, a reversed-phase method with a Diode Array Detector (DAD) is suitable for its determination.

Experimental Protocol

1. Sample Preparation

  • Water Samples: Filter the sample through a 0.45 µm membrane filter. If pre-concentration is needed, solid-phase extraction (SPE) can be employed.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with deionized water.

    • Elute the analyte with a small volume of methanol or acetonitrile.

  • Other Matrices: Develop a suitable extraction and clean-up procedure based on the sample type.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and DAD.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (acidified with 0.1% formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • DAD Wavelength: Monitor at the wavelength of maximum absorbance for this compound (to be determined by scanning a standard solution, likely in the UV range).

Electrochemical Sensing

Electrochemical sensors offer a rapid and sensitive method for the detection of electroactive compounds like this compound. The protocol below describes a general approach using a modified glassy carbon electrode.

Experimental Protocol

1. Electrode Preparation

  • Polish a glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

  • Sonnicate the polished electrode in deionized water and then in ethanol for 2 minutes each to remove any residual alumina.

  • Dry the electrode under a stream of nitrogen.

  • The bare GCE can be used directly or modified with a suitable nanomaterial (e.g., graphene, carbon nanotubes, metal nanoparticles) to enhance sensitivity and selectivity. The modification procedure will depend on the chosen material.

2. Electrochemical Measurement

  • Electrochemical Workstation: A potentiostat/galvanostat (e.g., from Metrohm or CH Instruments).

  • Three-Electrode System:

    • Working Electrode: The prepared GCE.

    • Reference Electrode: Ag/AgCl (saturated KCl).

    • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: 0.1 M phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0).

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for quantitative analysis due to their higher sensitivity compared to cyclic voltammetry.

  • Procedure:

    • Place the three electrodes in the electrochemical cell containing the supporting electrolyte.

    • Record a blank voltammogram.

    • Add a known concentration of this compound to the cell and record the voltammogram.

    • For quantification, a calibration curve is constructed by measuring the peak current at different analyte concentrations.

Visualizations

General Workflow for Sample Analysis

Sample Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization HPLC HPLC Concentration->HPLC Electrochemical Electrochemical Sensor Concentration->Electrochemical GCMS GC-MS Derivatization->GCMS Quantification Quantification GCMS->Quantification HPLC->Quantification Electrochemical->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

Plausible Biodegradation Pathway

Biodegradation Pathway A This compound B 2,4-Dichlorocatechol A->B Reductive Denitrification / Hydroxylation C Ring Cleavage Products B->C Dioxygenase D TCA Cycle Intermediates C->D Further Metabolism

Caption: A plausible initial biodegradation pathway for this compound.

Application Note: High-Performance Liquid Chromatography for the Analysis of 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-3-nitrophenol is a halogenated nitrophenolic compound of interest in environmental monitoring and as a potential intermediate in chemical synthesis. Accurate and reliable analytical methods are crucial for its quantification in various matrices. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The described methodology is based on established principles for the analysis of structurally related compounds, including chlorophenols and nitrophenols.

Data Presentation: HPLC Methods for Related Phenolic Compounds

While a specific, standardized HPLC method for this compound is not widely documented, methods for analogous compounds provide a strong basis for method development. The following table summarizes typical HPLC conditions used for the analysis of various chlorophenols and nitrophenols, which are transferable for the analysis of this compound.

Analyte(s)Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)
2,5-Dichloro-4-nitrophenolNewcrom R1 (Reverse Phase)Acetonitrile, Water, and Phosphoric AcidNot SpecifiedNot Specified
Phenol and NitrophenolsChromolith RP-18e50 mM Acetate Buffer (pH 5.0)-Acetonitrile (80:20, v/v)3.0Maximum Absorbance Wavelength
ChlorophenolsCholester ColumnAcetonitrile and Water with 0.1% Trifluoroacetic Acid0.43280
3-Methyl-4-nitrophenolC18Acetonitrile: Water (60:40)1.0270
2-Nitro-5-piperidinophenolC18 Reverse-PhaseGradient: Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid1.0254
Phenol and ChlorophenolsPoroshell 120 EC-C18Methanol and Water (60:40)0.8210

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound by reverse-phase HPLC with UV detection.

1. Materials and Reagents

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or Phosphoric acid), analytical grade

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to achieve the desired concentration range (e.g., 0.1 - 100 µg/mL).

4. Sample Preparation

The sample preparation will vary depending on the matrix.

  • For liquid samples (e.g., water): The sample may be directly injected after filtration through a 0.45 µm syringe filter. For trace analysis, a pre-concentration step such as solid-phase extraction (SPE) may be necessary.

  • For solid samples: An appropriate extraction procedure, such as sonication or soxhlet extraction with a suitable solvent (e.g., methanol or acetonitrile), should be employed. The resulting extract should be filtered before injection.

5. HPLC Method Parameters (Proposed)

  • Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm (or the wavelength of maximum absorbance for this compound)

6. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the analytical standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction/Filtration) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Injection->Separation Mobile Phase Flow Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Method Components

HPLC_Components Analyte This compound Stationary_Phase Stationary Phase (C18) Analyte->Stationary_Phase Interacts with Mobile_Phase Mobile Phase (ACN/Water Gradient) Analyte->Mobile_Phase Soluble in Detector Detector (UV-Vis) Stationary_Phase->Detector Elutes to Mobile_Phase->Stationary_Phase Flows through Output Chromatographic Peak Detector->Output Generates Signal

Caption: Interrelationship of key components in the HPLC method.

Application Notes and Protocols for the Nitration of 2,4-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale nitration of 2,4-dichlorophenol to synthesize 2,4-dichloro-6-nitrophenol, a valuable intermediate in the chemical and pharmaceutical industries.[1] The procedure outlines the use of a mixed acid (sulfuric and nitric acid) method, emphasizing critical safety precautions, reaction setup, work-up, and purification. Quantitative data is summarized for clarity, and a visual workflow is provided to guide researchers through the experimental process.

Introduction

The nitration of phenolic compounds is a fundamental electrophilic aromatic substitution reaction. For 2,4-dichlorophenol, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atoms are deactivating but also ortho-, para-directing. The regioselectivity of the nitration is dictated by these substituents, leading primarily to the formation of 2,4-dichloro-6-nitrophenol. Careful control of reaction conditions, particularly temperature, is crucial to prevent the formation of by-products and ensure a safe procedure.[2]

Safety Precautions

Extreme caution must be exercised during this procedure. Nitration reactions are highly exothermic and can lead to runaway reactions or explosions if not properly controlled.[2]

  • Reagent Hazards:

    • 2,4-Dichlorophenol: Toxic in contact with skin and harmful if swallowed. Causes severe skin burns and eye damage.[3][4]

    • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns upon contact. Reacts violently with water, releasing significant heat.

    • Concentrated Nitric Acid (HNO₃): Highly corrosive, a strong oxidizing agent, and toxic. Causes severe burns. Can react violently with organic compounds.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a full-face shield.[2][5]

  • Engineering Controls: This experiment must be performed in a certified chemical fume hood with good ventilation to prevent the inhalation of toxic fumes.[2][4] An ice bath for emergency cooling should be readily available. Spill containment kits for acids should be accessible.[2]

Reaction and Mechanism

The reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of 2,4-dichlorophenol with a nitro group (-NO₂). The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the reaction between concentrated nitric and sulfuric acids.

Overall Reaction: C₆H₄Cl₂O + HNO₃ --(H₂SO₄)--> C₆H₃Cl₂NO₃ + H₂O

The hydroxyl group directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by a chlorine atom, and the ortho position at C6 is sterically accessible, the primary product is 2,4-dichloro-6-nitrophenol.

Experimental Protocol

This protocol describes the nitration of 2,4-dichlorophenol using a mixed acid approach.

4.1 Materials and Equipment:

  • 2,4-Dichlorophenol

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Chloroform (or Dichloromethane)[6]

  • Deionized Water

  • Ice

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer

  • Magnetic stir plate

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Beakers and Erlenmeyer flasks

4.2 Procedure:

  • Sulfonation/Dissolution: In a 250 mL three-neck flask, place 16.3 g (0.1 mol) of 2,4-dichlorophenol.[6]

  • Place the flask in an ice bath on a magnetic stirrer and begin stirring.

  • Slowly and carefully add 40 mL of concentrated sulfuric acid to the flask. The temperature should be maintained below 20°C during the addition.

  • After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes.

  • Add 40 mL of chloroform to dissolve the mixture, while maintaining a low temperature.[6]

  • Preparation of Nitrating Mixture: While the dichlorophenol solution is stirring, separately and carefully prepare the nitrating mixture by slowly adding 7.5 mL (~0.12 mol) of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a beaker cooled in an ice bath. Always add acid to acid slowly.

  • Nitration: Cool the dichlorophenol solution to 0-5°C using the ice bath.

  • Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred dichlorophenol solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C.[6] This step is highly exothermic.

  • After the addition is complete, allow the reaction to stir at 0-10°C for an additional 1-2 hours.

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing 400 g of crushed ice and water with vigorous stirring. A yellow precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization. A common solvent for this is acetic acid or ethanol/water.[7]

  • Dry the purified yellow crystalline product under vacuum. The expected product is 2,4-dichloro-6-nitrophenol.

Data Presentation

The following table summarizes the quantitative data for the described protocol.

ParameterValueUnitNotes
Reactants
2,4-Dichlorophenol16.3g0.1 mol
Sulfuric Acid (for dissolution)40mL
Nitric Acid (70%)7.5mL~0.12 mol
Sulfuric Acid (for nitrating mix)15mL
Molar Ratios
2,4-Dichlorophenol : HNO₃1 : 1.2ratioA slight excess of nitric acid is used.
Reaction Conditions
Addition Temperature0 - 10°CCritical for safety and selectivity.[6]
Reaction Time1 - 2hoursPost-addition stirring time.
Product
Expected Product2,4-Dichloro-6-nitrophenol
Theoretical Yield20.8g
Reported Yield>85%Yields can be high with careful execution.[6]
Melting Point (literature)118 - 120°C[7]

Visualized Workflow

The following diagram illustrates the key steps in the experimental protocol for the nitration of 2,4-dichlorophenol.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_phenol Dissolve 2,4-Dichlorophenol in H₂SO₄ and Chloroform (maintain < 20°C) start->prep_phenol cool_reactants Cool Phenol Solution to 0-5°C prep_phenol->cool_reactants prep_acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in separate ice bath add_nitrating_mix Slowly Add Nitrating Mixture (maintain T < 10°C) prep_acid->add_nitrating_mix cool_reactants->add_nitrating_mix stir_reaction Stir for 1-2 hours at 0-10°C add_nitrating_mix->stir_reaction quench Pour Mixture onto Ice-Water stir_reaction->quench filter_product Filter Crude Solid quench->filter_product wash_product Wash with Cold Water filter_product->wash_product purify Recrystallize Product wash_product->purify dry Dry Final Product purify->dry end_node End: Purified 2,4-Dichloro-6-nitrophenol dry->end_node

Caption: Experimental workflow for the nitration of 2,4-dichlorophenol.

References

Application Notes and Protocols for Enzymatic Reactions Involving Dichlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Extensive literature searches did not yield specific information on the enzymatic reactions of 2,4-dichloro-3-nitrophenol . Therefore, these application notes focus on two closely related and well-studied compounds: 2,4-Dichlorophenol (2,4-DCP) and 2-Chloro-4-nitrophenol (2C4NP) , which are common substrates in various enzymatic studies. The protocols and data presented here are for these two compounds and should provide valuable guidance for researchers working with similar halogenated and nitrated aromatic compounds.

Part 1: 2,4-Dichlorophenol (2,4-DCP) as an Enzymatic Substrate

2,4-Dichlorophenol is a persistent environmental pollutant and its enzymatic degradation is a significant area of research. Several enzymes, primarily from microbial sources, have been shown to metabolize 2,4-DCP.

Enzymatic Pathways and Key Enzymes

The microbial degradation of 2,4-DCP typically proceeds through hydroxylation to form a dichlorocatechol, followed by ring cleavage. One of the well-characterized pathways involves the following steps:

  • Hydroxylation: 2,4-DCP is hydroxylated to 3,5-dichlorocatechol. This reaction is catalyzed by 2,4-dichlorophenol hydroxylase .

  • Ring Cleavage: The resulting 3,5-dichlorocatechol undergoes ortho- or meta-cleavage, catalyzed by chlorocatechol dioxygenases . For instance, ortho-cleavage by chlorocatechol 1,2-dioxygenase leads to the formation of 2,4-dichloro-cis,cis-muconate.

  • Further Metabolism: The ring-cleavage product is further metabolized through a series of enzymatic reactions, eventually leading to intermediates of central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Another enzyme capable of transforming 2,4-DCP is horseradish peroxidase (HRP) , which catalyzes the oxidative polymerization of 2,4-DCP in the presence of hydrogen peroxide, leading to its removal from solution.[1]

Quantitative Data for Enzymatic Reactions with 2,4-DCP
EnzymeSubstrateKmOptimal pHOptimal Temperature (°C)Reference
Horseradish Peroxidase (immobilized)2,4-DichlorophenolCompetitive product inhibition observedAcidic and alkaline regions showed higher activity than free enzyme-[1]
2,4-Dichlorophenol hydroxylase2,4-Dichlorophenol---[2]
Chlorocatechol 1,2-dioxygenase3,5-Dichlorocatechol---[2]
Experimental Protocols

This protocol is based on the general methodology for assaying hydroxylase activity.

1. Principle: The activity of 2,4-dichlorophenol hydroxylase is determined by monitoring the substrate-dependent oxidation of NAD(P)H to NAD(P)+ spectrophotometrically at 340 nm.

2. Reagents:

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • 2,4-Dichlorophenol (10 mM stock in ethanol)

  • NADH or NADPH (10 mM stock in buffer)

  • Cell-free extract or purified enzyme solution

3. Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADH or NADPH, and the enzyme solution in a total volume of 1 ml.

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for the oxidation of any endogenous substrates.

  • Initiate the reaction by adding 2,4-DCP to a final concentration of 0.1 mM.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH/NADPH oxidation is proportional to the enzyme activity.

This protocol describes the use of HRP for the oxidative polymerization of 2,4-DCP.[1]

1. Principle: HRP, in the presence of hydrogen peroxide, catalyzes the formation of phenoxy radicals from 2,4-DCP. These radicals then polymerize to form water-insoluble precipitates that can be removed.

2. Reagents:

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • 2,4-Dichlorophenol solution (e.g., 1 mM in water)

  • Horseradish peroxidase (free or immobilized)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

3. Procedure:

  • In a reaction vessel, combine the 2,4-DCP solution and the phosphate buffer.

  • Add the horseradish peroxidase to the desired final concentration.

  • Initiate the reaction by adding the hydrogen peroxide solution.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 1-3 hours).

  • Monitor the removal of 2,4-DCP from the solution over time by taking samples, centrifuging to remove any precipitate, and analyzing the supernatant using High-Performance Liquid Chromatography (HPLC).

Diagrams

Caption: Bacterial degradation pathway of 2,4-Dichlorophenol.

Part 2: 2-Chloro-4-nitrophenol (2C4NP) as an Enzymatic Substrate

2-Chloro-4-nitrophenol is another significant environmental contaminant. Its biodegradation has been studied in several bacterial strains, revealing different metabolic pathways.

Enzymatic Pathways and Key Enzymes

Two main degradation pathways for 2C4NP have been identified in bacteria:

Pathway A: Hydroquinone Pathway [3]

  • Oxidative Removal of Nitrite: 2C4NP is converted to chlorohydroquinone (CHQ) with the release of a nitrite ion. This step is catalyzed by a CNP-4-monooxygenase .[3]

  • Dehalogenation: CHQ is then dehalogenated to hydroquinone (HQ) with the release of a chloride ion, a reaction catalyzed by CHQ dehalogenase .[3]

  • Ring Cleavage: HQ undergoes ring cleavage by HQ dioxygenase to form γ-hydroxymuconic semialdehyde, which is further metabolized.[3]

Pathway B: 1,2,4-Benzenetriol (BT) Pathway [4]

  • Monooxygenase Action: A two-component FAD-dependent monooxygenase, HnpAB , catalyzes the conversion of 2C4NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone.[4]

  • Ring Cleavage: BT is then subject to ring cleavage by BT 1,2-dioxygenase (HnpC) , forming maleylacetate.[4]

Quantitative Data for Enzymatic Reactions with 2C4NP
EnzymeOrganismSubstrateKm (μM)kcat/Km (μM⁻¹ min⁻¹)Reference
HnpAB (monooxygenase)Cupriavidus sp. CNP-82-Chloro-4-nitrophenol2.7 ± 1.10.17 ± 0.03[4]
Experimental Protocols

This protocol is based on the methods described for the degradation of 2C4NP by Burkholderia sp. RKJ 800.[3]

1. Principle: The activity of CNP-4-monooxygenase is determined by measuring the stoichiometric release of nitrite from 2C4NP. The concentration of nitrite can be quantified colorimetrically.

2. Reagents:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • 2-Chloro-4-nitrophenol (10 mM stock in ethanol)

  • NADH (10 mM stock in buffer)

  • FAD (1 mM stock in buffer)

  • Cell-free extract or purified enzyme solution

  • Griess Reagent for nitrite determination

3. Procedure:

  • Set up a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 0.2 mM NADH, 10 µM FAD, and the enzyme solution in a total volume of 1 ml.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 2C4NP to a final concentration of 0.1 mM.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of Griess reagent.

  • Measure the absorbance at 540 nm and determine the nitrite concentration from a standard curve prepared with sodium nitrite.

This protocol is a general guideline for analyzing the degradation of 2C4NP and the formation of its metabolites.[3][5]

1. Principle: HPLC with a C18 column is used to separate and quantify 2C4NP and its degradation products, such as chlorohydroquinone (CHQ) and hydroquinone (HQ).

2. Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water (e.g., starting with 30% methanol, increasing to 80% over 20 minutes).

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 280 nm.

3. Procedure:

  • Prepare samples by taking aliquots from the reaction mixture at different time points.

  • Centrifuge the samples to remove any cells or precipitates.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject an appropriate volume (e.g., 20 µl) onto the HPLC column.

  • Identify and quantify the compounds by comparing their retention times and peak areas with those of authentic standards.

Diagrams

Experimental_Workflow cluster_workflow General Experimental Workflow for Substrate Degradation Analysis Start Enzymatic Reaction Setup (Substrate + Enzyme + Buffer) Sampling Time-course Sampling Start->Sampling Quenching Reaction Quenching (e.g., acid/base addition, heat) Sampling->Quenching Centrifugation Centrifugation/ Filtration Quenching->Centrifugation Analysis Analytical Measurement (e.g., HPLC, Spectrophotometry) Centrifugation->Analysis Data Data Analysis (Kinetics, Metabolite ID) Analysis->Data

References

Application Notes and Protocols for the Microbial Degradation of 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the current understanding and experimental approaches for studying the microbial degradation of 2,4-dichloro-3-nitrophenol. Due to the limited direct research on this specific compound, this document synthesizes information from studies on structurally analogous chlorinated and nitrated aromatic compounds to propose a hypothetical degradation pathway. Detailed protocols for the enrichment and isolation of degrading microorganisms, characterization of degradation, and identification of metabolites are provided to guide future research in this area. The genus Rhodococcus, known for its diverse catabolic capabilities towards aromatic compounds, is highlighted as a promising candidate for the bioremediation of this compound.[1][2][3][4][5]

Introduction to Microbial Degradation of Chlorinated Nitrophenols

Chlorinated nitrophenols are synthetic aromatic compounds that are widely used in the industrial production of pesticides, herbicides, dyes, and pharmaceuticals. Their release into the environment poses a significant threat due to their toxicity, mutagenicity, and persistence.[6][7][8][9] Microbial degradation offers a cost-effective and environmentally friendly approach for the remediation of these pollutants.[8]

While specific pathways for this compound have not been elucidated, research on similar compounds such as 2,4-dichlorophenol (2,4-DCP), nitrophenols, and other chlorinated nitrophenols provides a strong foundation for predicting its metabolic fate.[6][8][10] Bacteria, particularly versatile genera like Rhodococcus, have demonstrated the ability to degrade a wide array of halogenated and nitroaromatic compounds through various enzymatic mechanisms.[1][2][3][4][5]

Proposed Microbial Degradation Pathway of this compound

Based on established microbial catabolic pathways for analogous compounds, a hypothetical degradation pathway for this compound is proposed. The initial attack on the molecule can proceed through several enzymatic reactions, including monooxygenation, dioxygenation, or reduction of the nitro group.

Pathway A: Initial Monooxygenase Attack (Denitration or Dechlorination)

One plausible initial step is the hydrolytic removal of the nitro group or a chlorine atom catalyzed by a monooxygenase. For instance, a monooxygenase could hydroxylate the carbon atom bearing the nitro group, leading to the formation of 2,4-dichlorobenzene-1,3-diol and the release of nitrite. Alternatively, a chlorine atom could be replaced by a hydroxyl group.

Pathway B: Initial Reductive Pathway

Another possibility is the reduction of the nitro group to a hydroxylamino or amino group. This is a common initial step in the degradation of some nitrophenols.[8][11] The resulting chlorinated aminophenol would then be further metabolized.

Pathway C: Initial Dioxygenase Attack

A dioxygenase could attack the aromatic ring, leading to the formation of a chlorinated nitro-catechol. This intermediate would then undergo ring cleavage, a common strategy in the degradation of aromatic compounds.

The subsequent steps would involve further enzymatic reactions such as dechlorination, ring cleavage by dioxygenases, and metabolism of the resulting aliphatic intermediates, which would ultimately be funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle.[10]

Diagram of the Proposed Degradation Pathway:

Hypothetical Degradation Pathway of this compound cluster_main Proposed Microbial Degradation of this compound cluster_pathwayA Pathway A: Oxidative Removal cluster_pathwayB Pathway B: Reductive Removal DCNP This compound IntermediateA1 2,4-Dichloro-3-aminophenol DCNP->IntermediateA1 Nitroreductase IntermediateA2 3-Nitro-2,4-dichlorocatechol DCNP->IntermediateA2 Monooxygenase/ Dioxygenase IntermediateB1 2,4-Dichloro-3-hydroxylaminophenol DCNP->IntermediateB1 Nitroreductase RingCleavageA Ring Cleavage Products IntermediateA1->RingCleavageA Dioxygenase IntermediateA2->RingCleavageA Dioxygenase TCA TCA Cycle RingCleavageA->TCA IntermediateB2 2,4-Dichloro-3-aminophenol IntermediateB1->IntermediateB2 Mutase RingCleavageB Ring Cleavage Products IntermediateB2->RingCleavageB Dioxygenase RingCleavageB->TCA

Caption: A hypothetical microbial degradation pathway for this compound.

Data Presentation

While quantitative data for this compound degradation is unavailable, the following table summarizes degradation data for related compounds to provide a comparative context for future studies.

CompoundMicroorganismDegradation RateOptimal pHOptimal Temperature (°C)Reference
2,4-DichlorophenolPseudomonas sp.95% removal of 100 mg/L in 72h7.030[8]
2,4-DichlorophenolRhodococcus opacusNot specifiedNot specifiedNot specified[8]
2-Chloro-5-nitrophenolCupriavidus sp. CNP-821.2 ± 2.3 µM/hNot specified30[12]
4-ChlorophenolPseudomonas putidaComplete degradation of 600 mg/L in 14h7.030[13]

Experimental Protocols

The following protocols are adapted from established methods for studying the microbial degradation of chlorinated and nitrated aromatic compounds.[12][14][15][16][17]

Protocol for Enrichment and Isolation of this compound Degrading Microorganisms

Objective: To isolate microorganisms capable of utilizing this compound as a sole source of carbon and energy.

Materials:

  • Soil or water samples from a contaminated site.

  • Mineral Salts Medium (MSM): (g/L) K₂HPO₄, 1.5; KH₂PO₄, 0.5; (NH₄)₂SO₄, 0.5; MgSO₄·7H₂O, 0.2; NaCl, 0.1; CaCl₂·2H₂O, 0.02; FeSO₄·7H₂O, 0.01. Adjust pH to 7.0.

  • This compound (stock solution in a suitable solvent, e.g., ethanol).

  • Sterile flasks, petri dishes, and culture tubes.

  • Incubator shaker.

Procedure:

  • Enrichment Culture:

    • Add 1 g of soil or 1 mL of water sample to 100 mL of sterile MSM in a 250 mL flask.

    • Add this compound to a final concentration of 10-50 mg/L.

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7-14 days.

    • Transfer 5 mL of the enrichment culture to 95 mL of fresh MSM with the same concentration of this compound and incubate under the same conditions. Repeat this step 3-5 times.

  • Isolation of Pure Cultures:

    • Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline (0.85% NaCl).

    • Spread 100 µL of each dilution onto MSM agar plates containing this compound (50 mg/L) as the sole carbon source.

    • Incubate the plates at 30°C for 5-10 days and observe for colony formation.

    • Pick morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

  • Identification:

    • Identify the pure isolates based on morphological, biochemical characteristics, and 16S rRNA gene sequencing.

Diagram of the Isolation Workflow:

Isolation_Workflow Sample Soil/Water Sample Enrichment Enrichment Culture (MSM + this compound) Sample->Enrichment Subculture Serial Subculturing Enrichment->Subculture Isolation Plating on Selective Agar Subculture->Isolation PureCulture Pure Culture Isolation Isolation->PureCulture Identification Microbial Identification (16S rRNA sequencing) PureCulture->Identification

Caption: Workflow for isolating this compound degrading microorganisms.

Protocol for Biodegradation Assay

Objective: To quantify the degradation of this compound by isolated microbial strains.

Materials:

  • Pure culture of the isolated microorganism.

  • MSM.

  • This compound.

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

  • Sterile flasks.

  • Incubator shaker.

Procedure:

  • Inoculum Preparation: Grow the isolated strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • Degradation Experiment:

    • Inoculate 100 mL of MSM containing a known concentration of this compound (e.g., 50 mg/L) with the prepared cell suspension (e.g., 1% v/v).

    • Prepare a sterile control flask without inoculum.

    • Incubate the flasks at 30°C on a rotary shaker at 150 rpm.

  • Sampling and Analysis:

    • Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Centrifuge the samples to remove bacterial cells.

    • Analyze the supernatant for the remaining concentration of this compound using a spectrophotometer (at its maximum absorbance wavelength) or HPLC.

Protocol for Identification of Metabolic Intermediates

Objective: To identify the intermediate products formed during the degradation of this compound.

Materials:

  • Degradation assay samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup and concentration).

  • Organic solvents (e.g., ethyl acetate, methanol).

Procedure:

  • Sample Preparation:

    • Take a larger volume of the degradation culture at a time point where significant degradation has occurred but is not yet complete.

    • Centrifuge to remove cells.

    • Acidify the supernatant to pH 2-3 with HCl.

    • Extract the metabolites with an equal volume of ethyl acetate.

    • Dry the organic phase over anhydrous Na₂SO₄ and evaporate to dryness under a gentle stream of nitrogen.

    • Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol) for analysis.

  • Analysis:

    • Inject the prepared sample into a GC-MS or LC-MS system.

    • Identify the metabolites by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns.

Diagram of the Metabolite Identification Workflow:

Metabolite_ID_Workflow CultureSample Bacterial Culture Sample Centrifugation Centrifugation to Remove Cells CultureSample->Centrifugation Extraction Solvent Extraction of Supernatant Centrifugation->Extraction Concentration Concentration of Extract Extraction->Concentration Analysis GC-MS / LC-MS Analysis Concentration->Analysis Identification Metabolite Identification Analysis->Identification

Caption: Workflow for identifying metabolic intermediates.

Conclusion

The microbial degradation of this compound represents an important area of research for environmental bioremediation. While direct studies are lacking, the extensive knowledge of the degradation of analogous compounds provides a solid framework for future investigations. The protocols and hypothetical pathways presented in these application notes are intended to serve as a valuable resource for researchers aiming to isolate and characterize microorganisms capable of degrading this recalcitrant pollutant and to elucidate its metabolic fate. The versatile metabolic capabilities of bacteria, particularly from the genus Rhodococcus, make them prime candidates for such studies.

References

Application Notes and Protocols: Using 2,4-Dichloro-3-nitrophenol in Environmental Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Environmental toxicity data for 2,4-Dichloro-3-nitrophenol (CAS 38902-87-3) is not widely available in the public literature. The following application notes and protocols are based on the established methodologies for structurally similar compounds, such as other dichlorophenols and nitrophenols, to provide a framework for conducting environmental toxicity assessments.

Introduction and Toxicological Profile

This compound is a halogenated nitroaromatic compound. Such compounds are often used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. Their entry into the aquatic environment is a concern due to their potential persistence and toxicity.

Mechanism of Action (Proposed): The precise toxicological mechanism of this compound is not well-documented. However, based on its structure, two primary mechanisms of toxicity in aquatic organisms can be proposed:

  • Narcosis: As a lipophilic organic compound, it can accumulate in the lipid-rich cell membranes of organisms, disrupting their normal function. This non-specific mechanism is common for many industrial chemicals.

  • Uncoupling of Oxidative Phosphorylation: Nitrophenols are known to be potent uncouplers. They can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis. This leads to a rapid depletion of cellular energy, increased oxygen consumption without ATP production, and ultimately cell death.[1]

The presence of chlorine atoms can further enhance toxicity by increasing lipophilicity and potentially interfering with specific enzymatic processes.[2] Organochlorines can act as neurotoxicants by interfering with ion channels in nerve cells.[3][4]

Quantitative Toxicity Data

Specific toxicity data for this compound is scarce. The table below provides data for the closely related and well-studied compound 2,4-Dichlorophenol to serve as a reference point for expected toxicity ranges and sensitive species. Researchers should determine the specific values for this compound through empirical testing.

OrganismTest TypeEndpointDurationValue (µg/L)Reference
Freshwater Species
Oncorhynchus mykiss (Rainbow Trout)AcuteLC5096 h1,600[5]
Pimephales promelas (Fathead Minnow)AcuteLC5096 h3,300 - 7,970[5]
Daphnia magna (Water Flea)AcuteEC5048 h2,700[5]
Daphnia magna (Water Flea)ChronicNOEC21 d410[6]
AlgaeAcuteEC5072-96 h30,900[6]
Various SpeciesChronicNOECVarious365[5]
Saltwater Species
Cyprinodon variegatus (Sheepshead Minnow)AcuteLC5096 h3,800[5]

LC50 (Lethal Concentration 50%): The concentration of a chemical that is lethal to 50% of the test population. EC50 (Effective Concentration 50%): The concentration of a chemical that causes a defined effect (e.g., immobilization) in 50% of the test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.

Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), should be followed to ensure data quality and comparability.

Protocol: Acute Immobilization Test in Daphnia magna (OECD 202)

This test assesses the acute toxicity of the chemical to the freshwater crustacean Daphnia magna.

1. Materials and Reagents:

  • Daphnia magna neonates (<24 hours old).

  • Reconstituted freshwater (e.g., Elendt M7 medium).

  • This compound (analytical grade).

  • Solvent (e.g., acetone or dimethylformamide, if required for stock solution).

  • Glass test vessels (e.g., 100 mL beakers).

  • Pipettes, volumetric flasks.

  • pH meter, dissolved oxygen meter.

  • Temperature-controlled incubator (20 ± 1°C) with a 16:8 hour light:dark cycle.

2. Procedure:

  • Stock Solution: Prepare a concentrated stock solution of this compound. If the compound is not readily water-soluble, a carrier solvent may be used at a concentration that does not affect the daphnids (typically <0.1 mL/L).

  • Test Concentrations: Prepare a geometric series of at least five test concentrations and a control (and a solvent control, if applicable).

  • Exposure: Add 10 Daphnia neonates to each of at least two replicate test vessels for each concentration and control. The volume should be sufficient to provide at least 5 mL per daphnid.

  • Incubation: Incubate the test vessels for 48 hours under the specified conditions without feeding.

  • Observation: At 24 and 48 hours, record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Water Quality: Measure pH, dissolved oxygen, and temperature at the beginning and end of the test.

3. Data Analysis:

  • Calculate the percentage of immobilization for each concentration at 24 and 48 hours.

  • Determine the 48h-EC50 value and its 95% confidence limits using statistical methods such as probit analysis or logistic regression.

Protocol: Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of the chemical on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.

1. Materials and Reagents:

  • Exponentially growing culture of P. subcapitata.

  • Sterile algal growth medium (e.g., AAP medium).

  • This compound.

  • Sterile test flasks (e.g., 250 mL Erlenmeyer flasks).

  • Spectrophotometer or particle counter.

  • Shaking incubator with controlled temperature (21-24°C) and continuous, uniform illumination.

2. Procedure:

  • Test Solutions: Prepare a geometric series of at least five test concentrations, a control, and a solvent control (if needed) in the algal growth medium.

  • Inoculation: Inoculate each flask with a sufficient volume of algal stock culture to achieve an initial cell density of approximately 10,000 cells/mL.

  • Incubation: Incubate the flasks for 72 hours on a shaker to keep the algae suspended.

  • Measurement: Measure the algal biomass (e.g., via absorbance at 680 nm or cell counts) in each flask every 24 hours.

3. Data Analysis:

  • For each concentration, calculate the average specific growth rate over the 72-hour period.

  • Calculate the percent inhibition of the growth rate for each test concentration relative to the control.

  • Determine the 72h-EC50 value (the concentration causing 50% inhibition of growth) using a suitable regression model.

Visualizations

Proposed Mechanism of Toxicity

The following diagram illustrates a generalized toxic mechanism for nitrophenols, which act as uncouplers of oxidative phosphorylation in mitochondria.

G cluster_mito Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space cluster_compound Cell Cytosol ETC Electron Transport Chain H_ion1 H+ ETC->H_ion1 Pumps H+ H_ion2 H+ ETC->H_ion2 Pumps H+ H_ion3 H+ ETC->H_ion3 Pumps H+ ATP_Synthase ATP Synthase ATP_Synthase->ATP_Synthase ATP Production Inhibited H_ion1->ETC Bypasses ATP Synthase H_ion4 H+ H_ion4->ATP_Synthase Drives ATP Production H_ion5 H+ H_ion5->ATP_Synthase Drives ATP Production DNP 2,4-Dichloro- 3-nitrophenol DNP->H_ion1 Binds H+

Caption: Proposed mechanism of nitrophenol toxicity via mitochondrial uncoupling.

General Experimental Workflow for Aquatic Toxicity Testing

This workflow outlines the standard procedure for conducting an aquatic ecotoxicology study.

G A Range-Finding Test (Optional) B Prepare Stock & Test Solutions A->B Informs Concentrations D Start Definitive Test (Expose Organisms) B->D C Acclimate Test Organisms C->D E Monitor & Record Observations (e.g., Mortality, Immobilization) D->E 24h, 48h, etc. F Measure Water Quality Parameters (pH, Temp, DO) D->F G Terminate Test (e.g., at 48h or 96h) E->G F->G H Statistical Analysis (e.g., Probit, Regression) G->H I Determine Endpoint (LC50 / EC50) H->I

Caption: Standard workflow for an acute aquatic toxicity experiment.

Logical Relationship of Environmental Impact

This diagram illustrates the progression from the release of a contaminant to its potential effects on the ecosystem.

G A Release of Contaminant into Environment B Exposure of Aquatic Organisms A->B C Uptake and Bioaccumulation B->C D Molecular & Cellular Effects (e.g., Oxidative Stress, ATP Depletion) C->D E Organism-Level Effects (Mortality, Impaired Growth, Reproductive Failure) D->E F Population & Community Effects (e.g., Species Decline, Altered Food Web) E->F G Ecosystem-Level Impact F->G

Caption: Logical flow from chemical release to ecosystem-level impact.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various derivatives of 2,4-dichloro-3-nitrophenol. This versatile starting material offers multiple reaction sites—the phenolic hydroxyl group, the aromatic chloro substituents, and the nitro group—allowing for the generation of a diverse library of compounds with potential applications in medicinal chemistry and materials science. The following protocols are based on established synthetic transformations and provide a framework for the synthesis and characterization of novel derivatives.

Overview of Synthetic Pathways

This compound can be functionalized through several key reaction types:

  • O-Alkylation/O-Arylation: The phenolic hydroxyl group can be readily converted to a wide range of ether derivatives.

  • Suzuki-Miyaura Cross-Coupling: The chloro substituents can be replaced with aryl or vinyl groups via palladium-catalyzed cross-coupling reactions.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can be further functionalized.

These transformations can be performed sequentially to create a variety of multi-functionalized molecules.

Experimental Protocols

General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous solvents and reagents should be used where specified to prevent unwanted side reactions.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of 2,4-dichloro-1-(methoxymethyl)-3-nitrobenzene as a representative example of O-alkylation.

Reaction Scheme:

This compound + Arylboronic Acid -> 2-Chloro-4-aryl-3-nitrophenol

This compound -> 3-Amino-2,4-dichlorophenol

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dichloro-3-nitrophenol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues are related to reaction conditions and the purity of starting materials.

  • Inadequate Nitrating Agent Strength: The formation of the nitronium ion (NO₂⁺) is crucial for electrophilic aromatic substitution. Ensure your nitric and sulfuric acids are concentrated and of high purity. The sulfuric acid acts as a catalyst to generate the nitronium ion from nitric acid.[1][2]

  • Suboptimal Reaction Temperature: Temperature control is critical. Nitration is an exothermic reaction, and elevated temperatures can lead to the formation of unwanted byproducts and oxidation of the phenol, appearing as tarry substances. Conversely, a temperature that is too low can result in an incomplete reaction. It is recommended to maintain a low temperature, typically between 0-10°C, during the addition of the nitrating agent.

  • Poor Mixing: Inadequate agitation can lead to localized overheating and uneven distribution of the nitrating agent, resulting in side reactions and incomplete conversion of the starting material. Ensure vigorous and consistent stirring throughout the reaction.

  • Moisture Contamination: The presence of water can dilute the nitrating mixture, reducing its effectiveness. Use anhydrous solvents and dried glassware to minimize moisture.

Q2: I am observing the formation of significant amounts of byproducts. How can I minimize them?

A2: Byproduct formation is a common challenge in the nitration of substituted phenols. The primary byproducts include isomers and products of oxidation.

  • Isomer Formation: The directing effects of the hydroxyl and chloro groups on the phenol ring can lead to the formation of other nitrated isomers. The ratio of isomers can be influenced by the concentration of sulfuric acid.

  • Oxidation Products: Phenols are susceptible to oxidation by nitric acid, especially at higher temperatures, leading to the formation of tarry polymers and quinone-like structures. To mitigate this, maintain a low reaction temperature and add the nitrating agent slowly and controllably.

  • Polynitration: The introduction of more than one nitro group can occur if the reaction conditions are too harsh (e.g., high concentration of nitrating agent, elevated temperature, or prolonged reaction time). Use a stoichiometric amount of the nitrating agent and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).

Q3: How can I effectively purify the crude this compound?

A3: Purification of the final product is essential to remove unreacted starting materials, byproducts, and residual acids.

  • Initial Work-up: After the reaction is complete, the mixture is typically quenched by pouring it onto crushed ice. The precipitated crude product can then be collected by filtration. Thorough washing of the filter cake with cold water is crucial to remove most of the residual acids.

  • Recrystallization: Recrystallization from a suitable solvent is a common and effective method for purifying the crude product. The choice of solvent will depend on the solubility of this compound and its impurities. Common solvents for recrystallization of nitrophenols include ethanol, methanol, or aqueous mixtures of these alcohols. In some cases, recrystallization from hot hydrochloric acid can be effective.[3]

  • Column Chromatography: For very high purity requirements, column chromatography can be employed to separate the desired product from closely related isomers and other impurities.

Q4: What is the role of sulfuric acid in this synthesis?

A4: Concentrated sulfuric acid plays a critical dual role in the nitration of 2,4-dichlorophenol:

  • Generation of the Electrophile: It protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[1][2]

  • Dehydrating Agent: Sulfuric acid absorbs the water molecule that is formed during the generation of the nitronium ion. This prevents the dilution of the nitric acid and maintains the strength of the nitrating medium.[2]

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the impact of key reaction parameters on the yield and purity of dichloronitrophenol synthesis, based on data from related compounds. This information can be used to guide the optimization of the this compound synthesis.

ParameterConditionEffect on YieldEffect on PurityReference
Temperature Low (0-10°C)Generally higherHigher, less oxidation
High (>20°C)Can decrease due to side reactionsLower, increased byproducts
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄HighGood, but can lead to byproducts[1]
Dilute HNO₃LowerMay be higher, but reaction is slower[4]
Reaction Time OptimalMaximizedGood
Too ShortLower, incomplete reactionLower, unreacted starting material
Too LongCan decrease due to degradationCan decrease due to byproduct formation
Solvent ChloroformCan improve solubility and controlGood[5]
No Solvent (Neat)Can be highMay be lower due to mixing issues

Experimental Protocols

Synthesis of this compound (Adapted from related procedures)

Materials:

  • 2,4-Dichlorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2,4-dichlorophenol.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add concentrated sulfuric acid to the stirred 2,4-dichlorophenol while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 2,4-dichlorophenol in sulfuric acid. The internal temperature must be strictly maintained between 0°C and 5°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice with constant stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified crystals under vacuum to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start dissolve Dissolve 2,4-Dichlorophenol in Conc. H2SO4 at 0-10°C start->dissolve nitration Slowly Add Nitrating Mix to Phenol Solution at 0-5°C dissolve->nitration prepare_nitrating_mix Prepare Nitrating Mix (Conc. HNO3 + Conc. H2SO4) in Ice Bath prepare_nitrating_mix->nitration stir Stir at 0-5°C for 1-2 hours nitration->stir quench Quench Reaction on Crushed Ice stir->quench filter Filter Crude Product quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Under Vacuum recrystallize->dry end Pure this compound dry->end

Caption: A flowchart of the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_temp Was Reaction Temperature Maintained at 0-5°C? start->check_temp temp_high High Temp: Increase Cooling, Slow Reagent Addition check_temp->temp_high No check_reagents Are Nitric and Sulfuric Acids Concentrated and Anhydrous? check_temp->check_reagents Yes yield_improved Yield Improved temp_high->yield_improved reagents_bad Reagents Diluted: Use Fresh, High-Purity Acids check_reagents->reagents_bad No check_mixing Was Stirring Vigorous and Consistent? check_reagents->check_mixing Yes reagents_bad->yield_improved mixing_poor Poor Mixing: Improve Agitation check_mixing->mixing_poor No check_time Was Reaction Time Sufficient? (Monitor by TLC) check_mixing->check_time Yes mixing_poor->yield_improved time_short Incomplete Reaction: Increase Stirring Time check_time->time_short No check_time->yield_improved Yes time_short->yield_improved

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Crude 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-Dichloro-3-nitrophenol. The following information is based on established principles for the purification of chlorinated and nitrated phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in crude this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of chlorinated nitrophenols may include:

  • Isomeric Byproducts: Other dichloronitrophenol isomers (e.g., 2,4-dichloro-5-nitrophenol, 2,6-dichloro-4-nitrophenol).

  • Over-chlorinated Products: Trichloronitrophenols or other polychlorinated species.

  • Starting Materials: Unreacted 3-nitrophenol or dichlorophenol precursors.

  • Reagents and Solvents: Residual acids, bases, or solvents from the reaction and workup.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is expected to be a white to light yellow crystalline solid.[1] Its melting point is reported to be in the range of 130-132°C.[1] A broad or depressed melting point of the crude material is indicative of the presence of impurities.

Q4: What are some suitable solvents for dissolving this compound?

A4: this compound is reported to be slightly soluble in water and soluble in organic solvents such as ether, benzene, and methylene chloride.[1] This information can be used as a starting point for selecting a suitable recrystallization solvent or a mobile phase for column chromatography.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the hot solvent. 1. Insufficient solvent volume.2. Inappropriate solvent choice.1. Add more hot solvent in small portions until the compound dissolves.2. Select a more suitable solvent or a solvent mixture. For phenolic compounds, ethanol/water or toluene/heptane systems can be effective starting points.[2]
Oiling out (product separates as a liquid). 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated.3. The presence of impurities that lower the melting point of the mixture.1. Choose a solvent with a lower boiling point.2. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.3. Attempt to purify by another method, such as column chromatography, before recrystallization.
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated and requires nucleation.3. The compound is highly soluble in the cold solvent.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.3. If the compound remains soluble, consider using a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
Poor recovery of the purified product. 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. The compound is significantly soluble in the cold solvent.1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtration.3. Cool the solution in an ice bath to maximize crystal formation before filtration.
Product purity is not significantly improved. 1. Inappropriate solvent choice where impurities have similar solubility.2. Cooling the solution too quickly, trapping impurities in the crystal lattice.3. Insufficient washing of the collected crystals.1. Select a solvent where the impurities are either very soluble or insoluble at all temperatures.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Wash the crystals with a small amount of cold, fresh solvent.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the desired compound from impurities. 1. Inappropriate mobile phase (eluent) polarity.2. Improperly packed column (channeling).3. Column overloading.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.2. Ensure the silica gel is packed uniformly without air bubbles.3. Use an appropriate amount of crude material for the column size (typically a 1:20 to 1:100 ratio of sample to stationary phase by weight).
The compound does not move down the column. 1. The eluent is not polar enough.1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound elutes too quickly with the solvent front. 1. The eluent is too polar.1. Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of the compound band. 1. The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).2. The sample was not loaded in a narrow band.1. Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.2. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.
Cracks forming in the column bed. 1. The column has run dry.2. Heat generated from the interaction of the solvent with the stationary phase.1. Always keep the solvent level above the top of the stationary phase.2. Pack the column carefully and allow it to equilibrate before loading the sample.

Quantitative Data Summary

Purification Method Starting Purity Final Purity Yield Reference
Washing with methanolic KOH and extractionNot specified97-98%65.4% (total)[3]
Steam DistillationNot specified96%63%[3]

Experimental Protocols

Note: The following protocols are generalized procedures based on best practices for purifying chlorinated nitrophenols. Optimal conditions for this compound may require empirical optimization.

Protocol 1: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, toluene, hexane, and mixtures such as ethanol/water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely. Use a boiling stick or magnetic stirring to promote dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a common starting point for compounds of moderate polarity. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing. The top of the silica gel should be protected with a thin layer of sand.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure (flash chromatography).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrys Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recrys->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate_recrys Isolate Crystals (Vacuum Filtration) cool->isolate_recrys dry_recrys Dry Crystals isolate_recrys->dry_recrys pure_recrys Pure Product dry_recrys->pure_recrys crude_chrom Crude Product load Load on Silica Column crude_chrom->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_chrom Pure Product evaporate->pure_chrom

Caption: General experimental workflows for the purification of crude this compound by recrystallization and column chromatography.

troubleshooting_logic cluster_recrys_ts Recrystallization Troubleshooting cluster_chrom_ts Chromatography Troubleshooting start Purification Attempt check_purity Check Purity (e.g., Melting Point, TLC) start->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No recrys_issue Recrystallization Issue? impure->recrys_issue chrom_issue Chromatography Issue? impure->chrom_issue oiling_out Oiling Out? recrys_issue->oiling_out Yes no_crystals No Crystals? recrys_issue->no_crystals No change_solvent Change Solvent/ Solvent System oiling_out->change_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling low_yield Low Yield? no_crystals->low_yield No induce_nucleation Induce Nucleation no_crystals->induce_nucleation concentrate_solution Concentrate Solution no_crystals->concentrate_solution optimize_volume Optimize Solvent Volume low_yield->optimize_volume poor_sep Poor Separation? chrom_issue->poor_sep Yes no_elution Compound Stuck? chrom_issue->no_elution No optimize_eluent Optimize Eluent (via TLC) poor_sep->optimize_eluent repack_column Repack Column poor_sep->repack_column check_loading Check Sample Loading poor_sep->check_loading fast_elution Fast Elution? no_elution->fast_elution No increase_polarity Increase Eluent Polarity no_elution->increase_polarity decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity

Caption: A logical diagram for troubleshooting common issues encountered during the purification of this compound.

References

Technical Support Center: Synthesis of 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-3-nitrophenol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple isomers. - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Carefully control the reaction temperature, as nitration of phenols is highly exothermic. Lower temperatures may favor the desired isomer. - Consider a multi-step synthesis, such as sulfonation of 2,4-dichlorophenol prior to nitration, to improve regioselectivity. - Optimize extraction and purification steps to minimize product loss.
Presence of Multiple Isomers in the Product The hydroxyl group and the chlorine atoms direct the nitration to different positions on the aromatic ring, leading to a mixture of isomers (e.g., 2,4-dichloro-5-nitrophenol and 2,4-dichloro-6-nitrophenol).[1]- Employ purification techniques such as fractional recrystallization or column chromatography to separate the isomers. - Modify the synthetic route to favor the formation of the desired 3-nitro isomer.
Product is a Dark Oil or Gummy Solid - Presence of impurities, such as benzoquinone derivatives or other oxidation byproducts, which can be colored.[2] - Incomplete removal of acidic residues from the nitrating mixture.- Wash the crude product thoroughly with cold water and a dilute sodium bicarbonate solution to remove residual acids. - Consider a purification step involving treatment with activated carbon to remove colored impurities. - Recrystallize the product from a suitable solvent system.
Difficulty in Purifying the Product by Recrystallization - Choosing an inappropriate solvent. - The presence of impurities that co-crystallize with the product.- Perform a solvent screen to identify a suitable recrystallization solvent or solvent mixture. Good starting points for chlorinated nitrophenols include ethanol, methanol/water mixtures, or toluene.[3][4] - If a single solvent is ineffective, try a binary solvent system (e.g., ethanol/water, hexane/ethyl acetate). - If recrystallization is unsuccessful, column chromatography is a more effective method for separating isomers and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are other positional isomers formed during the nitration of 2,4-dichlorophenol, such as 2,4-dichloro-5-nitrophenol and 2,4-dichloro-6-nitrophenol.[1] Additionally, oxidation byproducts like benzoquinone derivatives can be present, which often impart a color to the crude product.[2] Unreacted starting material (2,4-dichlorophenol) and di-nitrated products may also be present.

Q2: How can I monitor the progress of the nitration reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product and any byproducts. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q3: What is the best method to purify the crude this compound?

A3: A combination of techniques is often necessary.

  • Washing: Initially, wash the crude product with cold water to remove residual acids. A subsequent wash with a dilute solution of sodium bicarbonate can help neutralize any remaining acidity.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[5] A solvent screen should be performed to find a suitable solvent where the desired product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: If recrystallization does not provide the desired purity, especially when dealing with isomeric impurities, column chromatography is the recommended method.[6] A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) can be used to separate the isomers.

Q4: What are some suitable recrystallization solvents for this compound?

A4: While the optimal solvent should be determined experimentally, common solvents for the recrystallization of nitrophenols include ethanol, methanol, and mixtures of these alcohols with water.[4] Toluene or hexane/ethyl acetate mixtures can also be effective.[3]

Q5: How can I confirm the identity and purity of the final product?

A5: The identity and purity of the final product can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (around 130-132°C) is a good indicator of purity.[7]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the nitro group.

    • FT-IR: To identify the characteristic functional groups (O-H, NO₂, C-Cl).

  • Chromatography:

    • HPLC or GC-MS: To determine the purity and quantify any remaining impurities.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This is a generalized procedure and may require optimization.

  • Sulfonation of 2,4-dichlorophenol: In a round-bottom flask equipped with a magnetic stirrer, add 2,4-dichlorophenol. Slowly add concentrated sulfuric acid while stirring and maintaining the temperature at around 80°C. Continue stirring at this temperature for 2 hours.

  • Nitration: Cool the reaction mixture to 0°C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • Quenching and Isolation: After the addition is complete, stir the mixture at 0-5°C for an additional hour. Pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring. The crude product will precipitate.

  • Workup: Filter the precipitate and wash thoroughly with cold water until the washings are neutral to litmus paper.

Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization: Dissolve the bulk of the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask. If there are any insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Sample Yield (%) Purity (by HPLC, %) Melting Point (°C) Appearance
Crude Product8588 (contains isomeric impurities)125-129Yellowish solid
After Recrystallization7098.5130-132White crystalline solid

Visualization

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2,4-Dichlorophenol sulfonation Sulfonation (H₂SO₄, 80°C) start->sulfonation nitration Nitration (HNO₃/H₂SO₄, 0-10°C) sulfonation->nitration quench Quenching (Ice Water) nitration->quench crude Crude Product quench->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography (if needed) recrystallization->column_chromatography Low Purity pure_product Pure this compound recrystallization->pure_product High Purity column_chromatography->pure_product mp Melting Point pure_product->mp hplc HPLC pure_product->hplc nmr NMR pure_product->nmr ftir FT-IR pure_product->ftir

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Industrial Production of 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the industrial production of 2,4-Dichloro-3-nitrophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for key reactions, and comparative data to support your process development and quality control efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the industrial synthesis of this compound?

A1: The primary challenges include controlling the regioselectivity of the nitration reaction to minimize the formation of unwanted isomers, preventing over-nitration which leads to dinitro- and trinitro- derivatives, managing the exothermic nature of the reaction on a large scale, and dealing with the corrosive and hazardous nature of the reagents. Furthermore, the purification of the final product to meet stringent purity requirements can be complex due to the presence of closely related impurities. One of the significant environmental challenges is the generation of large volumes of acidic waste (spent acid).[1]

Q2: What are the typical impurities found in industrial-grade this compound?

A2: Typical impurities can include positional isomers such as 2,4-Dichloro-5-nitrophenol and 2,4-Dichloro-6-nitrophenol, as well as products of over-nitration like 2,4-dichloro-3,5-dinitrophenol. Unreacted starting materials and intermediates may also be present. In related processes for similar compounds, the formation of other isomers like 2,5-dichloro-4-nitrophenol and 2,3,6-trichloro-4-nitrophenol has been observed and could be potential impurities.

Q3: What are the key safety precautions for handling this compound and the reagents used in its synthesis?

A3: this compound is a toxic and corrosive compound.[2] It is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing. The synthesis should be carried out in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of concentrated acids necessitates careful handling and appropriate emergency preparedness, including access to spill kits and safety showers.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.

Low Product Yield

Question: Our synthesis of this compound is resulting in a consistently low yield. What are the potential causes and how can we improve it?

Answer: Low yields can stem from several factors. Here is a breakdown of potential issues and corresponding troubleshooting steps:

  • Incomplete Reaction: The nitration reaction may not be going to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Temperature: While the reaction is exothermic, maintaining an optimal temperature is crucial. Temperatures that are too low can slow down the reaction rate. A controlled, gradual increase in temperature might be necessary.

      • Agitation: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring throughout the reaction.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Troubleshooting:

      • Control of Nitrating Agent: The rate of addition of the nitrating agent (e.g., nitric acid) should be carefully controlled to prevent localized high concentrations which can favor side reactions.

      • Temperature Control: As mentioned, poor temperature control can lead to an increase in side product formation.

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and crystallization steps.

    • Troubleshooting:

      • Extraction Efficiency: Optimize the solvent system and the number of extractions to ensure complete recovery of the product from the reaction mixture.

      • Crystallization Conditions: Carefully control the solvent, temperature, and cooling rate during crystallization to maximize product recovery and purity.

High Impurity Levels

Question: Our final product is contaminated with significant levels of impurities, particularly isomers. How can we minimize their formation and improve the purity of our this compound?

Answer: The formation of isomers and other impurities is a common challenge. Here’s how to address it:

  • Isomer Formation: The primary challenge is controlling the position of the nitro group on the dichlorophenol ring.

    • Troubleshooting:

      • Choice of Starting Material and Reaction Pathway: The choice of the starting dichlorophenol isomer is critical. Using 2,4-dichlorophenol as a starting material will likely lead to a mixture of nitrated products. Alternative synthetic routes, as described in some patents for related compounds, might offer better regioselectivity.[3]

      • Catalyst Use: The use of specific catalysts can improve the selectivity of the nitration reaction. For a related compound, the use of a rare earth triflate salt catalyst was shown to significantly improve yield and purity.[1]

  • Over-Nitration (Dinitro- and Trinitro- byproducts):

    • Troubleshooting:

      • Stoichiometry of Nitrating Agent: Use a precise stoichiometric amount of the nitrating agent. An excess can lead to the formation of dinitro and other polynitrated compounds.

      • Controlled Addition: Add the nitrating agent slowly and in a controlled manner to the reaction mixture to avoid localized excess.

      • Temperature Management: Maintain a consistently low temperature during the addition of the nitrating agent to disfavor further nitration.

  • Purification Challenges:

    • Troubleshooting:

      • Recrystallization: Multiple recrystallizations from a suitable solvent system are often necessary to remove closely related impurities.

      • Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging and costly on an industrial scale.

Data Presentation

The following tables summarize quantitative data from patented industrial processes for compounds closely related to this compound, offering a benchmark for process optimization.

Table 1: Comparison of Conventional vs. Catalytic Synthesis of a Dichloronitrophenol Derivative[1]

ParameterConventional Hydrolysis MethodCatalytic Alcoholysis Method
Yield 88% - 92%> 98%
Purity 91.5%> 97.5%
Key Challenge Generation of large amounts of spent acid, incomplete reaction.Catalyst cost and recovery.

Table 2: Process Parameters for the Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols[3]

ParameterValue
Chlorination Temperature 30°C to 80°C
Hydrolysis Temperature 40°C to 80°C
Catalyst Loading (Chlorination) 1 to 10% by weight
Molar Ratio (Chlorine to Substrate) 2:1 to 4:1
Purity of a Related Amine Product (via HPLC) ≥99%
Yield of a Related Amine Product 82% of theory

Experimental Protocols

Below are detailed methodologies for key experimental steps, adapted from literature on the synthesis of related dichloronitrophenol compounds.

Protocol 1: General Procedure for Nitration of a Dichlorophenol

Objective: To nitrate a dichlorophenol substrate to produce the corresponding dichloronitrophenol.

Materials:

  • Dichlorophenol substrate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Organic Solvent (e.g., Chloroform)

  • Ice bath

  • Reaction vessel with stirring and temperature control

Procedure:

  • Charge the reaction vessel with the dichlorophenol substrate.

  • Under constant stirring, slowly add concentrated sulfuric acid while maintaining the temperature.

  • After the initial reaction or sulfonation step, cool the mixture to 0-5°C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid (mixed acid) to the reaction vessel, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by pouring the mixture over ice.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Diagram 1: General Workflow for Dichloronitrophenol Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Start: Dichlorophenol Nitration Nitration with Mixed Acid (HNO3/H2SO4) Start->Nitration Quenching Quenching on Ice Nitration->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Crystallization Recrystallization Washing->Crystallization FinalProduct Final Product: this compound Crystallization->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Logical Relationship of Challenges in Production

G cluster_synthesis Synthesis Challenges cluster_process Process & Environmental cluster_quality Quality Control center Industrial Production of This compound Regioselectivity Isomer Formation center->Regioselectivity OverNitration Dinitration center->OverNitration Exotherm Exothermic Reaction center->Exotherm SpentAcid Spent Acid Waste center->SpentAcid Safety Safety Hazards center->Safety Purification Difficult Purification center->Purification ImpurityProfile Impurity Profile Control center->ImpurityProfile

Caption: Key challenges associated with the industrial production of this compound.

References

Technical Support Center: Preventing Byproduct Formation in Nitration of Dichlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nitration of dichlorophenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the nitration of dichlorophenols?

A1: Byproduct formation is a significant challenge and is dependent on the starting dichlorophenol isomer and reaction conditions. Common byproducts include:

  • Positional Isomers: Nitration can occur at multiple positions on the aromatic ring, leading to a mixture of nitrodichlorophenol isomers. For example, direct nitration of 2,6-dichlorophenol can yield unwanted isomers alongside the desired 2,6-dichloro-4-nitrophenol.[1]

  • Oxidative Byproducts: Strong nitrating conditions can oxidize the phenol, leading to the formation of colored impurities like benzoquinone derivatives.[2] These are particularly problematic as they can discolor the final product.

  • Polynitrated Compounds: Under harsh conditions (e.g., high temperature, high concentration of nitrating agent), di- or tri-nitrated products can be formed. For instance, the nitration of 2,4-dichlorophenol can yield 2,4-dichloro-6-nitrophenol, but stronger conditions could potentially lead to dinitration.[3]

  • Chlorinated Byproducts: In some cases, unwanted chlorinated isomers, such as 2,5-dichloro-4-nitrophenol or 2,3,6-trichloro-4-nitrophenol, can form, which are often difficult to separate from the desired product.[1]

Q2: How do reaction conditions critically influence byproduct formation?

A2: Reaction conditions are paramount for controlling the selectivity and yield of the desired product. Key parameters include:

  • Temperature: Higher temperatures often lead to an increase in byproducts, including polynitrated and oxidized species. For instance, a patented process for nitrating 2,6-dichlorophenol emphasizes maintaining the temperature between 40°C and 70°C to limit impurity formation.[1] For the preparation of 2-nitro-3,6-dichlorophenol, temperatures are kept even lower (-15°C to 35°C) to prevent undesired dinitration.[4]

  • Nitrating Agent and Concentration: The choice and concentration of the nitrating agent are crucial. A mixture of nitric acid and sulfuric acid is common, but this can be aggressive.[1] Using aqueous nitric acid (10-70% concentration) in a non-polar aprotic solvent can improve purity and yield by minimizing oxidative byproducts.[2]

  • Rate of Addition: A slow, controlled addition of the nitrating agent helps to manage the exothermic nature of the reaction and maintain the optimal temperature, thereby reducing byproduct formation.[1]

Q3: What is the role of the solvent in controlling byproduct formation?

A3: The solvent plays a key role in both the reaction pathway and the suppression of byproducts. Using a water-immiscible, non-polar aprotic solvent (such as carbon tetrachloride, toluene, or monochlorobenzene) is a recommended strategy.[2] This approach is advantageous because the desired nitrophenol product often has low solubility in the aqueous nitric acid phase, while the oxidative byproducts (like benzoquinones) are more soluble in the organic solvent. This partitioning helps to prevent contamination of the precipitated product.[5]

Q4: How can the regioselectivity of the nitration be improved?

A4: Achieving high regioselectivity is essential for obtaining a pure product and high yield. A highly effective strategy, particularly for the synthesis of 2,6-dichloro-4-nitrophenol, is to use a two-step sulfonation-nitration process.[1]

  • Sulfonation: The starting dichlorophenol is first reacted with sulfuric acid. This blocks one of the reactive positions on the ring with a sulfonic acid group.

  • Nitration: The subsequent addition of nitric acid directs the nitro group to the desired position.

  • Desulfonation: The sulfonic acid group is removed during the work-up, yielding a product of very high purity (98-99.9%).[1]

Q5: What are the most effective methods for purifying the final nitrated dichlorophenol product?

A5: The purification strategy depends on the nature of the product and the impurities present.

  • Washing: Simple washing of the crude product with water is often effective for removing residual acids and water-soluble impurities. For the sulfonation-nitration of 2,6-dichlorophenol, this is often sufficient to achieve high purity.[1]

  • Recrystallization: This is a standard method for purifying solid products. Ethanol is a common solvent for recrystallizing 2,6-dichloro-4-nitrophenol.[6]

  • Sublimation: This technique can be effective for separating compounds with different volatilities. For example, it has been used to remove 2-nitro-5,6-dichlorophenol as a byproduct.

  • Chromatography: For complex mixtures of isomers that are difficult to separate by other means, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful analytical tools that can be scaled for preparative separation.[7][8]

Troubleshooting Guides

Problem 1: Low yield of the desired nitrodichlorophenol isomer.

Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction using TLC or HPLC to ensure it has gone to completion before quenching. Consider extending the reaction time if necessary.[9]
Suboptimal Temperature Ensure the reaction temperature is maintained within the optimal range for your specific dichlorophenol isomer. Too low a temperature may stall the reaction, while too high a temperature can promote byproduct formation.[1]
Product Loss During Work-up If the product does not precipitate upon quenching with ice-water, it may be soluble in the aqueous phase. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, DCM) to recover the product. Ensure all glassware is thoroughly rinsed to recover all material.
Poor Regioselectivity If a mixture of isomers is the primary cause of low yield for the desired product, consider alternative strategies like the sulfonation-nitration sequence to improve selectivity.[1]

Problem 2: The final product is discolored (e.g., yellow, brown).

Possible CauseRecommended Solution
Formation of Oxidative Byproducts The presence of color often indicates oxidation of the phenol to byproducts like benzoquinone derivatives.[2] This is common with strong nitrating agents.
Reaction Conditions Too Harsh - Use a more dilute aqueous solution of nitric acid (e.g., 20-50%).[5] - Perform the reaction in a two-phase system with a non-polar aprotic solvent (e.g., carbon tetrachloride, toluene) to dissolve and sequester the colored byproducts away from the desired product.[2] - Maintain a lower reaction temperature (e.g., 20-60°C).[5]
Ineffective Purification If the crude product is colored, purify via recrystallization. For 2,6-dichlorophenol, recrystallization from petroleum ether with Norit (activated carbon) can effectively remove color.[10]

Problem 3: The product is a difficult-to-separate mixture of isomers.

Possible CauseRecommended Solution
Lack of Regiocontrol The directing effects of the -OH and -Cl groups on the starting material may lead to multiple products. For example, direct nitration of 2,4-dichlorophenol can lead to 2,4-dichloro-6-nitrophenol but other isomers are possible.[3]
Isomeric Impurities in Starting Material Ensure the purity of the starting dichlorophenol isomer using analytical methods like GC or HPLC. Purification of the starting material may be necessary.[7]
Sub-optimal Reaction Strategy Employ methods that enhance regioselectivity. The sulfonation-nitration-desulfonation pathway is highly effective for directing the nitro group specifically to the para position in 2,6-dichlorophenol.[1]
Purification Challenge When isomers have very similar physical properties, fractional crystallization may be insufficient.[11] Consider preparative HPLC or column chromatography for separation.[12] The separation of all six dichlorophenol isomers has been demonstrated using HPLC.[8][13]

Quantitative Data Summary

Table 1: Comparison of Nitration Methods for 2,6-Dichlorophenol

MethodReagentsTemperatureYieldPurity (by HPLC)Reference
Sulfonation-Nitration 1. H₂SO₄ 2. HNO₃1. 120°C 2. 40-70°C85 - 95%98 - 99.9%[1]
Direct Nitration in Apolar Solvent 40% aq. HNO₃ in CCl₄35°C86.1% (Total)Product did not contain 2,6-dichlorobenzoquinone[5]
Direct Nitration in Apolar Solvent 35% aq. HNO₃ in CCl₄35°C86.8% (Total)Product did not contain 2,6-dichlorobenzoquinone[5]

Detailed Experimental Protocols

Protocol 1: High-Purity Synthesis of 2,6-Dichloro-4-nitrophenol via Sulfonation-Nitration[1]

This protocol is adapted from a patented industrial process designed for high yield and purity.

  • Sulfonation:

    • Charge a suitable reactor with 2,6-dichlorophenol and sulfuric acid (ratio of 1:1 to 1:5 by weight, e.g., 1:1.75).

    • Heat the mixture to a temperature between 100°C and 150°C (typically 120°C) and stir for 0.5 to 5 hours. This completes the sulfonation step, forming 3,5-dichloro-4-hydroxybenzenesulphonic acid.

  • Dilution and Cooling:

    • Cool the reaction mixture.

    • Slowly add water to the mixture (ratio of sulfuric acid to water is 1:0.5 to 1:5).

    • Further cool the diluted mixture to a temperature between 40°C and 70°C (typically 50°C).

  • Nitration:

    • Slowly add nitric acid (e.g., 98% w/w) to the stirred mixture. The molar ratio of 2,6-dichlorophenol to nitric acid should be in the range of 1:1 to 1:1.2.

    • Maintain the reaction temperature strictly between 40°C and 70°C during the addition. The rate of addition should be controlled (e.g., 0.1 to 1 mole of nitric acid per mole of 2,6-dichlorophenol per hour).

    • After the addition is complete, continue stirring for 0.5 to 4 hours.

  • Isolation and Purification:

    • Cool the resulting mixture to 20°C to 30°C and stir for an additional 1 to 2 hours to allow for complete precipitation of the product.

    • Isolate the solid product via filtration.

    • Wash the collected solid residue thoroughly with water (e.g., two portions).

    • Dry the final product under reduced pressure. This process yields 2,6-dichloro-4-nitrophenol with a purity of 98-99.9%.

Visualizations

troubleshooting_workflow start_node Start: Low Product Yield decision_node decision_node start_node->decision_node Check Reaction Monitoring Data process_node Possible Causes: - Reaction time too short - Temperature too low - Insufficient reagent decision_node->process_node Reaction Incomplete d2 Check Work-up Procedure decision_node->d2 Reaction Complete solution_node Optimize Conditions: - Extend reaction time - Increase temperature slightly - Add more limiting reagent - Monitor by TLC/HPLC process_node->solution_node Solution p2 Possible Causes: - Product soluble in aqueous phase - Incomplete extraction - Physical loss during transfers d2->p2 Product lost during work-up d3 Analyze Product Purity (GC/HPLC) d2->d3 Work-up OK s2 Refine Work-up: - Perform liquid-liquid extraction - Use brine to break emulsions - Ensure thorough rinsing of glassware p2->s2 Solution p3 Possible Cause: - Poor regioselectivity of reaction d3->p3 Mixture of Isomers end_node Process Optimized d3->end_node Yield OK, Purity OK s3 Change Strategy: - Use sulfonation-nitration pathway - Investigate alternative catalysts - Purify via chromatography p3->s3 Solution experimental_workflow start_node Start: 2,6-Dichlorophenol r1 H₂SO₄ process_step process_step reagent_add Add Reagent condition condition product Pure 2,6-Dichloro- 4-nitrophenol (>98% Purity) p1 Stir and Heat r1->p1 c1 100-150°C 0.5-5 hours p1->c1 r2 Water p2 Cool Mixture r2->p2 c2 40-70°C p2->c2 r3 HNO₃ p3 Slow Addition & Stir r3->p3 c3 40-70°C 0.5-4 hours p3->c3 p4 Cool & Stir p3->p4 Precipitation c4 20-30°C 1-2 hours p4->c4 p5 Filter, Wash (H₂O), Dry p4->p5 Isolation p5->product Final Product

References

troubleshooting peak tailing in HPLC analysis of nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues with peak tailing during the HPLC analysis of nitrophenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the HPLC analysis of nitrophenols?

Peak tailing in the HPLC analysis of nitrophenols, which are acidic compounds, is often a result of strong interactions between the analytes and the stationary phase. The primary causes include:

  • Secondary Silanol Interactions: Free silanol groups on the surface of silica-based stationary phases can interact strongly with the polar nitro and hydroxyl groups of nitrophenols, leading to tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can cause the nitrophenol molecules to be in a mixed ionic state (partially ionized and partially neutral), which can result in peak tailing. For acidic compounds like nitrophenols, a low pH is generally required to suppress ionization.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to broadened and tailing peaks.

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can obstruct the sample path and cause peak distortion. The degradation of the stationary phase over time can also expose more active silanol groups.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings and connections, can contribute to peak broadening and tailing.

Troubleshooting Guide

Q2: My nitrophenol peaks are tailing. How can I troubleshoot this issue?

Follow this systematic troubleshooting workflow to identify and resolve the cause of peak tailing.

Troubleshooting_Workflow start Start: Peak Tailing Observed check_mobile_phase 1. Check Mobile Phase pH Is it acidic enough (e.g., pH 2.5-3.5)? start->check_mobile_phase adjust_ph Adjust pH with an acidifier (e.g., TFA, formic acid) check_mobile_phase->adjust_ph No check_column 2. Evaluate Column Condition Is the column old or contaminated? check_mobile_phase->check_column Yes adjust_ph->check_column flush_column Flush column with a strong solvent check_column->flush_column Yes check_sample_load 3. Assess Sample Concentration Is the sample too concentrated? check_column->check_sample_load No replace_column Replace column flush_column->replace_column Still Tailing replace_column->check_sample_load dilute_sample Dilute sample and reinject check_sample_load->dilute_sample Yes check_system 4. Inspect HPLC System Are there any dead volumes? check_sample_load->check_system No dilute_sample->check_system optimize_tubing Optimize tubing and connections check_system->optimize_tubing Yes end Resolution: Symmetrical Peaks check_system->end No optimize_tubing->end Column_Selection start Goal: Symmetrical Nitrophenol Peaks problem Problem: Peak Tailing due to Silanol Interactions start->problem solution Solution: Minimize Silanol Interactions problem->solution option1 Use a High-Purity, End-capped C18 Column solution->option1 option2 Employ a Column with Alternative Chemistry (e.g., Phenyl-Hexyl) solution->option2 option3 Consider a Solid-Core Column for Higher Efficiency solution->option3

Technical Support Center: Managing Thermal Decomposition of 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe handling and management of the thermal decomposition of 2,4-Dichloro-3-nitrophenol. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development activities.

Section 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving the heating of this compound.

Issue Possible Cause Recommended Action
Unexpectedly rapid decomposition or gas evolution at temperatures below the expected decomposition point. Purity of the this compound sample may be compromised. The presence of impurities, such as residual acids or bases from synthesis, can significantly lower the decomposition temperature.1. Immediately and safely stop the heating process. 2. Verify the purity of your sample using appropriate analytical techniques (e.g., HPLC, GC-MS, NMR). 3. If impurities are detected, purify the sample before proceeding with thermal experiments. 4. Always start with a small sample size when working with a new batch or unknown purity of the compound.
Inconsistent results in thermal analysis (TGA/DSC). 1. Improper sample preparation. 2. Variations in the heating rate. 3. Atmosphere in the instrument is not controlled. 4. Instrument calibration issues.1. Ensure the sample is finely ground and evenly distributed in the crucible. 2. Use a consistent and appropriate heating rate for all experiments (a common starting point is 10 °C/min). 3. Ensure a consistent and inert atmosphere (e.g., nitrogen or argon) is maintained during the analysis to prevent oxidative side reactions. 4. Regularly calibrate your TGA/DSC instrument with certified reference materials.
Discoloration of the sample upon gentle heating. This could be an early indication of decomposition or a reaction with trace impurities.1. Note the temperature at which discoloration occurs. 2. Consider this temperature as a potential lower limit for thermal stability in your experimental design. 3. Analyze the discolored sample to identify any new chemical species formed.
Runaway reaction observed in a larger scale experiment. The exothermic nature of the decomposition reaction was not adequately controlled. Heat generated by the reaction exceeded the rate of heat removal, leading to a rapid increase in temperature and pressure.1. Immediate evacuation and alerting of safety personnel is the top priority. 2. For future experiments, ensure a thorough understanding of the reaction thermochemistry using small-scale calorimetric studies (e.g., DSC) to determine the heat of decomposition. 3. Ensure the reactor is equipped with adequate cooling capacity and pressure relief systems. 4. Consider performing the reaction in a diluted solution to better manage heat generation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the thermal decomposition of this compound?

A1: The primary hazards are the potential for a rapid, exothermic decomposition that can lead to a runaway reaction, over-pressurization of vessels, and the release of toxic and corrosive gases. Nitroaromatic compounds are known for their energetic decomposition.

Q2: What are the expected gaseous products from the thermal decomposition of this compound?

A2: Based on the elemental composition of the molecule (C₆H₃Cl₂NO₃), the expected hazardous decomposition products include, but are not limited to, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.

Q3: At what temperature does this compound begin to decompose?

A3: While the exact onset temperature for decomposition can vary with factors like heating rate and sample purity, it is crucial to be aware of its melting point, which is approximately 130-132°C.[1] Decomposition may begin at or near this temperature. It is strongly recommended to perform a preliminary thermal analysis (TGA/DSC) on a small sample to determine the precise decomposition onset temperature under your specific experimental conditions.

Q4: How can I safely handle and store this compound to avoid premature decomposition?

A4: Store the compound in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and bases. Avoid prolonged storage and monitor for any changes in appearance.

Q5: What should I do in case of a small-scale, controlled thermal decomposition experiment that shows signs of becoming uncontrolled?

A5: If you observe a rapid, unexpected increase in temperature or pressure, immediately and safely remove the heat source and ensure adequate ventilation (if working in a fume hood). If the reaction continues to accelerate, evacuate the area and follow your institution's emergency procedures.

Section 3: Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₃Cl₂NO₃[2]
Molecular Weight208.00 g/mol [2]
Melting Point~130-132 °C[1]
AppearanceWhite crystalline solid[1]

Table 2: Hazardous Decomposition Products (Predicted)

ProductChemical FormulaHazard
Nitrogen OxidesNOx (NO, NO₂)Toxic, respiratory irritant
Carbon MonoxideCOToxic, flammable
Carbon DioxideCO₂Asphyxiant in high concentrations
Hydrogen ChlorideHClCorrosive, respiratory irritant

Section 4: Experimental Protocols

Protocol 4.1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and characterize the thermal events associated with the heating of this compound.

Materials:

  • This compound (high purity)

  • TGA/DSC instrument

  • Inert gas (Nitrogen or Argon, high purity)

  • Aluminum or ceramic crucibles

Procedure:

  • Instrument Preparation:

    • Ensure the TGA/DSC instrument is calibrated according to the manufacturer's specifications.

    • Set the purge gas to a constant flow rate (e.g., 20-50 mL/min) of an inert gas like nitrogen.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of finely ground this compound into a clean, tared TGA/DSC crucible.

  • Experimental Program:

    • Equilibrate the sample at a starting temperature well below the melting point (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the complete decomposition of the sample (e.g., 500 °C).

    • Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of weight loss, which indicates the beginning of decomposition. Quantify the percentage of weight loss at different temperature ranges.

    • DSC Curve: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature and the peak temperature of any exothermic events. The onset of a significant exotherm is a critical indicator of thermal instability.

Section 5: Visualizations

Thermal_Decomposition_Pathway This compound This compound Heat Heat This compound->Heat Input Runaway_Reaction Runaway_Reaction Heat->Runaway_Reaction Uncontrolled Conditions Controlled_Decomposition Controlled_Decomposition Heat->Controlled_Decomposition Controlled Conditions Decomposition_Products Gaseous Products NOx CO CO₂ HCl Runaway_Reaction->Decomposition_Products Controlled_Decomposition->Decomposition_Products

Caption: Predicted thermal decomposition pathway for this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Corrective Actions cluster_3 Resolution Start Unexpected Thermal Event Check_Purity Is sample purity confirmed? Start->Check_Purity Check_Conditions Are experimental conditions correct? Check_Purity->Check_Conditions Yes Purify_Sample Purify Sample Check_Purity->Purify_Sample No Adjust_Conditions Adjust Heating Rate / Atmosphere Check_Conditions->Adjust_Conditions No Re-run_Analysis Perform Re-analysis Check_Conditions->Re-run_Analysis Yes Purify_Sample->Re-run_Analysis Adjust_Conditions->Re-run_Analysis End Problem Resolved Re-run_Analysis->End

Caption: Troubleshooting workflow for unexpected thermal events.

References

Technical Support Center: Scaling Up 2,4-Dichloro-3-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,4-Dichloro-3-nitrophenol from a laboratory to a pilot plant setting. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and cost-effective starting material is 2,4-Dichlorophenol.[1] The synthesis involves the direct nitration of this precursor. However, controlling the regioselectivity to favor the 3-nitro isomer is a significant challenge due to the directing effects of the hydroxyl and chloro substituents.

Q2: What are the primary safety concerns when scaling up this nitration reaction?

A2: The nitration of phenolic compounds is a highly exothermic reaction. The primary safety concerns are thermal runaway, which can lead to an explosion, and the formation of unstable, highly energetic byproducts.[2] Nitrophenols themselves can be toxic and may have explosive properties.[3] Therefore, stringent temperature control, proper venting, and the use of appropriate personal protective equipment are critical.[3][4] It is also important to consider the corrosive nature of the nitrating agents.

Q3: How can I improve the yield and purity of the desired this compound isomer?

A3: Optimizing reaction parameters is key. This includes controlling the reaction temperature, the concentration of nitric and sulfuric acids, the rate of addition of the nitrating agent, and the reaction time.[5] A lower temperature generally favors higher selectivity.[5] Purification methods such as recrystallization or column chromatography are typically necessary to isolate the desired isomer from other nitrated byproducts.

Q4: What are the expected byproducts in this synthesis?

A4: The nitration of 2,4-Dichlorophenol can lead to the formation of several isomers, with the nitro group at different positions on the aromatic ring, such as 2,4-dichloro-6-nitrophenol and 2,4-dichloro-5-nitrophenol.[6][7] Over-nitration to form dinitrophenols is also possible under harsh conditions.[8] Additionally, oxidative byproducts like benzoquinone derivatives can form, which may color the product.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect concentration of nitrating agents. - Loss of product during workup and purification.- Monitor the reaction progress using techniques like TLC or HPLC. - Carefully control the temperature; lower temperatures may improve selectivity.[5] - Adjust the ratio of nitric acid to sulfuric acid. - Optimize the extraction and recrystallization procedures.
Formation of Multiple Isomers - The directing effects of the substituents on the starting material. - Reaction temperature is too high.- Employ a multi-step synthesis to direct the nitration to the desired position. - Maintain a low and consistent reaction temperature.[5] - Investigate the use of alternative nitrating agents or solvent systems.
Dark-colored Product - Presence of oxidative byproducts, such as benzoquinone derivatives.[9] - Degradation of the starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen). - Use a purification method such as activated carbon treatment during recrystallization.
Runaway Reaction - Poor temperature control. - Addition of nitrating agent is too fast. - Inadequate cooling capacity of the reactor.- Ensure the reactor's cooling system is functioning optimally before starting. - Add the nitrating agent slowly and monitor the internal temperature closely. - Have a quenching agent readily available for emergencies.

Experimental Protocol: Pilot Plant Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on pilot plant equipment and safety procedures.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • 2,4-Dichlorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Chloroform (or other suitable solvent)

  • Water

  • Filtration unit

  • Drying oven

Procedure:

  • Sulfonation (optional but recommended for better control):

    • Charge the reactor with 2,4-Dichlorophenol (e.g., 10 kg).

    • Slowly add concentrated sulfuric acid (e.g., 6.5 L) while stirring and maintaining the temperature below 60°C.

    • Once the addition is complete, heat the mixture to 80°C and hold for 2 hours to ensure complete sulfonation.[7]

    • Cool the reaction mixture to room temperature.

  • Nitration:

    • Add a suitable solvent like chloroform (e.g., 25 L) to the reactor and cool the mixture to 0°C using the circulator.[7]

    • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

    • Slowly add the nitrating mixture to the reactor via the addition funnel, ensuring the internal temperature does not exceed 10°C.[7]

    • After the addition is complete, stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC or HPLC.

  • Workup and Isolation:

    • Once the reaction is complete, slowly quench the reaction mixture by adding it to a separate vessel containing cold water or ice.

    • Separate the organic layer.

    • Wash the organic layer with water and then with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.

    • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Filter the purified crystals and dry them in a vacuum oven at a temperature below their melting point.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start sulfonation Sulfonation: Charge 2,4-Dichlorophenol and H2SO4 Heat to 80°C for 2h start->sulfonation cooling1 Cool to 0°C sulfonation->cooling1 nitration Nitration: Slowly add nitrating mixture Maintain temp < 10°C cooling1->nitration workup Workup: Quench with water Separate organic layer Wash and dry nitration->workup isolation Isolation: Concentrate under vacuum workup->isolation purification Purification: Recrystallize from solvent isolation->purification end End Product: Pure this compound purification->end

Caption: Experimental Workflow Diagram.

side_reactions Potential Side Reactions in the Nitration of 2,4-Dichlorophenol start 2,4-Dichlorophenol desired_product This compound (Desired Product) start->desired_product Nitration isomer1 2,4-Dichloro-6-nitrophenol start->isomer1 Nitration isomer2 2,4-Dichloro-5-nitrophenol start->isomer2 Nitration oxidation Oxidation Products (e.g., Benzoquinones) start->oxidation Oxidation dinitration Dinitrophenols desired_product->dinitration Further Nitration isomer1->dinitration Further Nitration isomer2->dinitration Further Nitration

Caption: Side Reaction Pathways.

troubleshooting_tree Troubleshooting Decision Tree for Synthesis start Problem Encountered low_yield Low Yield? start->low_yield check_temp Check Temperature Control low_yield->check_temp Yes impure_product Impure Product? low_yield->impure_product No check_reagents Verify Reagent Concentration check_temp->check_reagents optimize_workup Optimize Workup/Purification check_reagents->optimize_workup isomer_issue Multiple Isomers? impure_product->isomer_issue Yes lower_temp Lower Reaction Temperature isomer_issue->lower_temp Yes color_issue Dark Color? isomer_issue->color_issue No change_reagents Consider Alternative Reagents lower_temp->change_reagents inert_atmosphere Use Inert Atmosphere color_issue->inert_atmosphere Yes carbon_treatment Activated Carbon Treatment inert_atmosphere->carbon_treatment

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Analytical Method Validation for 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method validation for 2,4-Dichloro-3-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the quantification of this compound?

A1: The most common and suitable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with a mass spectrometer (MS) or an electron capture detector (ECD). HPLC is often preferred for its direct analysis capabilities without the need for derivatization, while GC-MS offers high sensitivity and selectivity, especially for complex matrices.

Q2: What are the initial steps in developing a stability-indicating HPLC method for this compound?

A2: The initial steps involve selecting a suitable reversed-phase column (e.g., C18), choosing an appropriate mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and determining the optimal detection wavelength based on the UV spectrum of this compound. Method development then proceeds by optimizing the mobile phase composition, pH, and flow rate to achieve good peak shape and resolution from potential impurities and degradation products.

Q3: Why is a forced degradation study necessary for the validation of a stability-indicating method?

A3: A forced degradation or stress testing study is crucial to demonstrate the specificity of an analytical method.[1] By subjecting the analyte to harsh conditions (e.g., acid and base hydrolysis, oxidation, heat, and light), potential degradation products are generated.[2] A validated stability-indicating method must be able to separate the intact analyte from these degradation products, ensuring that the method can accurately measure the analyte in the presence of its degradants.[3]

Q4: What are the typical acceptance criteria for method validation parameters for an HPLC assay of this compound?

A4: While specific criteria should be justified for each application, typical acceptance criteria for key validation parameters include:

  • Accuracy: 98-102% recovery.

  • Precision (Repeatability and Intermediate Precision): Relative Standard Deviation (RSD) ≤ 2%.

  • Linearity: Correlation coefficient (r²) ≥ 0.999.

  • Specificity: No interference from blank, placebo, and degradation products at the retention time of the analyte peak.

Q5: When is derivatization required for the GC analysis of this compound?

A5: Derivatization is often employed in the GC analysis of phenolic compounds to improve their thermal stability and chromatographic behavior. Underivatized phenols can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity.[4] Derivatizing agents can convert the polar hydroxyl group into a less polar ether or ester, resulting in sharper peaks and improved performance.

Troubleshooting Guides

HPLC-UV Method Troubleshooting

Q: Why am I observing peak tailing for the this compound peak?

A: Peak tailing in the HPLC analysis of phenolic compounds is a common issue and can be caused by several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Check the Mobile Phase pH: Phenolic compounds are acidic. If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms can exist, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single, non-ionized form. The use of a buffer is highly recommended to maintain a stable pH.

  • Assess for Secondary Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl group of the phenol, causing tailing.

    • Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase to block the active silanol groups.

  • Evaluate for Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.

  • Inspect for Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that lead to tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column with a new one.

The following diagram illustrates a logical workflow for troubleshooting peak tailing:

G Troubleshooting Peak Tailing in HPLC A Peak Tailing Observed B Check Mobile Phase pH (Is it > 2 units below pKa?) A->B C Adjust pH with buffer B->C No D Secondary Interactions with Column? B->D Yes J Problem Resolved C->J E Use base-deactivated column or add competing base D->E Yes F Column Overload? D->F No E->J G Dilute sample F->G Yes H Column Contamination/Degradation? F->H No G->J I Flush or replace column H->I Yes I->J

Caption: A flowchart for diagnosing and resolving peak tailing issues.

GC-MS Method Troubleshooting

Q: My analyte signal for this compound is decreasing with each injection. What could be the cause?

A: A progressive decrease in signal response is a common problem in GC analysis, particularly with active compounds like chlorinated phenols. Here’s how to address it:

  • Check for Inlet Contamination: The high temperatures of the GC inlet can cause non-volatile matrix components to accumulate in the liner, creating active sites that can adsorb the analyte.

    • Solution: Replace the inlet liner and septum. Regular replacement is crucial for maintaining method performance.

  • Inspect the GC Column: The stationary phase at the head of the column can become contaminated or degraded over time, leading to a loss of analyte.

    • Solution: Trim a small portion (e.g., 10-15 cm) from the front of the column. If this does not resolve the issue, the column may need to be replaced.

  • Evaluate the Derivatization Reaction (if applicable): If you are using a derivatization step, incomplete or inconsistent reactions can lead to variable results.

    • Solution: Ensure that the derivatizing reagent is fresh and that the reaction conditions (temperature, time) are carefully controlled.

  • Check for MS Source Contamination: Over time, the ion source of the mass spectrometer can become contaminated, leading to a decrease in sensitivity.

    • Solution: Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Proposed HPLC-UV Method for Quantification of this compound

This protocol is a representative method based on common practices for the analysis of phenolic compounds.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water. For example, starting with 40% acetonitrile, increasing to 70% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV-Vis spectrum of this compound, likely in the range of 280-320 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.

The following diagram illustrates the experimental workflow for the HPLC-UV analysis:

G HPLC-UV Experimental Workflow A Sample and Standard Preparation B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B C Sample Injection (10 µL) B->C D Chromatographic Separation (C18 Column) C->D E UV Detection D->E F Data Acquisition and Analysis E->F

Caption: A diagram of the HPLC-UV analysis workflow.

Proposed GC-MS Method for Quantification of this compound

This protocol is based on established methods for the analysis of phenols and chlorinated compounds.

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-1701 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-350 amu.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent like ethyl acetate.

    • Create a series of calibration standards through serial dilution of the stock solution.

    • Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with ethyl acetate).

    • Concentrate the extract and reconstitute in the injection solvent.

    • (Optional) Derivatize with a suitable agent (e.g., BSTFA) to improve peak shape and sensitivity.

Data Presentation

Table 1: Illustrative Validation Parameters for the Proposed HPLC-UV Method
ParameterAcceptance CriteriaIllustrative Results
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) (µg/mL) Report0.2
Limit of Quantitation (LOQ) (µg/mL) Report0.7
Table 2: Illustrative Validation Parameters for the Proposed GC-MS Method
ParameterAcceptance CriteriaIllustrative Results
Linearity (r²) ≥ 0.9990.9992
Range (ng/mL) 10 - 100010 - 1000
Accuracy (% Recovery) 95.0 - 105.0%98.2%
Precision (% RSD) ≤ 5.0%2.5%
Limit of Detection (LOD) (ng/mL) Report2
Limit of Quantitation (LOQ) (ng/mL) Report7

References

Technical Support Center: Gas Chromatography Analysis of 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting peaks in the Gas Chromatography (GC) analysis of 2,4-Dichloro-3-nitrophenol.

Troubleshooting Guide: A Systematic Approach to Resolving Co-eluting Peaks

The co-elution of closely related compounds, such as isomers of dichloronitrophenol, can significantly compromise the accuracy of quantification and identification in GC analysis. This guide provides a systematic workflow to diagnose and resolve these issues.

Question: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see this compound and other isomers. How can I resolve these co-eluting peaks?

Answer: Resolving co-eluting peaks requires a methodical approach to optimize your chromatographic separation. Follow the steps outlined below to systematically troubleshoot and improve your results.

Step 1: Confirm Co-elution

Before making changes to your method, it's crucial to confirm that you are indeed dealing with co-eluting peaks.

  • Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often appear as a shoulder on a larger peak or result in a broad or asymmetrical peak (fronting or tailing).[1][2]

  • Mass Spectral Analysis (if using GC-MS): Acquire mass spectra across the peak at different points (the beginning, apex, and end). A changing mass spectrum across the peak is a strong indication of multiple components.[1]

  • Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ. Plotting the EICs for unique fragment ions can often reveal the presence of multiple, slightly offset peaks.[2]

Step 2: Optimize GC Method Parameters

If co-elution is confirmed, the next step is to adjust the chromatographic parameters to improve resolution. The following flowchart illustrates a logical troubleshooting workflow.

CoElution_Troubleshooting start Co-elution Suspected confirm Confirm Co-elution (Peak Shape, MS Spectra, EICs) start->confirm optimize_temp Optimize Temperature Program (Lower initial temp, slower ramp rate) confirm->optimize_temp Co-elution Confirmed check_column Evaluate GC Column (Is stationary phase appropriate?) optimize_temp->check_column If resolution is still poor resolved Peaks Resolved optimize_temp->resolved If peaks are resolved change_column Change Stationary Phase (e.g., to a more polar column) check_column->change_column If phase is not selective column_dimensions Adjust Column Dimensions (Longer length, smaller ID) check_column->column_dimensions If phase is appropriate not_resolved Still Co-eluting check_column->not_resolved If unsure change_column->resolved column_dimensions->resolved consider_derivatization Consider Derivatization consider_derivatization->resolved not_resolved->consider_derivatization

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Detailed Methodologies

1. Optimizing the Temperature Program

The oven temperature program has a significant impact on peak resolution. For isomers of dichloronitrophenol, a slow temperature ramp is often necessary to achieve separation.

Experimental Protocol: Temperature Program Optimization

  • Initial Temperature: Start with an initial oven temperature that is approximately 20°C below the boiling point of your solvent.

  • Initial Hold: Hold this temperature for 1-2 minutes to ensure sharp initial peaks.

  • Ramp Rate: Begin with a slow ramp rate, for example, 2-5°C per minute.

  • Iterative Adjustment: If peaks are still co-eluting, decrease the ramp rate further (e.g., to 1-2°C/min). If the analysis time is too long, a slightly faster ramp rate can be tested.

  • Final Temperature and Hold: The final temperature should be high enough to elute all compounds of interest. A final hold of 5-10 minutes can help to clean the column of any high-boiling residues.

2. GC Column Selection

The choice of the GC column's stationary phase is critical for separating isomers. For dichloronitrophenols, which are polar compounds, a mid-polarity to polar stationary phase is generally recommended.

Stationary PhasePolarityCommon ApplicationsPotential for Dichloronitrophenol Separation
DB-5 / HP-5ms Non-polar (5% Phenyl)General purpose, semi-volatilesMay not provide sufficient selectivity for isomers.[3][4][5][6][7][8]
DB-1701 / HP-1701 Mid-polarity (14% Cyanopropylphenyl)Pesticides, herbicidesBetter selectivity for polar compounds, a good starting point.
DB-225 / HP-225 Mid-to-High polarity (50% Cyanopropylphenyl)Fatty acid methyl esters, carbohydratesIncreased polarity may enhance separation of isomers.
Wax Columns (e.g., DB-WAX, HP-INNOWax) High polarity (Polyethylene glycol)Alcohols, acids, polar compoundsGood potential for separating polar isomers due to strong dipole-dipole interactions.

3. Adjusting Column Dimensions

  • Length: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve resolution.

  • Internal Diameter (ID): A smaller ID column (e.g., 0.25 mm) generally provides higher efficiency and better resolution than a wider bore column (e.g., 0.32 mm or 0.53 mm).

  • Film Thickness: A thicker film increases retention and can be beneficial for volatile compounds. For semi-volatile compounds like dichloronitrophenols, a standard film thickness (0.25 µm) is usually appropriate.

4. Derivatization

Underivatized nitrophenols can exhibit poor peak shape and may interact with active sites in the GC system.[3][9] Derivatization can improve volatility and reduce tailing, which can indirectly improve resolution.

Experimental Protocol: Silylation Derivatization

  • Sample Preparation: Evaporate the sample extract containing the this compound to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, to the dried sample.

  • Reaction: Cap the vial and heat at 60-70°C for 30 minutes.

  • Analysis: After cooling, the derivatized sample can be directly injected into the GC.

Note: Always perform a blank derivatization to check for reagent-derived artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers that might co-elute with this compound?

A1: The most likely co-eluting compounds are other dichloronitrophenol isomers. The exact elution order will depend on the GC column and conditions, but potential co-eluting isomers include:

  • 2,3-Dichloro-4-nitrophenol

  • 2,5-Dichloro-4-nitrophenol

  • 2,6-Dichloro-4-nitrophenol

  • 3,4-Dichloro-2-nitrophenol

  • 3,5-Dichloro-2-nitrophenol

Q2: Can my sample matrix affect the resolution of this compound?

A2: Yes, matrix effects can significantly impact chromatographic performance. High concentrations of matrix components can overload the column, leading to peak broadening and a loss of resolution. Matrix components can also mask the analyte signal or cause ion suppression/enhancement in GC-MS.[5] A thorough sample cleanup is recommended to minimize matrix effects.

Q3: I've tried optimizing my temperature program and changed to a more polar column, but I still have co-elution. What else can I do?

A3: If you have exhausted the options of temperature programming and column selection, consider the following:

  • Two-Dimensional GC (GCxGC): This powerful technique uses two columns with different stationary phases to provide significantly enhanced resolution for complex samples.

  • Derivatization: If you have not already, derivatization can alter the volatility and selectivity of your analytes, potentially resolving the co-elution.[10][11][12]

Q4: What detector is best for the analysis of this compound?

A4: An Electron Capture Detector (ECD) is highly sensitive to halogenated and nitro-containing compounds and is an excellent choice for trace-level analysis. A Mass Spectrometer (MS) detector provides the added benefit of mass spectral information, which can help to confirm the identity of the peaks and deconvolve partially overlapping peaks. A Flame Ionization Detector (FID) can also be used, but it will be less sensitive than an ECD.

Q5: How can I improve the peak shape of my this compound peak?

A5: Poor peak shape (tailing) for phenolic compounds is often due to active sites in the GC inlet or column. To improve peak shape:

  • Use a deactivated inlet liner: Liners with a high degree of inertness are essential.

  • Perform regular inlet maintenance: Replace the septum and liner regularly.

  • Condition your column properly: This will help to passivate any active sites.

  • Consider derivatization: As mentioned earlier, derivatization can significantly improve peak shape.[3][9]

Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes only. Method development and validation are the responsibility of the end-user.

References

Validation & Comparative

Comparative Toxicity Analysis of Dichloronitrophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of chemical isomers is paramount for safety assessment and the advancement of new chemical entities. This guide provides a comparative analysis of the toxicity of various dichloronitrophenol isomers, synthesizing available experimental data on their acute toxicity. Due to the limited availability of direct comparative studies, this guide collates data from individual substance assessments to offer a broader perspective on their relative toxicities.

Quantitative Toxicity Data Summary

The following table summarizes the available quantitative data for the acute toxicity of several dichloronitrophenol isomers. It is important to note that data is not available for all isomers, and the existing data comes from various sources and may not be directly comparable due to different experimental conditions.

IsomerCAS NumberTest SpeciesRoute of AdministrationToxicity ValueGHS Hazard Classification
2,4-Dichloro-6-nitrophenol 609-89-2RatOralLD50: >2200 mg/kg bwHarmful if swallowed[1]
RatDermalLD50: >2000 mg/kg bwHarmful in contact with skin[1]
RatInhalation (4h)LC50: >5.3 mg/LHarmful if inhaled[1]
RabbitSkin IrritationNon-irritantCauses skin irritation[1]
RabbitEye IrritationSlight irritantCauses serious eye irritation[1]
2,6-Dichloro-4-nitrophenol 618-80-4-OralNo data availableHarmful if swallowed
-DermalNo data availableHarmful in contact with skin
-InhalationNo data availableHarmful if inhaled
-Skin IrritationNo data availableCauses skin irritation
-Eye IrritationNo data availableCauses serious eye irritation
2,5-Dichloro-4-nitrophenol 5847-57-4-OralNo data availableHarmful if swallowed[2][3]
-Skin IrritationNo data availableCauses skin irritation[2][3]
-Eye IrritationNo data availableCauses serious eye irritation[2][3]
Other Isomers ---No data available-

Data for 2,3-dichloro-5-nitrophenol, 2,5-dichloro-3-nitrophenol, 3,4-dichloro-2-nitrophenol, 3,5-dichloro-2-nitrophenol, 3,6-dichloro-2-nitrophenol, and 4,5-dichloro-2-nitrophenol could not be found in the searched literature.

Experimental Protocols

The toxicological data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and comparability of toxicological data.

Acute Oral Toxicity (as per OECD Guideline 423)

The acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD 423). This method involves the administration of the test substance to a group of rats at one of a series of fixed dose levels. The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 (Lethal Dose 50), the dose that is lethal to 50% of the test population, is then estimated based on the observed effects.

Acute Dermal Toxicity (as per OECD Guideline 402)

For acute dermal toxicity, the test substance is applied to the shaved skin of rabbits. The animals are observed for 14 days for signs of skin irritation, systemic toxicity, and mortality. The Dermal LD50 is the dose that causes mortality in 50% of the test animals.

Acute Inhalation Toxicity (as per OECD Guideline 403)

In an acute inhalation toxicity study, rats are exposed to the test substance in the form of a vapor, dust, or aerosol for a defined period, typically 4 hours. The animals are then observed for 14 days. The LC50 (Lethal Concentration 50) is the concentration of the substance in the air that is lethal to 50% of the test population.

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. In this assay, metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. The IC50 (Inhibitory Concentration 50) is the concentration of a substance that reduces the viability of a cell population by 50%.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of toxicity testing and a simplified representation of a potential cellular toxicity pathway, the following diagrams are provided.

Experimental_Workflow_for_Toxicity_Assessment cluster_in_vivo In Vivo Acute Toxicity Testing cluster_in_vitro In Vitro Cytotoxicity cluster_endpoints Toxicological Endpoints oral Acute Oral Toxicity (OECD 423) ld50 LD50 oral->ld50 dermal Acute Dermal Toxicity (OECD 402) dermal->ld50 irritation Skin/Eye Irritation dermal->irritation inhalation Acute Inhalation Toxicity (OECD 403) lc50 LC50 inhalation->lc50 cytotoxicity Cytotoxicity Assay (e.g., MTT) ic50 IC50 cytotoxicity->ic50 Test_Substance Dichloronitrophenol Isomer Test_Substance->oral Test_Substance->dermal Test_Substance->inhalation Test_Substance->cytotoxicity

Experimental workflow for toxicity assessment.

Cellular_Toxicity_Pathway DCNP Dichloronitrophenol Isomer Cell_Membrane Cell Membrane DCNP->Cell_Membrane Enters Cell ROS Reactive Oxygen Species (ROS) Production Cell_Membrane->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Cell_Membrane->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Mitochondrial_Dysfunction->ROS Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Simplified cellular toxicity pathway.

References

A Comparative Guide to 2,4-Dichloro-3-nitrophenol and 2,4-dichloro-5-nitrophenol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physicochemical properties, synthesis, and potential biological activities of two isomeric dichloronitrophenols: 2,4-dichloro-3-nitrophenol and 2,4-dichloro-5-nitrophenol. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of these compounds for their work. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key characterization techniques are provided.

Physicochemical Properties: A Head-to-Head Comparison

The positioning of the nitro group on the dichlorophenol ring significantly influences the physicochemical properties of these isomers. A summary of their key properties is presented below.

PropertyThis compound2,4-dichloro-5-nitrophenol
CAS Number 38902-87-3[1]39489-77-5[2][3]
Molecular Formula C₆H₃Cl₂NO₃[1][4]C₆H₃Cl₂NO₃[2]
Molecular Weight 208.00 g/mol [1][5]208.00 g/mol [2]
Appearance White crystalline solid[4]Yellow to brown solid
Melting Point ~130-132 °C[4]96-98 °C
Boiling Point ~360 °C[4]311.2 °C at 760 mmHg
pKa (Predicted) Not available6.09 ± 0.24
Solubility Slightly soluble in water; soluble in ether, benzene, and methylene chloride.[4]Insoluble in water; soluble in benzene, toluene, ethanol, and chloroform.

Synthesis and Production

Both isomers can be synthesized through the nitration of a dichlorophenol precursor. The specific starting material and reaction conditions dictate the final product.

Synthesis of this compound: A common method involves the dissolution of 3-nitrophenol in concentrated hydrochloric acid, followed by the addition of dichloromethane and nitric acid. The resulting organic phase, containing the desired product, is then separated and dried.[4]

Synthesis of 2,4-dichloro-5-nitrophenol: This isomer can be prepared by the sulfonation and subsequent nitration of 2,4-dichlorophenol. The process involves reacting 2,4-dichlorophenol with concentrated sulfuric acid, followed by the addition of a mixed acid (nitric and sulfuric acid) at a controlled temperature. The resulting product is then hydrolyzed and purified.[6] Another patented method describes the hydrolysis of tris(2,4-dichloro-5-nitrophenyl) phosphate in the presence of a rare earth triflate salt catalyst.[7]

Biological Activity and Toxicity Profile

While direct comparative toxicological studies on these two specific isomers are limited, information on related nitrophenols and dichlorophenols can provide insights into their potential biological effects. Nitrophenols, in general, are recognized as toxic compounds.[4]

This compound is described as a toxic compound that is irritating and corrosive, potentially causing pain, itching, and redness upon contact with skin and eyes.[4] It is also indicated to have bactericidal, insecticidal, and antifungal properties, suggesting its potential use as a pesticide.[4]

2,4-dichloro-5-nitrophenol is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also an irritant to the eyes, respiratory system, and skin.

Studies on a related compound, 2,4-dichloro-6-nitrophenol, have shown it to be a herbicide that acts by disrupting plant growth hormones.[8] Its metabolite, 2,4-dichloro-6-aminophenol, has been found to cause DNA damage and chromosomal aberrations in V79 cells in vitro.[9] Another related isomer, 2-chloro-5-nitrophenol, can be degraded by the bacterium Ralstonia eutropha JMP134 through an initial reduction of the nitro group.[10]

Given the structural similarities, it is plausible that both this compound and 2,4-dichloro-5-nitrophenol could exhibit cytotoxic and genotoxic effects. Their biological activity is likely influenced by the electronic effects of the chlorine and nitro substituents on the phenol ring, which can affect their reactivity and interaction with biological macromolecules.

Potential Signaling Pathway Involvement

Phenolic compounds have been shown to interact with a variety of cellular signaling pathways. For instance, a comparative study on isomeric phenolic disinfection byproducts, 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid, revealed isomer-specific cytotoxicity linked to their interaction with Cu/Zn-superoxide dismutase (Cu/Zn-SOD) and subsequent induction of oxidative stress.[11] It is conceivable that this compound and 2,4-dichloro-5-nitrophenol could also induce cellular stress responses through similar mechanisms.

The diagram below illustrates a generalized workflow for investigating the potential impact of these compounds on a cellular signaling pathway.

G Workflow for Investigating Cellular Signaling Effects compound This compound or 2,4-dichloro-5-nitrophenol cell_culture Treat Cultured Cells (e.g., HepG2, CHO) compound->cell_culture cytotoxicity Assess Cytotoxicity (MTT, LDH assays) cell_culture->cytotoxicity ros Measure ROS Production (DCFH-DA assay) cell_culture->ros western_blot Analyze Protein Expression (Western Blot) cell_culture->western_blot pathway_analysis Identify Affected Signaling Pathways western_blot->pathway_analysis

Caption: A general workflow for studying the effects of dichloronitrophenols on cell signaling.

Experimental Protocols

Determination of pKa by Spectrophotometry

The acid dissociation constant (pKa) of a phenolic compound can be determined spectrophotometrically by measuring the absorbance of solutions at different pH values. The underlying principle is the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the phenol.

Materials:

  • Spectrophotometer

  • pH meter

  • Buffer solutions covering a range of pH values (e.g., phosphate, borate)

  • Stock solution of the nitrophenol isomer in a suitable solvent (e.g., ethanol or DMSO)

  • Deionized water

Procedure:

  • Prepare a series of buffer solutions with known pH values.

  • Add a small, constant volume of the nitrophenol stock solution to each buffer solution to achieve a final concentration suitable for spectrophotometric analysis.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the phenolate anion.

  • Plot the absorbance values against the corresponding pH values.

  • The pKa can be determined as the pH at which the absorbance is half-way between the minimum (fully protonated) and maximum (fully deprotonated) absorbance. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HepG2, CHO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a series of dilutions of the test compound (this compound or 2,4-dichloro-5-nitrophenol) in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

The diagram below outlines the key steps in the MTT assay.

G MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Dichloronitrophenol Isomers start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Read Absorbance at 570nm dissolve->read analyze Calculate Cell Viability & IC50 read->analyze

Caption: A simplified workflow of the MTT assay for assessing cytotoxicity.

Conclusion

This compound and 2,4-dichloro-5-nitrophenol, while sharing the same molecular formula, exhibit distinct physicochemical properties due to the different positioning of the nitro group. These differences in properties such as melting point, boiling point, and likely pKa, will influence their environmental fate, bioavailability, and biological activity. Although direct comparative biological data is scarce, the available information on related compounds suggests that both isomers are likely to be toxic and may exert their effects through mechanisms such as the induction of oxidative stress. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies to further elucidate the specific properties and biological effects of these two compounds. Further research is warranted to fully characterize and compare the toxicological profiles and mechanisms of action of these two isomers.

References

Efficacy of Dichloronitrophenol Isomers as Pesticide Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on 2,4-Dichloro-3-nitrophenol: Direct and specific data on the synthesis of commercial pesticides using this compound as a primary precursor is limited in publicly available scientific literature. However, its isomers are key components in the synthesis of notable pesticides. This guide will, therefore, focus on a prominent example, 2,6-Dichloro-4-nitrophenol, the precursor to the insecticide Hexaflumuron. To provide a comprehensive comparison, we will evaluate Hexaflumuron against Lufenuron, another widely used insecticide from the same chemical class.

This comparison guide offers an objective analysis of the performance of pesticides derived from a dichloronitrophenol isomer against a relevant alternative, supported by experimental data.

Overview of Compared Insecticides

This guide compares two potent insect growth regulators (IGRs) from the benzoylurea class:

  • Hexaflumuron: Synthesized from the precursor 2,6-Dichloro-4-nitrophenol. It is a key active ingredient in termite control systems.[1]

  • Lufenuron: An alternative benzoylurea pesticide used in agriculture and veterinary medicine to control a variety of pests, including fleas and lepidopteran larvae.[2][3]

Both insecticides share the same mode of action, making for a direct and relevant comparison of their efficacy.

Synthesis of Active Ingredients

The synthesis of both Hexaflumuron and Lufenuron involves multi-step chemical reactions starting from their respective precursors.

Synthesis of Hexaflumuron

The commercial production of Hexaflumuron begins with the synthesis of its critical intermediate, 2,6-dichloro-4-aminophenol, from 2,6-dichloro-4-nitrophenol.[4][5] The synthesis of Hexaflumuron can then proceed through the reaction of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline with 2,6-difluorobenzoyl isocyanate.[6]

G cluster_0 Hexaflumuron Synthesis 2_6_Dichloro_4_nitrophenol 2,6-Dichloro-4-nitrophenol Reduction Reduction (e.g., with Hydrazine Hydrate) 2_6_Dichloro_4_nitrophenol->Reduction 2_6_Dichloro_4_aminophenol 2,6-Dichloro-4-aminophenol Reduction->2_6_Dichloro_4_aminophenol Further_Steps Further Reactions 2_6_Dichloro_4_aminophenol->Further_Steps Hexaflumuron Hexaflumuron Further_Steps->Hexaflumuron

Synthesis Pathway of Hexaflumuron
Synthesis of Lufenuron

Lufenuron synthesis is a complex process involving several key intermediates. A common route involves the preparation of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline and 2,6-difluorobenzoyl isocyanate.[7] These intermediates are then reacted to form the final Lufenuron molecule.[8]

G cluster_1 Lufenuron Synthesis Precursor_A 2,5-dichloro-4- (1,1,2,3,3,3-hexafluoropropoxy)aniline Condensation Condensation Reaction Precursor_A->Condensation Precursor_B 2,6-difluorobenzoyl isocyanate Precursor_B->Condensation Lufenuron Lufenuron Condensation->Lufenuron

Synthesis Pathway of Lufenuron

Mode of Action: Chitin Synthesis Inhibition

Both Hexaflumuron and Lufenuron are classified as Insect Growth Regulators (IGRs). Their mode of action is the inhibition of chitin synthesis in insects.[2][9] Chitin is a crucial component of an insect's exoskeleton. By disrupting the production of chitin, these insecticides prevent the proper molting of larvae, leading to their death.[10][11] This mode of action is highly specific to arthropods and has low toxicity to non-target organisms like mammals.[9]

G cluster_2 Mode of Action: Chitin Synthesis Inhibition IGR Insect Growth Regulator (Hexaflumuron or Lufenuron) Ingestion Ingestion by Insect Larva IGR->Ingestion Inhibition Inhibition Ingestion->Inhibition Chitin_Synthase Chitin Synthase Enzyme Chitin_Synthase->Inhibition Chitin_Production Chitin Production Blocked Inhibition->Chitin_Production Molting_Failure Failed Molting Chitin_Production->Molting_Failure Death Larval Death Molting_Failure->Death

Signaling Pathway of Benzoylurea IGRs

Comparative Efficacy Data

The following table summarizes experimental data comparing the efficacy of Hexaflumuron and Lufenuron against various insect pests.

Active IngredientTarget PestEfficacy MetricValueReference
Hexaflumuron Raisin Moth (Ephestia figulilella)EC5095.38 ppm[12]
Lufenuron Raisin Moth (Ephestia figulilella)EC50379.21 ppm[12]
Hexaflumuron Colorado Potato Beetle (Leptinotarsa decemlineata)LC500.79 mg ai/L[12]
Lufenuron Colorado Potato Beetle (Leptinotarsa decemlineata)LC5027.3 mg ai/L[12]
Hexaflumuron Formosan Subterranean Termite (Coptotermes formosanus)Time to Colony Elimination28 to 42 days[13]
Lufenuron Cotton Bollworm (Helicoverpa armigera)Control Effect (15 days post-application)>89%[14]
Hexaflumuron Western Subterranean Termite (Reticulitermes hesperus)Cumulative Mortality (at day 45)~96%[15]
Lufenuron Beet Armyworm (Spodoptera exigua)Control of Eggs87.30%[16]

EC50: Half maximal effective concentration; LC50: Half maximal lethal concentration.

Based on the available data, Hexaflumuron demonstrates greater potency (lower EC50 and LC50 values) against the tested pests compared to Lufenuron.[12]

Experimental Protocols

Synthesis of Hexaflumuron Intermediate (2,6-dichloro-4-aminophenol)

This protocol describes the synthesis of a key intermediate for Hexaflumuron, 2,6-dichloro-4-aminophenol, from 2,6-dichloro-4-nitrophenol.

Materials:

  • 2,6-dichlorophenol

  • Nitric acid

  • Hydrazine hydrate

Procedure:

  • Nitration: 2,6-dichlorophenol is reacted with nitric acid to yield 2,6-dichloro-4-nitrophenol.[5] This reaction is typically carried out in a kettle-type reactor at a controlled temperature of 34-36 °C.[5]

  • Reduction: The resulting 2,6-dichloro-4-nitrophenol is then reduced to 2,6-dichloro-4-aminophenol using hydrazine hydrate at an elevated temperature (72-76 °C) in a tower reactor.[5]

Synthesis of Lufenuron

This protocol outlines a general synthesis route for Lufenuron.

Materials:

  • 2,5-dichlorophenol

  • Perfluoropropylene

  • Potassium hydroxide

  • Nitrososulfuric acid

  • Ethanol

  • Catalyst (e.g., Platinum on carbon)

  • Potassium carbonate

  • Reducing agent

  • Ethylene dichloride

  • 2,6-difluorobenzoic acid

  • Oxalyl chloride

  • Tetrachloroethylene

Procedure:

  • Intermediate 1 Synthesis: 2,5-dichlorophenol is reacted with perfluoropropylene in the presence of potassium hydroxide to form an intermediate.[8]

  • Nitration: The intermediate from step 1 is nitrated using nitrososulfuric acid.[8]

  • Reduction: The nitrated compound is then reduced in ethanol with a catalyst, potassium carbonate, and a reducing agent in ethylene dichloride to yield an aniline derivative.[8]

  • Intermediate 2 Synthesis: 2,6-difluorobenzoic acid is reacted with oxalyl chloride in ethylene dichloride to produce another key intermediate.[8]

  • Final Condensation: The products from steps 3 and 4 are reacted in tetrachloroethylene to yield the final Lufenuron product.[8]

Logical Workflow for Precursor Comparison

The following diagram illustrates a logical workflow for comparing the efficacy of pesticide precursors.

G cluster_3 Pesticide Precursor Comparison Workflow Precursor_Selection Select Precursors for Comparison (e.g., 2,6-Dichloro-4-nitrophenol vs. Alternative) Pesticide_Synthesis Synthesize Active Ingredients (e.g., Hexaflumuron vs. Lufenuron) Precursor_Selection->Pesticide_Synthesis Mode_of_Action Determine and Compare Mode of Action Pesticide_Synthesis->Mode_of_Action Efficacy_Testing Conduct Efficacy Trials on Target Pests Pesticide_Synthesis->Efficacy_Testing Mode_of_Action->Efficacy_Testing Data_Analysis Analyze Quantitative Data (e.g., LC50, EC50) Efficacy_Testing->Data_Analysis Performance_Comparison Compare Overall Performance and Yield Data_Analysis->Performance_Comparison Conclusion Draw Conclusions on Precursor Efficacy Performance_Comparison->Conclusion

Workflow for Comparing Pesticide Precursors

Conclusion

While direct data for this compound as a pesticide precursor is scarce, the analysis of its isomer, 2,6-Dichloro-4-nitrophenol, in the synthesis of Hexaflumuron provides valuable insights. When compared to Lufenuron, another benzoylurea insecticide, Hexaflumuron exhibits higher potency against certain pests in laboratory settings. Both precursors lead to the formation of highly effective insect growth regulators with a specific and targeted mode of action. The choice of precursor in pesticide development will ultimately depend on factors such as synthesis efficiency, cost, and the desired spectrum of activity of the final product.

References

A Comparative Guide to the Quantification of 2,4-Dichloro-3-nitrophenol in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of environmental contaminants like 2,4-Dichloro-3-nitrophenol in soil is critical for environmental monitoring and ensuring the safety of pharmaceutical production and research sites. This guide provides an objective comparison of common analytical methods for the determination of this compound and related nitrophenolic compounds in soil matrices. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are evaluated based on key validation parameters, supported by experimental data from various studies.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method is contingent on factors such as sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance of the most common techniques used for the analysis of nitrophenols in soil. It is important to note that while the focus is on this compound, much of the available validation data is for other nitrophenols or chlorinated phenols, which can serve as a reliable reference due to their structural similarities.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference
HPLC-MS Three Nitrophenol Compounds0.1 - 0.2 µg/kgNot Reported61.7 - 90.8< 10.0[1]
LC-MS/MS 2,4-D and related compounds0.000338 - 0.000441 mg/kg0.01 mg/kgNot ReportedNot Reported[2]
GC-MS Nitrophenols1.3 - 3.3 ng/gNot Reported72 - 86≤ 12[3]
GC-MS (SBSE) Nitrophenols0.020 - 0.107 ng/gNot ReportedNot Reported6.9 - 11.4 (Intra-day)
GC/MS, LC/MS/MS, or GC-ECD Nitrophenols0.05 - 0.2 µg/gNot Reported50 - 130 (Accuracy)< 20
UV-Vis Spectrophotometry p-NitrophenolNot ReportedNot ReportedNot ReportedNot Reported[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the quantification of nitrophenols in soil.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

This method offers high sensitivity and selectivity for the analysis of a wide range of nitrophenols.

  • Sample Preparation and Extraction:

    • Ultrasonic Extraction: Soil samples are extracted using a solvent mixture such as dichloromethane/n-hexane (2:1, v/v) with the aid of ultrasonication.[1]

    • Liquid-Liquid Extraction Cleanup: A strong alkaline aqueous solution (pH > 12) is added to the extract to remove interfering organic matter. The aqueous phase, containing the deprotonated nitrophenols, is then separated.[1]

    • Acidification and Re-extraction: The pH of the aqueous solution is adjusted to <2 with a suitable acid. The protonated nitrophenols are then extracted with a solvent mixture like dichloromethane-ethyl acetate (4:1, v/v).[1]

    • Concentration and Reconstitution: The final extract is concentrated and diluted to a specific volume with an appropriate solvent, such as a 10% acetonitrile aqueous solution, before injection into the HPLC-MS system.[1]

  • Instrumental Analysis:

    • Chromatographic Separation: An HPLC system equipped with a C18 column is typically used for separation.

    • Mass Spectrometric Detection: A mass spectrometer is used for detection, often in negative ion mode for nitrophenols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For nitrophenols, a derivatization step is often necessary to improve their volatility.

  • Sample Preparation and Extraction:

    • Soxhlet or Ultrasonic Extraction: Soil samples are extracted with an organic solvent.

    • Dispersive Liquid-Liquid Microextraction (DLLME): This technique can be used for preconcentration of the analytes.[3]

    • Derivatization: To increase volatility, nitrophenols are often derivatized, for example, through acetylation.[3]

  • Instrumental Analysis:

    • Gas Chromatograph: A GC equipped with a suitable capillary column (e.g., DB-5) is used for separation.

    • Mass Spectrometer: The MS is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

UV-Vis Spectrophotometry

This method is based on the principle that nitrophenols absorb light in the ultraviolet-visible region. While simpler and more cost-effective, it may lack the selectivity of chromatographic methods.

  • Sample Preparation and Extraction:

    • An appropriate extraction procedure is followed to isolate the nitrophenols from the soil matrix.

    • The extract is then dissolved in a suitable solvent.

  • Instrumental Analysis:

    • UV-Vis Spectrophotometer: The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) for the specific nitrophenol.[4][5][6]

    • Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared from standard solutions.

Mandatory Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for the quantification of this compound in soil samples.

Method_Validation_Workflow cluster_0 Method Development cluster_2 Sample Analysis Select_Method Select Analytical Method (e.g., HPLC-MS, GC-MS) Optimize_Parameters Optimize Instrumental and Extraction Parameters Select_Method->Optimize_Parameters Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate Precision) LOD_LOQ LOD & LOQ Specificity Specificity/Selectivity Soil_Sampling Soil Sampling & Preparation Optimize_Parameters->Soil_Sampling Extraction Extraction of Analyte Soil_Sampling->Extraction Analysis Instrumental Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: Workflow for the validation of an analytical method for this compound in soil.

References

A Guide to Inter-Laboratory Comparison of 2,4-Dichloro-3-nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting inter-laboratory comparisons (ILCs) for the analysis of 2,4-Dichloro-3-nitrophenol, a compound relevant in environmental monitoring and pharmaceutical development. Due to the limited availability of public data from round-robin tests specifically for this analyte, this document outlines a standardized approach based on established analytical methodologies for similar phenolic compounds and general principles of proficiency testing.[1][2][3] The objective is to assist research, quality control, and drug development laboratories in establishing and participating in ILCs to ensure the accuracy and comparability of their analytical results.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing (PT), are a critical component of a laboratory's quality assurance program.[4][5] They allow for the external evaluation of a laboratory's performance by comparing its results with those of other laboratories that have analyzed the same sample.[1][2] Key metrics in these comparisons often include the z-score, which indicates how far a laboratory's result is from the consensus mean.[2][6] Successful participation in such programs provides confidence in the reliability of a laboratory's testing methods.[3]

Analytical Methodologies

The analysis of nitrophenols, including this compound, is typically performed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][8][9] The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

2.1. Sample Preparation

Effective sample preparation is crucial for accurate analysis and involves extraction and concentration of the analyte from the sample matrix.[10] Common techniques for water samples include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[9][11]

2.1.1. Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from methods for other dichlorophenols and nitrophenols.[8][11]

  • Materials:

    • SPE Cartridges (e.g., C18, 500 mg)

    • Methanol (HPLC grade)

    • Deionized Water (HPLC grade)

    • Hydrochloric Acid (HCl)

    • Ethyl Acetate (HPLC grade)

    • High-purity Nitrogen Gas

  • Procedure:

    • Sample pH Adjustment: Adjust the pH of the water sample (e.g., 250 mL) to approximately 2 with HCl.

    • Cartridge Conditioning:

      • Pass 5 mL of ethyl acetate through the SPE cartridge.

      • Pass 5 mL of methanol through the cartridge.

      • Equilibrate the cartridge with 10 mL of deionized water (pH 2).

    • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water (pH 2).

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 15-20 minutes.

    • Elution: Elute the analyte with 5-10 mL of ethyl acetate into a collection vial.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.[11]

2.2. Analytical Instrumentation

2.2.1. Experimental Protocol: GC-MS Analysis

This protocol is a general guideline for the analysis of dichloronitrophenols.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

    • Capillary Column: e.g., DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Carrier Gas: Helium

  • Procedure:

    • Calibration: Prepare a series of calibration standards of this compound in ethyl acetate (e.g., 10, 50, 100, 500, 1000 µg/L).

    • Injection: Inject 1 µL of the concentrated sample extract into the GC-MS system.

    • GC Conditions:

      • Inlet Temperature: 280°C

      • Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity. Monitor characteristic ions for this compound.

    • Quantification: Quantify the analyte concentration using the calibration curve.

2.2.2. Experimental Protocol: HPLC-UV Analysis

This protocol is based on methods developed for other nitrophenols.[8]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD)

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Calibration: Prepare a series of calibration standards in the mobile phase.

    • Injection: Inject 20 µL of the concentrated sample extract into the HPLC system.

    • HPLC Conditions:

      • Mobile Phase: Isocratic or gradient elution with a mixture of buffered water (e.g., 50 mM acetate buffer, pH 5.0) and acetonitrile.[8]

      • Flow Rate: 1.0 mL/min

      • Detection: Monitor at the maximum absorbance wavelength for this compound.

    • Quantification: Identify the analyte peak by its retention time and quantify the concentration using the calibration curve.

Data Presentation for Inter-Laboratory Comparison

For an effective ILC, quantitative data should be summarized in a clear and structured manner. Below are example tables for reporting results.

Table 1: Participant Laboratory Information

Laboratory IDCountryAnalytical Method
Lab-001USAGC-MS
Lab-002GermanyHPLC-UV
Lab-003JapanGC-MS
Lab-004UKHPLC-DAD

Table 2: Results of this compound Analysis in Spiked Water Sample (Assigned Value: 75.0 µg/L)

Laboratory IDReported Value (µg/L)Recovery (%)z-score
Lab-00172.596.7-0.5
Lab-00278.0104.00.6
Lab-00369.893.1-1.04
Lab-00485.3113.72.06

Table 3: Method Performance Characteristics

Laboratory IDLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Intraday Precision (%RSD)Interday Precision (%RSD)
Lab-0010.51.53.25.1
Lab-0021.03.04.56.8
Lab-0030.82.43.85.9
Lab-0040.92.74.16.2

Visualizing Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a water sample.

cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection pH_Adjustment pH Adjustment SampleCollection->pH_Adjustment SPE Solid-Phase Extraction pH_Adjustment->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration Analysis GC-MS or HPLC Analysis Concentration->Analysis DataProcessing Data Processing Analysis->DataProcessing

Figure 1. General experimental workflow for this compound analysis.

Inter-Laboratory Comparison Logical Flow

This diagram outlines the logical steps involved in organizing and conducting an inter-laboratory comparison study.

cluster_organization Organization Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Coordinator Appoint Coordinator Participants Recruit Participants Coordinator->Participants SamplePrep Prepare & Distribute Samples Participants->SamplePrep LabAnalysis Laboratory Analysis SamplePrep->LabAnalysis ReportResults Report Results to Coordinator LabAnalysis->ReportResults StatisticalAnalysis Statistical Analysis (z-scores) ReportResults->StatisticalAnalysis FinalReport Issue Final Report StatisticalAnalysis->FinalReport

Figure 2. Logical flow of an inter-laboratory comparison study.

References

spectroscopic analysis of 2,4-Dichloro-3-nitrophenol vs similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Analysis of 2,4-Dichloro-3-nitrophenol and Structurally Related Compounds

This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and similar compounds, offering valuable data for researchers, scientists, and professionals in drug development. The information presented is supported by experimental data from various spectroscopic techniques, including UV-Vis, FT-IR, NMR, and Mass Spectrometry.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and a selection of structurally related nitrophenols and chlorophenols. This allows for a direct comparison of their spectral characteristics.

CompoundUV-Vis (λmax, nm)IR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec. (m/z)
This compound Not AvailableNot AvailableNot AvailableNot AvailableM+: 207, 209, 211
2,6-Dichloro-4-nitrophenol ~300-400O-H: ~3400, NO₂: ~1520 & 1340, C-Cl: ~800-600Aromatic H: ~8.3Aromatic C: ~120-150M+: 207, 209, 211
2,4-Dinitrophenol 260, 358O-H: ~3200-3600, NO₂: ~1540 & 1340Aromatic H: 7.5-9.0Aromatic C: ~115-160M+: 184
4-Chloro-3-nitrophenol Not AvailableO-H: ~3400, NO₂: ~1530 & 1350, C-Cl: ~800-600Aromatic H: 7.0-8.0Aromatic C: ~115-155M+: 173, 175
2,4-Dichloro-6-nitrophenol Not AvailableO-H: ~3400, NO₂: ~1530 & 1350, C-Cl: ~800-600Aromatic H: 7.5-8.0Aromatic C: ~120-150M+: 207, 209, 211

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are representative for the analysis of chloronitrophenols.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of the compound is prepared in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. Serial dilutions are then made to obtain a final concentration that gives an absorbance reading between 0.5 and 1.5.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrum is recorded from 200 to 800 nm, using the pure solvent as a reference blank. The wavelength of maximum absorbance (λmax) is determined.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered through a glass wool plug into a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is set from 0 to 220 ppm. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation and Derivatization: Due to the polarity of phenolic compounds, a derivatization step such as silylation is often necessary to improve volatility and chromatographic performance. To a solution of the analyte in a suitable solvent (e.g., pyridine or acetonitrile), a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added. The mixture is heated to approximately 70°C for 30 minutes to ensure complete derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is commonly used.

  • Data Acquisition: The GC is operated with a suitable temperature program (e.g., initial temperature of 100°C, ramped to 280°C). The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of substituted phenolic compounds.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparison cluster_conclusion Conclusion Sample Substituted Phenol UV_Vis UV-Vis Sample->UV_Vis FTIR FTIR Sample->FTIR NMR NMR Sample->NMR MS MS Sample->MS UV_Data λmax UV_Vis->UV_Data IR_Data Functional Groups FTIR->IR_Data NMR_Data Structure Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Compare Compare with Similar Compounds UV_Data->Compare IR_Data->Compare NMR_Data->Compare MS_Data->Compare Conclusion Structural Confirmation Compare->Conclusion

Caption: Workflow for Spectroscopic Analysis of Phenols.

A Comparative Analysis of the Biological Activity of Nitrophenols, with a Focus on 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nitrophenols and Their Biological Significance

Nitrophenols are a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups. Their biological activities are diverse and influenced by the number and position of the nitro groups, as well as the presence of other substituents, such as halogens. These compounds are of interest to researchers for their potential applications in various fields, including pharmaceuticals and agriculture. For instance, some nitrophenol derivatives have been investigated for their antimicrobial and cytotoxic properties.

2,4-Dichloro-3-nitrophenol is a halogenated nitrophenol whose biological profile is not yet extensively characterized. However, its structural features—a phenol core, two chlorine atoms, and a nitro group—suggest that it may exhibit notable biological effects. The presence of chlorine atoms can, in some cases, enhance the antimicrobial or cytotoxic activity of organic compounds.

Comparative Cytotoxicity of Mononitrophenols

While specific cytotoxicity data for this compound is unavailable, studies on 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol provide a baseline for understanding the potential toxicity of nitrophenols against human cells. A study on human lung cells (BEAS-2B) provides the following 50% inhibitory concentration (IC50) values after 24 hours of exposure.

CompoundCell LineExposure Time (hours)IC50 (µg/mL)
2-NitrophenolBEAS-2B24255
3-NitrophenolBEAS-2B24118
4-NitrophenolBEAS-2B2489

Data from a study on the cytotoxicity of atmospheric mono-nitrophenols in human lung cells.[1]

These results indicate that the position of the nitro group significantly influences the cytotoxicity of mononitrophenols, with 4-nitrophenol being the most potent of the three isomers against this cell line.

Potential Antimicrobial Activity

The presence of both chlorine and nitro functional groups on an aromatic ring, as seen in this compound, is a feature of some compounds with demonstrated antimicrobial properties. For example, studies on flavonoid derivatives have shown that the presence of chlorine and nitro groups can confer potent inhibitory activity against pathogenic bacteria. This suggests that this compound could be a candidate for antimicrobial screening.

Experimental Protocols

To facilitate further research into the biological activity of this compound and other nitrophenols, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Seed cells in a 96-well plate incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with varying concentrations of test compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 24, 48 hours) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate IC50 values read_absorbance->analyze MIC_Workflow start Prepare serial dilutions of the test compound in a 96-well plate inoculum_prep Prepare a standardized microbial inoculum start->inoculum_prep inoculate Inoculate each well with the microbial suspension inoculum_prep->inoculate incubation Incubate the plate under appropriate conditions inoculate->incubation read_results Observe for visible growth incubation->read_results determine_mic Determine the MIC read_results->determine_mic Apoptosis_Pathway Nitrophenol Nitrophenol Compound ROS Reactive Oxygen Species (ROS) Production Nitrophenol->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

comparative study of 2,4-Dichloro-3-nitrophenol degradation methods

Author: BenchChem Technical Support Team. Date: December 2025

A comparative study of degradation methods for 2,4-Dichloro-3-nitrophenol is crucial for developing effective environmental remediation strategies. Due to a lack of extensive research specifically on this compound, this guide provides a comparative analysis of degradation methods for structurally similar compounds, including other chloronitrophenols and dichlorophenols. The data and protocols presented herein are derived from studies on these analogous compounds and serve as a foundational reference for researchers and scientists.

Comparative Analysis of Degradation Methods

Various methods have been investigated for the degradation of chlorinated and nitrated phenolic compounds. The primary approaches include Advanced Oxidation Processes (AOPs), photocatalysis, and microbial degradation. Each method offers distinct advantages and operates under different mechanistic pathways.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from various studies on the degradation of compounds structurally related to this compound.

Table 1: Comparison of Advanced Oxidation Processes (AOPs) for Chloronitrophenol Degradation

CompoundAOP MethodCatalyst/OxidantInitial ConcentrationDegradation Efficiency (%)Reaction Time (min)Reference
4-Chloro-2-nitrophenolUV/FentonFe²⁺/H₂O₂100 mg/L>90-[1]
4-Chloro-2-nitrophenolUV/TiO₂TiO₂100 mg/L~80-[1]
4-Chloro-2-nitrophenolUV/H₂O₂H₂O₂100 mg/L~70-[1]
2-NitrophenolFe³⁺/H₂O₂/UVFe³⁺/H₂O₂-10075[2]
2,4,6-TrichlorophenolFe⁰/H₂O₂Fe⁰/H₂O₂-8930[3]
2,4,6-TrichlorophenolFe⁰/PMSFe⁰/Peroxymonosulfate-91.230[3]

Table 2: Comparison of Photocatalytic Degradation of Dichlorophenols

CompoundPhotocatalystLight SourceInitial ConcentrationDegradation Efficiency (%)Reaction Time (h)Reference
2,4-DichlorophenolAg/AgBrVisible Light-89.395[4][5]
2,4-DichlorophenolAg/AgBrUV Light-83.375[4][5]
2,4-DichlorophenolZnOUV Light50 mg/L1003[6]

Table 3: Comparison of Microbial Degradation of Chloronitrophenols

CompoundMicroorganismDegradation ConditionInitial ConcentrationDegradation Efficiency (%)TimeReference
4-Chloro-3-nitrophenolPseudomonas sp. JHNAerobic-Stoichiometric release of chloride and nitrite-[7]
2-Chloro-4-nitrophenolCupriavidus sp. strain CNP-8Aerobicup to 1.6 mMHigh-[8]
2-Chloro-3-nitrophenolBurkholderia sp. SJ98Aerobic-Biotransformation to 3-nitrocatechol-[9]

Experimental Protocols

The following are representative experimental protocols for the degradation methods discussed, based on methodologies reported for analogous compounds.

Advanced Oxidation Process (AOP): Photo-Fenton Degradation

This protocol is based on the degradation of nitrophenols using the Photo-Fenton process.[2]

Objective: To degrade the target compound in an aqueous solution using UV light, ferrous/ferric ions, and hydrogen peroxide.

Materials:

  • Target compound (e.g., 2-Nitrophenol)

  • Ferrous sulfate (FeSO₄·7H₂O) or Ferric chloride (FeCl₃)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Photoreactor with a quartz tube

  • Magnetic stirrer

  • HPLC system for analysis

Procedure:

  • Prepare a stock solution of the target compound in deionized water.

  • Adjust the pH of the solution to the desired value (typically around 3-4 for Fenton reactions) using H₂SO₄ or NaOH.

  • Add the iron salt (e.g., FeSO₄) to the solution to achieve the desired catalyst concentration.

  • Place the solution in the photoreactor and turn on the magnetic stirrer to ensure homogeneity.

  • Turn on the UV lamp to initiate the photoreaction.

  • Add H₂O₂ to the solution. The addition can be done at once or stepwise to maintain a certain concentration.

  • Withdraw samples at regular intervals.

  • Quench the reaction in the samples immediately by adding a suitable agent (e.g., sodium sulfite).

  • Analyze the concentration of the target compound and its degradation byproducts using HPLC.

Photocatalytic Degradation

This protocol is based on the photocatalytic degradation of 2,4-dichlorophenol using a semiconductor catalyst.[4][5]

Objective: To degrade the target compound using a photocatalyst under light irradiation.

Materials:

  • Target compound (e.g., 2,4-Dichlorophenol)

  • Photocatalyst (e.g., Ag/AgBr, ZnO, or TiO₂)

  • Light source (Visible or UV lamp)

  • Glass reactor

  • Magnetic stirrer

  • Syringe filters (0.45 µm)

  • Spectrophotometer or HPLC for analysis

Procedure:

  • Prepare a suspension of the photocatalyst in a solution of the target compound of known concentration.

  • Place the reactor in a dark environment and stir the suspension for a specific period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Maintain constant stirring and temperature throughout the experiment.

  • Collect aliquots of the suspension at different time intervals.

  • Filter the collected samples through a syringe filter to remove the photocatalyst particles.

  • Analyze the filtrate to determine the concentration of the target compound using a spectrophotometer or HPLC.

Microbial Degradation

This protocol is based on the biodegradation of chloronitrophenols by a specific bacterial strain.[7][8]

Objective: To assess the capability of a microorganism to degrade the target compound as a sole source of carbon and energy.

Materials:

  • Target compound (e.g., 4-Chloro-3-nitrophenol)

  • Bacterial strain (e.g., Pseudomonas sp.)

  • Minimal salt medium (MSM)

  • Incubator shaker

  • Centrifuge

  • Spectrophotometer for optical density measurement

  • Analytical equipment for substrate and metabolite analysis (e.g., GC-MS, HPLC)

Procedure:

  • Prepare a sterile minimal salt medium.

  • Inoculate the bacterial strain into a nutrient-rich medium and grow it to the exponential phase.

  • Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual growth medium.

  • Resuspend the washed cells in MSM.

  • Prepare experimental flasks containing MSM and the target compound at a specific concentration.

  • Inoculate the experimental flasks with the prepared bacterial suspension.

  • Set up control flasks: one with the target compound but no bacteria (abiotic control) and one with bacteria but no target compound (biotic control).

  • Incubate all flasks in a shaker at a controlled temperature and agitation speed.

  • Monitor bacterial growth by measuring the optical density at 600 nm.

  • Withdraw samples periodically and analyze the concentration of the target compound and the formation of intermediates and final products using appropriate analytical techniques.

Mandatory Visualization: Degradation Pathways and Experimental Workflow

The following diagrams illustrate the generalized degradation pathways for chloronitrophenols and a typical experimental workflow for photocatalytic degradation.

degradation_pathway cluster_AOP Advanced Oxidation Processes (AOPs) cluster_microbial Microbial Degradation AOP_start Chloronitrophenol AOP_int1 Hydroxylated Intermediates AOP_start->AOP_int1 •OH attack AOP_int2 Ring Cleavage Products (e.g., short-chain acids) AOP_int1->AOP_int2 Further oxidation AOP_end CO₂ + H₂O + Cl⁻ + NO₃⁻ AOP_int2->AOP_end Mineralization Microbe_start Chloronitrophenol Microbe_int1 Reductive Dechlorination or Denitrification Intermediates Microbe_start->Microbe_int1 Microbe_int2 Catechol Derivatives Microbe_int1->Microbe_int2 Microbe_int3 Ring Cleavage Microbe_int2->Microbe_int3 Microbe_end TCA Cycle Intermediates Microbe_int3->Microbe_end

Caption: Generalized degradation pathways of chloronitrophenols.

experimental_workflow prep 1. Prepare Contaminant Solution & Catalyst Suspension equil 2. Adsorption-Desorption Equilibrium (in dark) prep->equil photo 3. Photocatalytic Reaction (under light) equil->photo sample 4. Sample Collection (at time intervals) photo->sample filter 5. Filtration to Remove Catalyst sample->filter analyze 6. Analysis of Filtrate (e.g., HPLC, Spectrophotometer) filter->analyze

Caption: Experimental workflow for photocatalytic degradation.

Disclaimer: The information provided in this guide is based on studies of compounds structurally similar to this compound. Due to the limited availability of specific data for this compound, these findings should be used as a preliminary reference. Researchers are strongly encouraged to conduct specific experimental validation for the degradation of this compound using the methods described.

References

Confirming the Structure of 2,4-Dichloro-3-nitrophenol: A Comparative Guide to Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty chemicals such as 2,4-dichloro-3-nitrophenol is a critical process in pharmaceutical and materials science research. The precise substitution pattern on the aromatic ring is paramount to the molecule's intended biological activity and chemical reactivity. Ambiguity in the final structure, particularly the potential for isomeric byproducts, can lead to misleading experimental results and developmental setbacks. This guide provides a comparative framework for confirming the successful synthesis of this compound, offering detailed experimental protocols and a side-by-side analysis of key analytical data against potential isomeric impurities.

Distinguishing Isomers: A Data-Driven Comparison

The nitration of dichlorophenols can potentially yield several isomers depending on the starting material and reaction conditions. When synthesizing this compound, the most probable isomeric byproducts are 2,4-dichloro-5-nitrophenol and 2,4-dichloro-6-nitrophenol. Distinguishing the desired product from these alternatives requires a multi-faceted analytical approach. The following table summarizes the expected and reported analytical data for these compounds.

Analytical Technique This compound (Predicted/Reported) 2,4-Dichloro-5-nitrophenol (Reported) 2,4-Dichloro-6-nitrophenol (Reported)
¹H NMR (ppm) Two distinct aromatic protons.Two distinct aromatic protons.Two distinct aromatic protons.
¹³C NMR (ppm) Six distinct aromatic carbon signals.Six distinct aromatic carbon signals.Six distinct aromatic carbon signals.
Mass Spec. (m/z) [M-H]⁻: 205.94172, [M+H]⁺: 207.95628[1]Molecular Ion (m/z): 207Molecular Ion (m/z): 207[2][3]
IR (cm⁻¹) Key peaks for O-H, N-O, and C-Cl bonds.Key peaks for O-H, N-O, and C-Cl bonds.Key peaks for O-H, N-O, and C-Cl bonds.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for both the synthesis and the subsequent analytical confirmation of the desired product.

Synthesis of this compound[4]

Materials:

  • 3-Nitrophenol

  • Concentrated Hydrochloric Acid

  • Dichloromethane

  • Nitric Acid

Procedure:

  • Dissolve 3-nitrophenol in concentrated hydrochloric acid.

  • To the resulting solution, add dichloromethane and nitric acid.

  • Allow the reaction to proceed. The organic phase will contain the desired this compound.

  • Separate the organic phase.

  • Dry the organic phase to isolate the this compound product.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The number of signals, their chemical shifts, and their coupling patterns will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The number of distinct carbon signals will confirm the presence or absence of molecular symmetry.

2. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI). Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the product.

3. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or analyze the neat sample using an ATR-FTIR spectrometer.

  • Analysis: Acquire the IR spectrum. Identify the characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and carbon-chlorine (C-Cl) functional groups.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound.

Synthesis_Confirmation_Workflow Workflow for Synthesis and Structural Confirmation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Start Start: 3-Nitrophenol Reaction Reaction with HCl, CH₂Cl₂, HNO₃ Start->Reaction Workup Separation and Drying Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Recrystallization / Chromatography Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Data_Comparison Compare Data with Known Isomers NMR->Data_Comparison MS->Data_Comparison IR->Data_Comparison Structure_Confirmed Structure Confirmed: this compound Data_Comparison->Structure_Confirmed

Caption: Synthesis and analytical workflow for this compound.

By following this structured approach of synthesis, purification, and multi-technique analysis, researchers can confidently confirm the identity and purity of their this compound product, ensuring the reliability of their subsequent research and development endeavors.

References

performance of different HPLC columns for nitrophenol separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of nitrophenol isomers is a critical step in various analytical applications, from environmental monitoring to pharmaceutical quality control. The choice of High-Performance Liquid Chromatography (HPLC) column plays a pivotal role in achieving the desired resolution and efficiency. This guide provides a comparative overview of different HPLC columns for nitrophenol separation, supported by experimental data and detailed protocols.

Key Performance Metrics: A Comparative Overview

The selection of an appropriate HPLC column is dictated by its ability to provide optimal separation of the target analytes. Key performance indicators include retention time, resolution, peak symmetry (asymmetry factor), and column efficiency (theoretical plates). The following table summarizes the performance of different column types for the separation of ortho-, meta-, and para-nitrophenol isomers based on available experimental data.

Column TypeStationary PhaseDimensionsMobile PhaseFlow Rate (mL/min)AnalyteRetention Time (min)Resolution (Rs)Asymmetry Factor (As)Theoretical Plates (N)
Particulate C18 Octadecylsilane250 mm x 4.6 mm, 5 µm80% 0.01 M Phosphoric Acid / 20% Acetonitrile[1]1.0o-NitrophenolN/AN/AN/AN/A
m-NitrophenolN/AN/AN/AN/A
p-NitrophenolN/AN/AN/AN/A
Phenyl-Hexyl Phenyl-HexylN/AMethanol / 5% Acetonitrile (Gradient)[2]N/ANitrophenols (unspecified isomers)N/AN/AN/AN/A
Monolithic RP-18e Octadecylsilane150 mm x 4.6 mm80% 50 mM Acetate Buffer (pH 5.0) / 20% Acetonitrile[3]3.02-Nitrophenol< 3.5> 2.0"Acceptable"N/A
4-Nitrophenol< 3.5> 2.0"Acceptable"N/A
Particulate C18 OctadecylsilaneN/A40% Acetonitrile in Water[4][5]N/A2-NitrophenolN/AN/AN/AN/A
3-NitrophenolN/AN/AN/AN/A
4-NitrophenolN/AN/AN/AN/A

Note: "N/A" indicates that the specific data point was not available in the cited sources. The performance of HPLC columns can vary significantly based on the specific brand, batch, and exact experimental conditions.

Understanding the Separation Mechanisms

The choice between different stationary phases, such as C18 and Phenyl, is primarily driven by the chemical properties of the analytes and the desired selectivity.

cluster_c18 C18 Column cluster_phenyl Phenyl Column C18_Analyte Nitrophenol C18_Stationary C18 Alkyl Chains (Hydrophobic) C18_Analyte->C18_Stationary Hydrophobic Interactions Phenyl_Analyte Nitrophenol (Aromatic Ring) Phenyl_Stationary Phenyl Rings (π-electron rich) Phenyl_Analyte->Phenyl_Stationary π-π Interactions (Primary) Phenyl_Analyte->Phenyl_Stationary Hydrophobic Interactions (Secondary)

Caption: Interaction mechanisms of nitrophenols with C18 and Phenyl stationary phases.

Standard C18 columns primarily rely on hydrophobic interactions between the long alkyl chains of the stationary phase and the nonpolar parts of the analyte. For aromatic compounds like nitrophenols, phenyl columns can offer enhanced selectivity due to π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the nitrophenol. This additional interaction mechanism can lead to better separation of isomers.

Experimental Protocols

The following are example experimental protocols for the separation of nitrophenols on different types of HPLC columns. These should be considered as starting points and may require optimization for specific applications and instrumentation.

Protocol 1: Separation of Nitrophenol Isomers on a Particulate C18 Column [1]

  • Column: ZORBAX Eclipse XDB-C18 (4.6 mm ID x 250 mm, 5 µm particle size)

  • Mobile Phase: 80% 0.01 M aqueous phosphoric acid and 20% acetonitrile

  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C

  • Detection: UV detector

  • Injection Volume: N/A

Protocol 2: Separation of Nitrophenols on a Monolithic RP-18e Column [3]

  • Column: Chromolith RP-18e (150 mm x 4.6 mm I.D.)

  • Mobile Phase: 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v)

  • Flow Rate: 3.0 mL/min

  • Temperature: 45°C

  • Detection: UV detector at maximum absorbance wavelength

  • Injection Volume: N/A

Protocol 3: General Isocratic Separation of Nitrophenol Isomers

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase Option A: 50 mM phosphate buffer (pH 3.25) and methanol (60:40)

  • Mobile Phase Option B: 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35-45 °C

  • Detection: UV detection (e.g., 280 nm or 290 nm)

  • Injection Volume: 20 µL

Experimental Workflow

A systematic approach is crucial for comparing the performance of different HPLC columns. The following diagram illustrates a typical workflow for such a comparative study.

Prep Prepare Standard Solutions (o-, m-, p-nitrophenol) ColumnSelect Select HPLC Columns for Comparison (e.g., C18, Phenyl, Monolithic) Prep->ColumnSelect MethodDev Develop/Optimize HPLC Method (Mobile Phase, Flow Rate, Temp.) ColumnSelect->MethodDev Inject Inject Samples onto Each Column MethodDev->Inject DataAcq Acquire Chromatographic Data (Retention Time, Peak Area, Peak Width) Inject->DataAcq Calc Calculate Performance Metrics (Resolution, Asymmetry, Efficiency) DataAcq->Calc Compare Compare Column Performance (Tabulate and Analyze Results) Calc->Compare

References

Navigating the Analytical Challenge of 2,4-Dichloro-3-nitrophenol: A Comparative Guide to Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Currently, a direct immunoassay for 2,4-Dichloro-3-nitrophenol has not been described in the scientific literature. However, research into immunoassays for other chlorophenols, such as 2,4,5-trichlorophenol and 2,4,6-trichlorophenol, has demonstrated that the antibodies developed for these compounds can exhibit cross-reactivity with a range of other chlorinated phenols. This phenomenon, where an antibody binds to an antigen other than the one it was raised against, can be exploited for the detection of related molecules.

Understanding Antibody Cross-Reactivity

The specificity of an antibody is determined by the precise fit between its binding site (paratope) and a specific region on the antigen (epitope). Structural similarities between different molecules can lead to unintended binding, or cross-reactivity. In the context of immunoassays for environmental or biological monitoring, this can be both a challenge and an opportunity. While high specificity is often desired to avoid false positives, a well-characterized, broad cross-reactivity profile can allow a single assay to detect a class of related compounds.

The logical workflow for utilizing a cross-reactive antibody for the detection of a new analyte is outlined below:

G start Identify Need for This compound Assay find_assay Search for Existing Immunoassays for Structurally Similar Chlorophenols start->find_assay evaluate_cr Evaluate Published Cross-Reactivity Data find_assay->evaluate_cr no_data No Direct Cross-Reactivity Data Available evaluate_cr->no_data If target not in panel develop_protocol Develop Experimental Protocol to Determine Cross-Reactivity evaluate_cr->develop_protocol If data is insufficient no_data->develop_protocol perform_exp Perform Competitive Immunoassay Experiments develop_protocol->perform_exp analyze_data Analyze Data and Calculate IC50 and % Cross-Reactivity perform_exp->analyze_data validate Validate Assay Performance for This compound analyze_data->validate implement Implement Validated Assay for Screening or Quantification validate->implement

Caption: Workflow for leveraging cross-reactivity in immunoassays.

Comparative Cross-Reactivity Data from Related Immunoassays

While no studies have specifically reported the cross-reactivity of an antibody with this compound, we can draw inferences from data on other chlorinated phenols. The following table summarizes hypothetical cross-reactivity data based on published studies of polyclonal antibodies raised against 2,4,6-trichlorophenol. This illustrates the typical range of cross-reactivity observed for various chlorophenol analogs.

CompoundStructure% Cross-Reactivity (Hypothetical)
2,4,6-Trichlorophenol (Immunogen) Target Analyte 100%
2,4-DichlorophenolStructurally similarModerate to High
2,6-DichlorophenolStructurally similarModerate
3,5-DichlorophenolStructurally similarHigh
2,4,5-TrichlorophenolIsomer of immunogenLow to Moderate
PentachlorophenolHigher chlorinationLow
This compound Target of Interest To Be Determined

Note: The percentage of cross-reactivity is calculated as (IC50 of immunogen / IC50 of cross-reactant) x 100. The IC50 is the concentration of the analyte that causes 50% inhibition of the antibody-antigen reaction.

Experimental Protocol for Determining Cross-Reactivity

To ascertain the suitability of an existing chlorophenol immunoassay for the detection of this compound, a systematic experimental evaluation is required. The following protocol outlines a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) for determining the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity.

Materials and Reagents
  • Microtiter plates (96-well)

  • Polyclonal antibody against a specific chlorophenol (e.g., 2,4,6-trichlorophenol)

  • Coating antigen (e.g., 2,4,6-trichlorophenol conjugated to a carrier protein like BSA or OVA)

  • This compound and other chlorophenol standards

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Experimental Workflow

The experimental workflow for a competitive ELISA to determine cross-reactivity is depicted below.

G coat Coat microtiter plate wells with coating antigen wash1 Wash wells coat->wash1 block Block non-specific binding sites wash1->block wash2 Wash wells block->wash2 add_reagents Add standard/sample (including This compound) and primary antibody wash2->add_reagents incubate1 Incubate add_reagents->incubate1 wash3 Wash wells incubate1->wash3 add_secondary Add enzyme-conjugated secondary antibody wash3->add_secondary incubate2 Incubate add_secondary->incubate2 wash4 Wash wells incubate2->wash4 add_substrate Add substrate and incubate for color development wash4->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance

Caption: Competitive ELISA workflow for cross-reactivity testing.

Data Analysis
  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for the immunogen and each of the tested compounds, including this compound.

  • Determine IC50 Values: From the standard curves, determine the concentration of each compound that results in 50% inhibition of the maximum signal (IC50).

  • Calculate Percentage Cross-Reactivity: Use the following formula to calculate the cross-reactivity of the antibody with this compound and other compounds relative to the immunogen:

    % Cross-Reactivity = (IC50 of Immunogen / IC50 of Test Compound) x 100

Conclusion and Future Outlook

While a dedicated immunoassay for this compound is not yet available, the principle of antibody cross-reactivity offers a promising avenue for its detection. By systematically evaluating existing immunoassays for structurally related chlorophenols, researchers can identify antibodies with suitable cross-reactivity profiles. The experimental protocol outlined in this guide provides a clear framework for performing this validation. The development of a highly specific monoclonal antibody or a broadly specific polyclonal antibody with well-defined cross-reactivity for a range of nitrated and chlorinated phenols would be a valuable tool for environmental monitoring, toxicology studies, and drug development. Further research in hapten synthesis and antibody engineering will be crucial in advancing the analytical capabilities for this important class of compounds.

A Comparative Guide to Assessing the Purity of Commercial 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of experimental results. This guide provides a comparative analysis of two primary analytical techniques for assessing the purity of commercial 2,4-Dichloro-3-nitrophenol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents comparative data, and offers a visual workflow to aid in the selection of the most suitable method for your laboratory's needs.

Introduction to Purity Assessment

Commercial this compound may contain various impurities stemming from the manufacturing process. These can include positional isomers (such as 2,4-dichloro-5-nitrophenol and 2,4-dichloro-6-nitrophenol), starting materials (e.g., 3-nitrophenol), and byproducts of chlorination reactions (e.g., tetrachlorinated phenols). The presence of these impurities can significantly impact the outcome of downstream applications. Therefore, robust analytical methods are essential for the quality control of this critical reagent.

Comparative Analytical Techniques

The two most powerful and commonly employed analytical techniques for the purity assessment of nitrophenols are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For nitrophenols, reversed-phase HPLC is typically the method of choice. It offers excellent resolution for isomeric impurities and is a non-destructive technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is highly sensitive and provides structural information about the separated compounds, aiding in the definitive identification of impurities. However, for polar and less volatile compounds like nitrophenols, derivatization may be necessary to improve their thermal stability and chromatographic performance.

Experimental Workflow

The general workflow for assessing the purity of a commercial this compound sample using either HPLC or GC-MS is depicted below.

Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis sample Commercial This compound dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC-UV Analysis filtration->hplc Direct Injection gcms GC-MS Analysis filtration->gcms Derivatization (optional) & Injection peak_integration Peak Integration & Purity Calculation hplc->peak_integration gcms->peak_integration impurity_id Impurity Identification (via MS fragmentation/standards) gcms->impurity_id

Purity assessment workflow for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from established methods for the analysis of nitrophenols.[1][2][3]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or another suitable buffer component like acetic acid).

  • This compound reference standard (highest available purity).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for the best separation. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a concentration similar to the primary standard (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for this compound).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas of all components in the chromatograms. Calculate the purity of the commercial sample by the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general procedures for the GC-MS analysis of phenolic compounds.[4][5]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • A suitable solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade).

  • A derivatizing agent (optional, e.g., BSTFA with 1% TMCS).

  • Helium (carrier gas, high purity).

  • This compound reference standard.

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and the commercial sample in the chosen solvent (e.g., 1 mg/mL).

    • Derivatization (if necessary): To a known volume of the standard or sample solution, add the derivatizing agent. Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-400 amu.

  • Analysis: Inject the prepared standard and sample solutions.

  • Data Processing: Identify the main peak corresponding to this compound (or its derivative) based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Quantify the purity using the area percent method from the total ion chromatogram (TIC).

Data Presentation: Comparative Analysis of Purity Assessment Methods

The following table summarizes hypothetical quantitative data obtained from the analysis of a commercial batch of this compound using the described HPLC-UV and GC-MS methods.

Parameter HPLC-UV GC-MS (with derivatization) Alternative Method: GC-MS (without derivatization)
Purity of Main Component (%) 98.598.398.4
Number of Detected Impurities 465
Identified Impurities Isomer A, Isomer BIsomer A, Isomer B, Starting Material, Byproduct X, Unknown 1, Unknown 2Isomer A, Isomer B, Starting Material, Unknown 1, Unknown 3
Limit of Detection (LOD) ~0.01%~0.001%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.003%~0.015%
Precision (%RSD, n=6) < 1.0< 1.5< 2.0
Analysis Time per Sample (min) 2035 (plus derivatization time)35

Note: The data presented are for illustrative purposes and will vary depending on the specific instrumentation, conditions, and sample batch.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for assessing the purity of commercial this compound.

  • HPLC-UV is a robust and straightforward method that provides excellent quantification and separation of isomers. It is often the preferred method for routine quality control due to its simplicity and reliability.

  • GC-MS offers higher sensitivity and the significant advantage of providing structural information for impurity identification. Derivatization can enhance the performance of the GC-MS method for nitrophenols, though it adds an extra step to the sample preparation.

For a comprehensive purity assessment, a combination of both techniques is recommended. HPLC can be used for accurate quantification of the main component and known impurities, while GC-MS can be employed for the identification of unknown impurities and for achieving lower detection limits. The choice of method will ultimately depend on the specific requirements of the research or application, including the need for impurity identification and the required level of sensitivity.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4-Dichloro-3-nitrophenol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 2,4-Dichloro-3-nitrophenol is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage. It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: this compound is a halogenated nitrophenol and must be treated as hazardous waste.[4]

  • Segregation: Collect waste this compound and any contaminated materials separately from other waste streams.[5][6] Do not mix with non-halogenated solvents or other incompatible chemicals.[5]

Step 2: Waste Collection and Containerization

  • Container Selection: Use a designated, compatible, and leak-proof container for collecting the waste.[6] The original container, if in good condition, is often a suitable choice.[6] Ensure the container is properly sealed.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Include the concentration and any other components mixed with the waste.

Step 3: On-site Accumulation and Storage

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[3]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.[4]

  • Documentation: Complete any necessary hazardous waste disposal forms or manifests as required by your institution and local regulations.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

For Small Spills:

  • Evacuate and Ventilate: If safe to do so, restrict access to the area and ensure adequate ventilation.

  • Absorb: Use an inert absorbent material like vermiculite, dry sand, or earth to contain and absorb the spill.[7]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For Large Spills or Personal Exposure:

  • Evacuate: Immediately evacuate the area.

  • Emergency Services: Contact your institution's emergency response team and, if necessary, local emergency services.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Quantitative Data Summary

PropertyValueReference
Melting Point 96 - 98 °C
Boiling Point 194 °C at 93 hPa
Molecular Weight 208.00 g/mol [9]

Disposal Workflow Diagram

Caption: Disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.